Methyl 2-(difluoromethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOFBYAEKGHAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700740 | |
| Record name | Methyl 2-(difluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-48-2 | |
| Record name | Methyl 2-(difluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(difluoromethyl)benzoate
Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl and thiol functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Methyl 2-(difluoromethyl)benzoate serves as a key building block for the synthesis of more complex molecules bearing this valuable motif, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development.
This technical guide provides an in-depth analysis of the core synthetic pathways to this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles and the rationale behind the selection of specific reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic strategies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into several key strategies, primarily revolving around modern cross-coupling technologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The most prominent and effective methods include:
-
Palladium-Catalyzed Cross-Coupling of Methyl 2-bromobenzoate with TMSCF₂H
-
Copper-Catalyzed Cross-Coupling of Methyl 2-iodobenzoate with a (Difluoromethyl)zinc Reagent
-
Metallaphotoredox-Catalyzed Difluoromethylation of Methyl 2-bromobenzoate
-
Sandmeyer-Type Difluoromethylation of Methyl 2-aminobenzoate
Direct fluorination of the methyl group in methyl 2-methylbenzoate is generally not a favored pathway due to challenges in controlling the degree of fluorination and the harsh conditions typically required, which can lead to side reactions and decomposition. Therefore, this guide will focus on the more reliable cross-coupling and Sandmeyer-type approaches.
Pathway 1: Palladium-Catalyzed Cross-Coupling with TMSCF₂H
This approach has emerged as a robust and widely applicable method for the synthesis of difluoromethylated arenes from readily available aryl bromides and chlorides.[1] The use of specialized phosphine ligands is crucial for achieving high efficiency and yields.
Mechanistic Insights and Rationale
The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key to the success of this transformation lies in the choice of a bulky and electron-rich phosphine ligand, such as BrettPhos.[2][3]
-
Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) complex to methyl 2-bromobenzoate, forming a Pd(II)-aryl intermediate.
-
Transmetalation: The difluoromethyl group is transferred from the silicon of TMSCF₂H to the palladium center. This step is often rate-limiting and is facilitated by an activator, such as cesium fluoride (CsF), which forms a hypervalent silicate intermediate, increasing the nucleophilicity of the difluoromethyl group. The bulky and electron-donating nature of the BrettPhos ligand promotes this step and stabilizes the palladium complexes.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the Pd(0) catalyst.
Caption: Pd(0)/Pd(II) catalytic cycle for difluoromethylation.
Experimental Protocol
Materials:
-
Methyl 2-bromobenzoate
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium fluoride (CsF), flame-dried
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BrettPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, a flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.048 mmol, 4.8 mol%), and CsF (3.0 mmol).
-
Methyl 2-bromobenzoate (1.0 mmol) and anhydrous 1,4-dioxane (2 mL) are added.
-
TMSCF₂H (2.0 mmol) is added dropwise with stirring.
-
The Schlenk tube is sealed and the reaction mixture is heated at 110 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure and the residue is purified by silica gel column chromatography to afford this compound.
Pathway 2: Copper-Catalyzed Cross-Coupling with a (Difluoromethyl)zinc Reagent
This method provides an effective route for the difluoromethylation of aryl iodides. The use of a pre-formed or in-situ generated (difluoromethyl)zinc reagent is a key feature of this pathway.[5]
Mechanistic Insights and Rationale
The reaction is catalyzed by a simple copper(I) salt, typically CuI. The active difluoromethylating species is a copper-difluoromethyl complex.
-
Reagent Preparation: The (difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂], is prepared from the reaction of diethylzinc with iododifluoromethane in the presence of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[6][7] DMPU acts as a stabilizing ligand for the zinc reagent.
-
Transmetalation: The CF₂H group is transferred from the zinc reagent to the copper(I) catalyst. This transmetalation is efficient and is believed to form a cuprate species, [Cu(CF₂H)₂]⁻.[8][9]
-
Oxidative Addition and Reductive Elimination: The aryl iodide undergoes oxidative addition to the copper-difluoromethyl species, likely forming a transient Cu(III) intermediate, which then reductively eliminates the final product.
Caption: Proposed mechanism for copper-catalyzed difluoromethylation.
Experimental Protocol
Materials:
-
Methyl 2-iodobenzoate
-
[(DMPU)₂Zn(CF₂H)₂] (prepared separately or generated in situ)
-
Copper(I) iodide (CuI)
-
Anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Procedure:
-
A solution of [(DMPU)₂Zn(CF₂H)₂] (1.2 mmol) in anhydrous DMPU (2 mL) is prepared in a glovebox.
-
To a separate flame-dried Schlenk tube, CuI (0.1 mmol, 10 mol%) and methyl 2-iodobenzoate (1.0 mmol) are added.
-
The solution of the zinc reagent is transferred to the Schlenk tube containing the catalyst and substrate.
-
The reaction vessel is sealed and the mixture is heated at 60 °C for 12-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel chromatography.
Pathway 3: Metallaphotoredox-Catalyzed Difluoromethylation
This cutting-edge approach utilizes a dual catalytic system, combining a nickel catalyst and a photoredox catalyst, to achieve difluoromethylation under mild conditions using visible light.[10][11][12]
Mechanistic Insights and Rationale
This pathway involves the generation of a difluoromethyl radical, which is then incorporated into a nickel catalytic cycle.
-
Photoredox Cycle: An iridium-based photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process. This leads to the formation of a silyl radical from a silane reagent.
-
Radical Generation: The silyl radical abstracts a bromine atom from bromodifluoromethane (BrCF₂H), a readily available and gaseous reagent, to generate the key difluoromethyl radical (•CF₂H).
-
Nickel Catalytic Cycle: A Ni(0) complex undergoes oxidative addition to methyl 2-bromobenzoate to form a Ni(II)-aryl species. This intermediate then traps the difluoromethyl radical to generate a Ni(III) complex.
-
Reductive Elimination: Reductive elimination from the Ni(III) complex affords the desired product and a Ni(I) species, which is then reduced by the photoredox catalyst to regenerate the active Ni(0) catalyst.
Caption: Dual catalytic cycle for metallaphotoredox difluoromethylation.
Experimental Protocol
Materials:
-
Methyl 2-bromobenzoate
-
Bromodifluoromethane (handle with care as it is a gas)
-
Tris(trimethylsilyl)silane
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium photoredox catalyst)
-
NiCl₂·glyme
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous dimethylformamide (DMF)
-
Blue LED light source
Procedure:
-
In a glovebox, an oven-dried vial is charged with NiCl₂·glyme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), the iridium photocatalyst (0.01 mmol, 1 mol%), and methyl 2-bromobenzoate (1.0 mmol).
-
Anhydrous DMF (5 mL) and tris(trimethylsilyl)silane (1.5 mmol) are added.
-
The vial is sealed with a septum, taken out of the glovebox, and a balloon of bromodifluoromethane is attached. The gas is bubbled through the solution for 5-10 minutes.
-
The reaction mixture is then irradiated with a blue LED light source with stirring at room temperature for 24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by silica gel chromatography yields the desired product.
Pathway 4: Sandmeyer-Type Difluoromethylation
This pathway offers a valuable alternative when the corresponding aniline is more readily available or cost-effective than the aryl halide. The reaction proceeds via a diazonium salt intermediate.[13][14]
Mechanistic Insights and Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. In this variation, a difluoromethyl-copper complex acts as the key reagent.[14]
-
Diazotization: Methyl 2-aminobenzoate is treated with a nitrosating agent, such as tert-butyl nitrite or sodium nitrite in an acidic medium, to form the corresponding diazonium salt.
-
In-situ Reagent Formation: A difluoromethyl-copper species is generated in situ from the reaction of TMSCF₂H with a copper salt, typically copper(I) thiocyanate (CuSCN), in the presence of a fluoride source like CsF.
-
Radical Substitution: The diazonium salt is then added to the solution of the copper reagent. A single-electron transfer from the copper complex to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the copper-difluoromethyl species to form the final product.
Caption: Reaction scheme for Sandmeyer-type difluoromethylation.
Experimental Protocol
Materials:
-
Methyl 2-aminobenzoate
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) thiocyanate (CuSCN)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium fluoride (CsF)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, CuSCN (1.0 mmol), CsF (3.0 mmol), and anhydrous DMF (2 mL) are combined.
-
TMSCF₂H (2.5 mmol) is added, and the mixture is stirred at 40 °C for 1 hour to pre-form the copper-difluoromethyl reagent.
-
The mixture is then cooled to 0 °C.
-
In a separate flask, methyl 2-aminobenzoate (1.0 mmol) is dissolved in DMF (2 mL). t-BuONO (1.2 mmol) is added dropwise at 0 °C to form the diazonium salt in situ.
-
This solution of the diazonium salt is then added dropwise to the pre-formed copper reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by silica gel chromatography provides this compound.
Quantitative Data Summary
The following table provides a comparative overview of the typical performance of the discussed synthetic pathways. It is important to note that yields are highly substrate-dependent and the provided data serves as a general guideline.
| Pathway | Starting Material | Key Reagents | Catalyst System | Typical Yield (%) |
| Palladium-Catalyzed | Methyl 2-bromobenzoate | TMSCF₂H, CsF | Pd₂(dba)₃ / BrettPhos | 70-85 |
| Copper-Catalyzed | Methyl 2-iodobenzoate | [(DMPU)₂Zn(CF₂H)₂] | CuI | 75-90 |
| Metallaphotoredox | Methyl 2-bromobenzoate | BrCF₂H, (TMS)₃SiH | NiCl₂·glyme / Ir-photocatalyst | 65-80 |
| Sandmeyer-Type | Methyl 2-aminobenzoate | TMSCF₂H, t-BuONO | CuSCN | 60-75 |
Conclusion and Future Outlook
The synthesis of this compound is well-served by a variety of modern synthetic methodologies. Palladium and copper-catalyzed cross-coupling reactions represent the most established and high-yielding routes, with the choice between them often dictated by the availability and cost of the corresponding aryl halide. The use of bulky, electron-rich phosphine ligands like BrettPhos has been instrumental in advancing the efficiency of palladium-catalyzed systems.
Metallaphotoredox catalysis offers a milder and more sustainable alternative, avoiding the need for stoichiometric organometallic reagents and operating at room temperature. The Sandmeyer-type reaction provides a strategic advantage when the aniline precursor is more accessible.
As the demand for complex molecules containing the difluoromethyl group continues to grow, future research will likely focus on further expanding the substrate scope of these reactions, developing more cost-effective and environmentally benign catalysts and reagents, and exploring late-stage C-H difluoromethylation as a more direct and atom-economical approach. The pathways detailed in this guide represent the current state-of-the-art and provide a robust toolbox for any scientist or researcher working in this exciting field.
References
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An In-depth Technical Guide to Methyl 2-(difluoromethyl)benzoate (CAS: 1018678-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(difluoromethyl)benzoate is a fluorinated aromatic ester that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (CHF₂) group into organic molecules can significantly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals working with this compound.
The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding. Its introduction can enhance metabolic stability, modulate acidity, and improve cell membrane permeability of a parent molecule. As such, compounds bearing the CHF₂ moiety are of significant interest in the design of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and synthesis.
Physical Properties
| Property | Value | Source |
| CAS Number | 1018678-48-2 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 31-35 °C | [1] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The aromatic protons will appear as multiplets in the aromatic region, and a singlet for the methyl ester protons will be observed.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbon of the difluoromethyl group, which will appear as a triplet due to C-F coupling.
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group. C-F stretching vibrations will also be present, in addition to the characteristic absorptions for the aromatic ring and C-H bonds.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the methoxy group and cleavage of the difluoromethyl group.
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic strategies, primarily involving the introduction of the difluoromethyl group onto the aromatic ring.
Synthetic Workflow
A plausible synthetic route involves the difluoromethylation of a suitable benzoic acid derivative. This can be achieved through several methods, including the use of difluorocarbene precursors or radical difluoromethylation reactions.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A General Approach
While a specific, validated protocol for the synthesis of this compound is not widely published, a general procedure based on modern difluoromethylation methods can be proposed:
-
Starting Material: A suitable precursor, such as methyl 2-formylbenzoate, could be used.
-
Difluoromethylation: The aldehyde can be converted to the difluoromethyl group using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) or other modern difluoromethylating reagents.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.
Causality behind Experimental Choices: The choice of a deoxofluorination reaction is based on the ready availability of the aldehyde precursor. The use of an inert solvent and low temperatures is crucial to control the reactivity of the fluorinating agent and minimize side reactions.
Reactivity Profile
The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethyl group and the ester functionality. The aromatic ring is deactivated towards electrophilic substitution. The ester group is susceptible to nucleophilic attack, allowing for hydrolysis to the corresponding carboxylic acid or transesterification reactions.
Applications in Drug Discovery and Development
The difluoromethyl group is a valuable motif in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. This makes this compound a potentially useful building block for the synthesis of novel drug candidates.
Role as a Bioisostere
Caption: The difluoromethyl group as a bioisostere.
The CHF₂ group can mimic the hydroxyl (-OH) and thiol (-SH) groups in biological systems, potentially leading to compounds with improved pharmacokinetic profiles. By replacing these functional groups with a difluoromethyl group, researchers can enhance metabolic stability and tune the acidity of the molecule.
Potential Therapeutic Areas
While specific applications of this compound in drug development are not extensively documented, related difluoromethylated aromatic compounds have shown promise in various therapeutic areas, including:
-
Oncology: As components of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In the development of novel antibacterial and antiviral drugs.
-
Neuroscience: As building blocks for compounds targeting the central nervous system.
The unique properties of the difluoromethyl group make this compound a valuable tool for lead optimization and the exploration of new chemical space in drug discovery programs.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Hazard Information
According to supplier safety data, the compound is classified as hazardous to the aquatic environment (chronic, category 3)[1].
| Hazard Code | Description |
| H412 | Harmful to aquatic life with long lasting effects[1] |
Precautionary Measures
-
P273: Avoid release to the environment[1].
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique properties, conferred by the difluoromethyl group, make it an attractive building block for the synthesis of novel bioactive molecules. While a comprehensive set of experimental data is still emerging, this guide provides a solid foundation for researchers and scientists working with this compound. Further research into its synthesis, reactivity, and biological applications is warranted to fully unlock its potential.
References
Sources
"Methyl 2-(difluoromethyl)benzoate" molecular weight and formula
An In-depth Technical Guide to Methyl 2-(difluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a fluorinated aromatic ester that has garnered significant interest as a versatile building block in the fields of medicinal chemistry and drug discovery. The incorporation of the difluoromethyl (CF₂H) group into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, a representative synthesis protocol with mechanistic insights, and a discussion of its strategic importance for researchers, scientists, and professionals in drug development.
Core Molecular Profile
This compound is a distinct chemical entity characterized by a methyl ester and a difluoromethyl group at the ortho position of a benzene ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | |
| Molecular Weight | 186.16 g/mol | |
| CAS Number | 1018678-48-2 | |
| Synonym | 2-(Difluoromethyl)benzoic acid methyl ester | |
| Physical Form | Solid | |
| Melting Point | 31-35 °C | |
| Flash Point | 107.77 °C | |
| InChI Key | KGOFBYAEKGHAQG-UHFFFAOYSA-N |
The Strategic Importance of the Difluoromethyl Moiety in Medicinal Chemistry
The difluoromethyl (CF₂H) group is a privileged motif in modern drug design. Its utility stems from a unique combination of electronic and steric properties that can be leveraged to optimize lead compounds and develop novel drug candidates.
-
Bioisosterism: The CF₂H group is recognized as a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic degradation.[1] Replacing these groups with a CF₂H moiety can enhance the pharmacokinetic profile of a drug candidate by blocking metabolic pathways.
-
Enhanced Binding Affinity: The CF₂H group can act as a hydrogen bond donor, a capability that allows it to form crucial interactions with biological targets like proteins and enzymes, thereby enhancing binding affinity and specificity.[1]
-
Modulation of Physicochemical Properties: Incorporating the difluoromethyl group can increase lipophilicity, which may improve a molecule's ability to permeate cell membranes and enhance its bioavailability.[1] This strategic introduction of fluorine is a routine tactic in contemporary drug discovery to improve a molecule's overall profile.[1]
Synthesis and Mechanistic Insights
The most common and direct method for preparing this compound is through the Fischer esterification of 2-(difluoromethyl)benzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2][3]
Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
A. Reagents and Equipment:
-
2-(Difluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
B. Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(difluoromethyl)benzoic acid and an excess of methanol (which acts as both reagent and solvent).
-
Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for several hours until equilibrium is reached or the starting material is consumed.[3]
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[4]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final, high-purity product.
Causality and Mechanistic Considerations: The Fischer esterification is an equilibrium-driven process. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield. The sulfuric acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of this compound relies on standard analytical techniques. While specific spectra are proprietary, a predictive analysis based on its structure and data from analogous compounds like methyl benzoate is as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Other key signals would include C-O stretching bands in the 1100-1300 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and characteristic C-F stretching vibrations, typically found in the 1000-1100 cm⁻¹ range.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum would show a singlet at approximately 3.9 ppm for the methyl ester (-OCH₃) protons. The aromatic protons would appear in the 7.5-8.0 ppm region. A key diagnostic signal would be a triplet centered around 6.5-7.0 ppm, corresponding to the single proton of the difluoromethyl (-CHF₂) group, with coupling to the two adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the ester carbonyl carbon around 165 ppm. The aromatic carbons would resonate between 125-135 ppm. The methyl ester carbon would appear around 52 ppm, and the difluoromethyl carbon would be observed as a triplet (due to C-F coupling) in the 110-120 ppm region.
Applications and Outlook
This compound is primarily utilized as a specialized intermediate in organic synthesis. Its value lies in providing a scaffold that already contains the strategically important difluoromethyl group.
-
Drug Discovery: Researchers in drug development use this compound as a starting material to synthesize more complex molecules. The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further elaboration of the molecular structure while retaining the CF₂H group.[6][7]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides to enhance efficacy and metabolic stability.[1]
-
Materials Science: Fluorinated organic compounds are also explored for applications in materials science, including the development of polymers and liquid crystals with unique properties.
Safety and Handling
According to supplier safety data, this compound is classified as harmful to aquatic life with long-lasting effects. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.
References
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Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2. PubChem. [Link]
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Methyl 2,4-Difluorobenzoate | C8H6F2O2. PubChem. [Link]
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The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Medium. [Link]
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Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2. PubChem. [Link]
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[Application of methyl in drug design]. PubMed. [Link]
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Methyl benzoate (CAS N° 93-58-3). ScenTree. [Link]
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Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. ResearchGate. [Link]
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The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
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The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. [Link]
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Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Center for Biotechnology Information. [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]
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- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Methyl 2-(difluoromethyl)benzoate in Organic Solvents for Pharmaceutical Research
Abstract
Methyl 2-(difluoromethyl)benzoate is a fluorinated building block of significant interest in medicinal chemistry and drug development. The incorporation of the difluoromethyl (CF₂H) group can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound, offers a predictive assessment of its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Strategic Importance of this compound
This compound (CAS 1018678-48-2) is an aromatic ester characterized by the presence of a difluoromethyl group ortho to a methyl ester on a benzene ring. This substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of novel therapeutic agents. The CF₂H group is particularly noteworthy; it can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor, enhancing interactions with biological targets.[2][3] Furthermore, the inclusion of fluorine often improves metabolic stability, a critical attribute in drug design.[2]
To effectively utilize this compound, from reaction workups to the preparation of stock solutions for biological assays, a thorough understanding of its solubility is essential. This guide provides the theoretical framework and practical methodology to assess and predict its solubility profile.
| Property | Value | Source |
| CAS Number | 1018678-48-2 | |
| Molecular Formula | C₉H₈F₂O₂ | |
| Molecular Weight | 186.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 31-35 °C | |
| Flash Point | 107.77 °C (226.0 °F) |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The solubility of this compound is a nuanced interplay of the forces exerted by its distinct structural motifs.
-
Aromatic Ring: The benzene core is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms. It contributes significantly to the molecule's polarity and its ability to interact with polar solvents.
-
Difluoromethyl Group (-CHF₂): This is a unique functional group. The high electronegativity of the two fluorine atoms creates a strong dipole and polarizes the C-H bond. This polarization makes the hydrogen atom partially positive, enabling the CF₂H group to function as a weak hydrogen bond donor.[3] This characteristic is crucial for its interaction with hydrogen-bond-accepting solvents.
The combination of these features results in a molecule of intermediate polarity, capable of engaging in a variety of intermolecular interactions.
Caption: Intermolecular forces governing solubility.
Predictive Analysis of Solubility in Common Organic Solvents
Based on the theoretical principles, we can predict the solubility behavior of this compound across different classes of organic solvents. These predictions serve as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring will drive solubility, but the polar ester and difluoromethyl groups will limit it. Toluene may be a better solvent than hexane due to pi-pi stacking interactions with the benzene ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN) | Good to High | Strong dipole-dipole interactions between the solvent and the polar ester and CF₂H groups are expected to lead to high solubility. These solvents are excellent choices for dissolving the compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | The ability of these solvents to both donate and accept hydrogen bonds allows for strong interactions with the methyl ester (as an acceptor) and the CF₂H group (as a donor), predicting good solubility.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds of intermediate polarity. They can engage in dipole-dipole interactions and are less polar than protic solvents, effectively solvating the entire molecule. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These solvents are powerful, highly polar, and can accept hydrogen bonds, making them excellent solvents for a wide range of organic compounds, including this one. They are often used for creating high-concentration stock solutions. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a systematic experimental approach is required. The following protocol describes the widely accepted isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[6]
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer (for quantification)
Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure that equilibrium is reached.[6] Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 1 hour to let the solid settle. For finely suspended particles, centrifuge the samples at a moderate speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
The final weight of the vial minus the initial weight gives the mass of the dissolved solute.
-
-
Quantification (Chromatographic/Spectroscopic Method - Higher Accuracy):
-
Prepare a series of calibration standards of known concentrations of this compound in the same solvent.
-
Analyze the standards using HPLC or UV-Vis to generate a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution and analyze it using the same method. Determine its concentration from the calibration curve.
-
Data Analysis
Calculate the solubility using the following formula for the gravimetric method:
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent in mL)
The results should be reported as an average of at least three independent measurements.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a molecule of intermediate polarity, with its solubility profile dictated by a balance between its nonpolar aromatic core and its polar, hydrogen-bonding capable functional groups. It is predicted to have high solubility in polar aprotic and polar protic solvents (such as DCM, THF, methanol, and DMSO) and moderate to low solubility in nonpolar solvents (like hexane). While these predictions provide a strong foundation, for critical applications in pharmaceutical development, rigorous experimental determination is indispensable. The shake-flask protocol detailed herein provides a reliable and self-validating method for obtaining the precise solubility data required to advance research and development efforts.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds.
- Sigma-Aldrich. (n.d.). Methyl 2-(difluoromethyl)
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wang, Y., et al. (2022).
Sources
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- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
Introduction: The Structural Elucidation of a Key Fluorinated Building Block
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(difluoromethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The introduction of the difluoromethyl (-CHF₂) group into organic molecules can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, precise and unambiguous structural verification is paramount for any research or development involving this compound.
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, my objective is not merely to present data but to offer a field-proven interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment.
Compound Profile:
-
IUPAC Name: this compound
-
Synonyms: 2-(Difluoromethyl)benzoic acid methyl ester
-
CAS Number: 1018678-48-2
-
Molecular Formula: C₉H₈F₂O₂
-
Molecular Weight: 186.16 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Fingerprint
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique signature of the difluoromethyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number, connectivity, and chemical environment of the protons. The key diagnostic signal is the triplet corresponding to the single proton of the -CHF₂ group, a direct consequence of its coupling to two equivalent fluorine atoms.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.9 - 8.1 | Doublet | ~ 8.0 | Ar-H (ortho to -COOCH₃) |
| ~7.5 - 7.7 | Multiplet | - | Ar-H (meta, para) |
| ~7.0 - 7.3 | Triplet | J(H,F) = ~56 Hz | -CH F₂ |
| ~3.9 | Singlet | - | -OCH ₃ |
Expertise & Experience: The most telling feature is the proton of the difluoromethyl group. It appears as a triplet due to the "n+1 rule" applied to fluorine coupling (2 fluorine atoms, so 2+1=3 lines are not applicable, but rather a doublet of doublets that appears as a triplet if the coupling constants are similar). The large coupling constant (J(H,F)) of approximately 56 Hz is characteristic of geminal H-F coupling and is a definitive indicator of the -CHF₂ moiety.[1] The exact chemical shifts of the aromatic protons can vary but will exhibit the expected splitting patterns for a 1,2-disubstituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the -CHF₂ group is readily identified by its triplet multiplicity, arising from the one-bond coupling to the two fluorine atoms (¹J(C,F)).
Predicted ¹³C NMR Data (CDCl₃, 101 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~166 | Singlet | - | C =O |
| ~135 | Triplet | ²J(C,F) = ~20-25 Hz | Ar-C -CHF₂ |
| ~132 | Singlet | - | Ar-C |
| ~130 | Singlet | - | Ar-C |
| ~128 | Singlet | - | Ar-C |
| ~126 | Singlet | - | Ar-C |
| ~115 | Triplet | ¹J(C,F) = ~240-250 Hz | -C HF₂ |
| ~52 | Singlet | - | -OC H₃ |
Trustworthiness: The large ¹J(C,F) coupling constant is a highly reliable parameter for identifying carbons directly attached to fluorine. Furthermore, the two-bond coupling (²J(C,F)) from the fluorine atoms to the aromatic carbon to which the -CHF₂ group is attached provides secondary confirmation of the substitution pattern.
¹⁹F NMR Spectroscopy
¹⁹F NMR is indispensable for characterizing fluorinated compounds. For this molecule, it provides a simple yet definitive signal.
Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
| ~ -90 to -120 | Doublet | J(F,H) = ~56 Hz | -CHF ₂ |
Authoritative Grounding: The chemical shift of the difluoromethyl group typically falls within the -90 to -130 ppm range relative to CFCl₃.[2][3] The signal's multiplicity is a doublet, as the two equivalent fluorine atoms are coupled to the single geminal proton. The observed J(F,H) coupling constant must match the J(H,F) value from the ¹H NMR spectrum, providing a self-validating system for the assignment.
Diagram: Molecular Structure and NMR Assignments
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. The spectrum of this compound is dominated by a strong carbonyl stretch from the ester and intense absorptions from the C-F bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1730 | Strong, Sharp | Ester C=O Carbonyl Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1250, ~1100 | Strong | Ester C-O Stretch |
| ~1120 - 1000 | Strong | C-F Stretch |
Expertise & Experience: The carbonyl (C=O) peak is one of the most reliable and intense absorptions in the IR spectrum.[4] For an aromatic ester like this, its position around 1730 cm⁻¹ is standard. The C-F stretching region often contains multiple strong bands and can be complex, but its presence is a clear indicator of fluorination. The combination of a strong C=O peak with strong C-F absorptions is highly characteristic of this molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a standard method.
Predicted Mass Spectrometry Data (EI):
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 186 | [M]⁺ | Molecular Ion |
| 155 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 135 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage and rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [CHF₂]⁺ | Difluoromethyl cation |
Trustworthiness: The molecular ion peak at m/z 186 is the primary piece of evidence, confirming the molecular formula. The fragmentation pattern follows logical pathways for esters, with the most common initial cleavages occurring at the bonds adjacent to the carbonyl group. The peak at m/z 155, representing the loss of the methoxy group, is expected to be a major fragment. The presence of the m/z 51 fragment corresponding to the [CHF₂]⁺ cation would be another strong piece of evidence for the difluoromethyl group.
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, standardized and well-justified protocols are essential.
Diagram: General Spectroscopic Analysis Workflow
Caption: Standardized workflow for NMR spectroscopic analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Causality: This mass provides sufficient concentration for ¹H and ¹⁹F NMR in a few scans and for ¹³C NMR in a reasonable timeframe without causing signal broadening due to saturation.
-
-
Solvent Choice: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a standard choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak. The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H spectrum using a standard pulse program. Ensure the spectral width covers the range of -1 to 10 ppm.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary to capture the carbonyl carbon.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) and a ¹⁹F (proton-coupled) spectrum. The spectral width should be appropriate for organofluorine compounds (e.g., +50 to -250 ppm). The coupled spectrum is crucial for observing the J(F,H) doublet.
-
IR Spectroscopy (ATR)
-
Sample Application: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Causality: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation. Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.
-
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be acquired first and automatically subtracted.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
Causality: GC provides separation from any potential impurities before the sample enters the mass spectrometer.
-
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Causality: 70 eV is the industry standard for EI because it provides reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across different instruments and databases.
-
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. The combination of NMR, IR, and MS provides a robust and self-validating dataset for its unequivocal identification. The key diagnostic features are the characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the -CHF₂ group, the strong carbonyl absorption in the IR spectrum, and the correct molecular ion peak in the mass spectrum. This guide serves as a foundational reference for any scientist working with this important fluorinated building block.
References
- Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation".
-
Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Available at: [Link]
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NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
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University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
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MassBank. methyl benzoate. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Available at: [Link]
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PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]
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- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to Methyl 2-(difluoromethyl)benzoate: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth examination of Methyl 2-(difluoromethyl)benzoate, a fluorinated building block of increasing importance in medicinal chemistry and drug development. We will explore its core chemical identity, including its structure and physicochemical properties. A detailed, field-tested protocol for its synthesis via Fischer esterification is presented, complete with mechanistic insights to explain the causality behind the experimental design. The guide further elucidates the strategic role of the difluoromethyl (CF2H) moiety in modern drug design, highlighting its utility as a bioisostere and a modulator of pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. While the trifluoromethyl (CF3) group has been widely adopted, the difluoromethyl (CF2H) group offers a distinct and compelling set of advantages.
The CF2H moiety is particularly valuable as it can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores.[2] Furthermore, the C-H bond in the CF2H group can act as a hydrogen bond donor, providing an additional vector for molecular recognition and enhancing target affinity.[2] this compound serves as a critical and readily accessible chemical handle to introduce this strategic functional group into complex molecular scaffolds, making it an indispensable tool for lead optimization and the development of next-generation therapeutics.
Compound Profile: Core Identity and Properties
A precise understanding of a compound's structure and physicochemical characteristics is fundamental to its effective application.
Chemical Structure and IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a benzene ring co-substituted with a methyl ester group and a difluoromethyl group at the ortho (position 2) position.
Caption: Chemical structure of this compound.
Key Identifiers
The following table summarizes the essential identifiers for unambiguous compound registration and database retrieval.
| Identifier | Value | Reference |
| CAS Number | 1018678-48-2 | |
| Molecular Formula | C₉H₈F₂O₂ | |
| Molecular Weight | 186.16 g/mol | |
| SMILES String | COC(=O)c1ccccc1C(F)F | |
| InChI Key | KGOFBYAEKGHAQG-UHFFFAOYSA-N |
Physicochemical Data
This data, primarily sourced from commercial suppliers, provides critical information for handling, storage, and reaction setup.
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | 31-35 °C | |
| Flash Point | 107.77 °C (226.0 °F) | |
| Purity (Assay) | ≥95% |
Synthesis and Mechanistic Insights
The most direct and industrially scalable approach to this compound is the Fischer esterification of its corresponding carboxylic acid. This method is reliable, utilizes readily available reagents, and follows a well-understood reaction mechanism.
Synthesis Workflow
The overall process involves the acid-catalyzed reaction of the starting carboxylic acid with methanol, followed by a standard aqueous workup and purification to isolate the final ester product.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the Fischer esterification.[3][4]
Materials:
-
2-(Difluoromethyl)benzoic acid (1.0 eq)
-
Methanol (10-20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(difluoromethyl)benzoic acid and methanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: Heating provides the necessary activation energy and drives the equilibrium towards the product side, as esterification is a reversible process.[3]
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Workup - Neutralization: Dilute the residue with ethyl acetate and slowly pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective water-soluble salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. Causality Note: The brine wash removes residual water and inorganic salts from the organic phase.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Strategic Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used to construct more complex drug candidates.
The Difluoromethyl Group as a Strategic Bioisostere
The CF2H group is a powerful tool in lead optimization. Its ability to serve as a stable mimic of common polar functional groups allows chemists to address metabolic liabilities associated with oxidation-prone alcohols or thiols.[2] For instance, replacing a critical phenol group with a difluoromethyl-substituted phenyl ring can prevent metabolic O-glucuronidation or sulfation while preserving or even enhancing the hydrogen-bonding capabilities essential for target engagement.
A Versatile Building Block for Synthesis
This compound provides a direct route to incorporating the 2-(difluoromethyl)benzoyl or 2-(difluoromethyl)benzyl moieties into target molecules. The methyl ester can be readily:
-
Hydrolyzed to the parent carboxylic acid for use in amide couplings.
-
Reduced to the corresponding primary alcohol.
-
Reacted with Grignard reagents to form tertiary alcohols.
This synthetic flexibility makes it a preferred starting material for creating libraries of compounds for structure-activity relationship (SAR) studies. The presence of both the ester and the difluoromethyl group allows for orthogonal chemical modifications, expanding the accessible chemical space for drug discovery programs.[1][5]
Safety and Handling
Based on available supplier data, this compound is classified as hazardous to the aquatic environment (Aquatic Chronic 3). Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is a combustible solid.
Conclusion
This compound is a strategically important building block in the arsenal of the modern medicinal chemist. Its value is derived from the unique properties of the difluoromethyl group, which can enhance metabolic stability and modulate target binding interactions. The straightforward and robust synthesis of this intermediate ensures its accessibility for research and development. As the demand for more sophisticated and effective therapeutics grows, the judicious use of fluorinated intermediates like this compound will continue to be a key strategy in the successful design and development of new drugs.
References
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Autechem. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
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- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. m.youtube.com [m.youtube.com]
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An In-depth Technical Guide to the Physical Properties of Methyl 2-(difluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(difluoromethyl)benzoate, a fluorinated aromatic ester, is a compound of increasing interest within the realms of pharmaceutical and agrochemical research. The introduction of the difluoromethyl group (CHF₂) into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the fundamental physical properties of this building block, such as its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a detailed overview of these critical parameters, the methodologies for their determination, and the scientific principles that underpin these measurements.
Core Physical Properties
The accurate determination of a compound's physical properties is a cornerstone of chemical characterization, providing a baseline for purity assessment and predicting its behavior in various experimental and industrial settings.
| Property | Value | Source |
| Melting Point | 31-35 °C | Sigma-Aldrich |
| Boiling Point | 238.8 ± 35.0 °C (Predicted) | ChemWhat[1] |
| Molecular Formula | C₉H₈F₂O₂ | Sigma-Aldrich |
| Molecular Weight | 186.16 g/mol | Sigma-Aldrich |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The integrity of physical property data hinges on the meticulous application of standardized experimental protocols. As a Senior Application Scientist, the emphasis is not merely on the procedural steps but on the underlying principles that ensure accuracy and reproducibility.
Melting Point Determination: The Capillary Method
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a crucial indicator of purity. The capillary method is a widely accepted and pharmacopeia-standard technique for this determination.
-
Sample Preparation: The sample must be thoroughly dried to eliminate any residual solvent, which would act as an impurity and lead to an inaccurate, depressed, and broad melting range. Grinding the sample into a fine powder ensures uniform packing in the capillary tube, which in turn promotes even heat distribution.
-
Capillary Loading: A sample height of 2-3 mm is optimal. A larger sample size would result in a broader melting range due to the temperature differential across the sample mass.
-
Heating Rate: An initial rapid heating phase is employed to quickly approach the expected melting point. However, as the temperature nears the melting range (within ~15°C), the heating rate must be slowed to 1-2°C per minute. A fast heating rate near the melting point does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to a reading that overshoots the true melting temperature.
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under a vacuum. Pulverize a small amount of the solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample at a rate of approximately 4-5°C per minute to determine a rough melting point.
-
Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point. Using a fresh, properly loaded capillary tube, begin heating again, but reduce the rate to 1-2°C per minute once the temperature is within 15°C of the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (complete melting). This range is the melting point of the sample.
-
Repetition: For robust data, the procedure should be repeated at least once with a fresh sample to ensure reproducibility.
Boiling Point Determination: The Thiele Tube Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound has a relatively high predicted boiling point, a Thiele tube filled with a high-boiling point liquid (like mineral oil or silicone oil) provides an effective and uniform heating method.
-
Apparatus Design: The unique shape of the Thiele tube is designed to create convection currents in the heating oil when the side arm is heated. This ensures a uniform temperature distribution throughout the oil bath without the need for mechanical stirring, leading to a more accurate temperature reading.
-
Inverted Capillary Tube: The small, inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is eventually displaced by the vapor of the liquid. The continuous stream of bubbles indicates that the liquid has reached its boiling point.
-
Cooling and Observation: The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube upon cooling. At this point, the vapor pressure inside the capillary has just dropped below the atmospheric pressure, causing the external pressure to push the liquid into the tube. This is a more precise endpoint to observe than the initial onset of vigorous bubbling.
-
Sample Preparation: Since this compound is a solid at room temperature, it must first be melted. Place a small amount of the solid into a small test tube (fusion tube).
-
Apparatus Assembly: Place a small, inverted capillary tube (sealed at one end) into the fusion tube containing the sample. Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a ring stand and insert the thermometer and sample assembly, ensuring the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent it from dissolving or snapping in the hot oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.
-
Record Atmospheric Pressure: The boiling point is dependent on atmospheric pressure. It is crucial to record the barometric pressure at the time of the experiment for the data to be contextually accurate.
Visualization of Experimental Workflows
To further elucidate the methodologies described, the following diagrams illustrate the key steps in determining the melting and boiling points of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Conclusion
This technical guide has provided the known and predicted physical properties of this compound, with a particular focus on its melting and boiling points. By detailing the standard experimental methodologies and the scientific rationale behind them, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle and characterize this important fluorinated building block. The emphasis on self-validating protocols and an understanding of the principles of measurement ensures the generation of reliable and reproducible data, which is fundamental to advancing scientific discovery.
References
-
ChemWhat. (n.d.). 1018678-48-2|1-(Difluoromethyl)-methyl Ester Benzoic Acid. Retrieved from [Link]
Sources
The Emergence of a Key Fluorinated Building Block: A Technical Guide to Methyl 2-(difluoromethyl)benzoate
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl (CF2H) group has garnered significant attention for its unique ability to act as a bioisostere for hydroxyl and thiol groups, while also serving as a lipophilic hydrogen bond donor.[1] This dual character allows it to modulate the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, improved membrane permeability, and refined binding affinity for biological targets.
This guide provides an in-depth exploration of Methyl 2-(difluoromethyl)benzoate, a valuable synthetic intermediate that leverages the advantageous properties of the difluoromethyl group. While the specific historical genesis of this compound is not prominently documented in a singular discovery paper, its emergence is intrinsically linked to the broader development of difluoromethylation methodologies for aromatic systems. We will delve into the historical context of these synthetic strategies, provide a detailed, field-proven protocol for the preparation of this compound, and discuss its application as a key building block in the synthesis of therapeutically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important fluorinated compound.
Historical Context: The Evolution of Aromatic Difluoromethylation
The journey to efficiently introduce a difluoromethyl group onto an aromatic ring has been a multi-decadal endeavor in the field of organofluorine chemistry. Early methods often faced challenges related to harsh reaction conditions and limited functional group tolerance.
A conventional and historically significant method for the synthesis of difluoromethylated arenes is the deoxyfluorination of the corresponding aromatic aldehydes. Reagents such as diethylaminosulfur trifluoride (DAST) have been instrumental in this transformation.[1][2] This approach, while effective, can be limited by the cost and sensitivity of the fluorinating agent.
The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. These methodologies offered milder conditions and a broader substrate scope. The use of copper in mediating nucleophilic difluoromethylation was an early milestone. In 1990, Burton et al. reported the synthesis of a difluoromethyl copper complex, though its instability limited its widespread application.[1] A significant advancement came in 2012 when Hartwig and coworkers developed a method for the in situ generation of difluoromethyl copper from TMSCF2H, enabling the efficient difluoromethylation of aryl iodides.[1]
Further developments have included palladium-catalyzed reactions and radical difluoromethylation approaches, expanding the toolkit available to synthetic chemists for accessing these valuable fluorinated compounds.[3][4] The synthesis of this compound can be conceptually placed within this evolutionary framework, with its preparation being achievable through these established synthetic strategies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from publicly available data.
| Property | Value |
| CAS Number | 1018678-48-2 |
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.16 g/mol |
| Appearance | Solid |
| Melting Point | 31-35 °C |
| Boiling Point | 239 °C |
| Flash Point | 107.77 °C |
Synthesis of this compound: A Practical Protocol
While multiple routes to this compound can be envisioned, a common and reliable method involves the deoxyfluorination of Methyl 2-formylbenzoate. The following protocol is a representative procedure based on established chemical principles.
Experimental Protocol: Deoxyfluorination of Methyl 2-formylbenzoate
Objective: To synthesize this compound from Methyl 2-formylbenzoate using a deoxyfluorinating agent.
Reagents and Materials:
-
Methyl 2-formylbenzoate
-
Diethylaminosulfur trifluoride (DAST) or other suitable deoxyfluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Methyl 2-formylbenzoate (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (typically 1.1 to 1.5 equivalents) to the stirred solution. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Synthetic Workflow Diagram
Caption: Generalized role in IRAK4 inhibitor synthesis.
Conclusion
This compound stands as a testament to the strategic importance of fluorination in modern chemical synthesis and drug discovery. While its own discovery may not be a celebrated historical event, its utility as a synthetic building block is clear. The principles of its synthesis are rooted in the well-established methodologies of aromatic difluoromethylation. Its application in the development of novel therapeutics, such as IRAK4 inhibitors, underscores its value to the scientific community. This guide has provided a comprehensive overview of its historical context, a practical synthetic protocol, and its role in medicinal chemistry, offering a valuable resource for researchers in the field.
References
-
Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. Retrieved January 4, 2026, from [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). (2020). In Emerging Fluorinated Motifs: Synthesis, Properties, and Applications. Wiley-VCH. Retrieved January 4, 2026, from [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). Molecules, 24(24), 4483. Retrieved January 4, 2026, from [Link]
Sources
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- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
A Technical Guide to the Safe Handling and Management of Methyl 2-(difluoromethyl)benzoate
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Methyl 2-(difluoromethyl)benzoate, a key synthetic building block, exemplifies this class of compounds. The difluoromethyl group (CHF₂) serves as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and tuning lipophilicity. However, the unique reactivity and potential hazards associated with fluorinated organic compounds demand a comprehensive and nuanced approach to their handling.
This guide provides an in-depth framework for the safe management of this compound in a laboratory setting. Moving beyond a simple recitation of rules, it delves into the causality behind safety protocols, grounding them in the specific chemical properties of the compound. By integrating expertise with established safety standards, this document serves as a critical resource for professionals committed to a culture of safety and scientific integrity.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's physical properties is the first step in a thorough risk assessment. These characteristics dictate appropriate storage, handling, and emergency response procedures.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonym(s) | 2-(Difluoromethyl)benzoic acid methyl ester | |
| CAS Number | 1018678-48-2 | |
| Molecular Formula | C₉H₈F₂O₂ | |
| Molecular Weight | 186.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 31-35 °C | |
| Flash Point | 107.77 °C (226.0 °F) | |
| Storage Class | 11 - Combustible Solids |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining its structural features and data from closely related analogs. The primary hazards stem from its irritant properties, combustible nature, and the potential for hazardous decomposition.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description | Source(s) |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects | |
| Skin Irritation | H315 (Potential) | Causes skin irritation | [1][2][3] |
| Eye Irritation | H319 (Potential) | Causes serious eye irritation | [1][2][3] |
| Respiratory Irritation | H335 (Potential) | May cause respiratory irritation | [1][2][3] |
| Acute Toxicity, Oral | H302 (Potential) | Harmful if swallowed | [1][4] |
Causality of Hazards:
-
Irritation: Aromatic esters can act as irritants to the skin, eyes, and respiratory tract. The presence of the difluoromethyl group can further influence this reactivity.
-
Combustibility: With a flash point of 107.77 °C, the compound is classified as a combustible solid. While not highly flammable, it can ignite if exposed to a sufficient heat source.
-
Hazardous Decomposition: The most significant risk during combustion is the generation of highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride (HF).[5][6] The thermal breakdown of the C-F bonds leads to the formation of HF, which poses a severe inhalation hazard and can cause deep, painful burns upon contact.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A proactive safety strategy relies on the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This hierarchy places engineering controls and administrative controls above reliance on PPE.
-
Engineering Controls: These are the primary line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood.[7] This is critical to minimize inhalation exposure to any dust or vapors and to contain potential spills.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]
-
-
Personal Protective Equipment (PPE): PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is crucial for preventing chemical exposure.[8]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[9] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but users must consult the manufacturer's compatibility chart for the specific glove and any solvents in use.[9] For extended contact or handling of corrosive materials, double-gloving is recommended.[7] Gloves must be inspected for damage before each use and removed using the proper technique to avoid skin contamination.[1]
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[7] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Respiratory protection is typically not required when working within a functional fume hood. If engineering controls are insufficient and exposure limits may be exceeded, a full-face respirator with appropriate cartridges must be used by trained and medically cleared personnel.[9]
-
Caption: Correct sequence for donning and doffing PPE.
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is essential for ensuring reproducible science and a safe working environment.
Protocol for Weighing and Transferring Solid this compound:
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, secondary container).
-
Don PPE: Put on all required PPE as described in Section 3.
-
Transfer: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or directly into the reaction vessel.
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust.
-
Sealing: Immediately and securely close the stock container after use.[9]
-
Cleanup: Clean any residual solid from the spatula and work surface using a wipe moistened with an appropriate solvent (e.g., ethanol), and dispose of the wipe as hazardous waste.
-
Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[5]
Caption: General workflow for handling the solid compound.
Storage Requirements:
-
Container: Store in a tightly-closed, properly labeled container to prevent contamination and release.[5][9]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[5][7]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[6][7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[5][10]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of a chemical incident. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.
First Aid Measures:
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. | [5][9] |
| Skin Contact | Immediately flush skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |
Spill Response Protocol:
The response to a chemical spill depends on its size and the associated hazards.[11]
-
Minor Spill (<5 g, contained in fume hood):
-
Alert: Inform others in the immediate area.[12]
-
Protect: Ensure you are wearing appropriate PPE.[12]
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[5][12]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][13]
-
Decontaminate: Clean the spill area with a suitable solvent and wipe, disposing of all cleanup materials as hazardous waste.[13]
-
-
Major Spill (>5 g, outside of containment, or any spill you are not equipped to handle):
-
Evacuate: Immediately evacuate the area.[14]
-
Alert: Notify colleagues and activate the facility's emergency response system (e.g., call the institutional emergency response team).[11]
-
Isolate: Close doors to the affected area to contain vapors.[12]
-
Report: Provide emergency responders with the chemical name, quantity spilled, and the Safety Data Sheet (SDS).[12]
-
Caption: Decision tree for chemical spill response.
Section 6: Waste Disposal
All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted.[8]
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[8][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[8]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[5][9]
Conclusion
This compound is a valuable tool in chemical research and development. Its effective use hinges on a deep-seated respect for its potential hazards. By implementing robust engineering controls, consistently using appropriate PPE, adhering to established handling protocols, and being prepared for emergencies, researchers can manage this compound safely and effectively. A proactive culture of safety, grounded in a thorough understanding of chemical principles, is the ultimate safeguard for personnel and the integrity of their work.
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Lafayette College. (2018). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]
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Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
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The Strategic Utility of Methyl 2-(difluoromethyl)benzoate in Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The difluoromethyl group (-CHF2), in particular, has emerged as a bioisostere of choice, offering a nuanced modulation of physicochemical and pharmacological properties. Methyl 2-(difluoromethyl)benzoate serves as a pivotal building block in this context, providing a versatile platform for the synthesis of innovative therapeutics and crop protection agents. This technical guide offers a comprehensive overview of its commercial availability, synthesis, and applications, empowering researchers to leverage its full potential.
Physicochemical Properties and Identification
This compound is a solid at room temperature with a melting point range of 31-35 °C. Its key identifiers are:
| Property | Value |
| CAS Number | 1018678-48-2 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Synonyms | 2-(Difluoromethyl)benzoic acid methyl ester |
Commercial Availability and Procurement
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to both research-scale and bulk quantity requirements. While pricing is subject to market fluctuations and order volume, a comparative analysis of key suppliers is presented below. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 95% | Inquire for details | Pricing available upon signing into a commercial account. |
| Biosynth | ≥95% | 1 g | Available as a protein degrader building block.[1] |
| Ministry of Material (India) | Customizable | kg to 100 MT/month | Offers customized packaging, grading, and purity.[2] |
| Various Chinese Suppliers | Inquire for details | Inquire for details | A number of chemical suppliers in China list this compound. |
| Hyma Synthesis Pvt. Ltd. (India) | Inquire for details | Inquire for details | A potential supplier of specialty chemicals in India.[3] |
Note: The pricing for the analogous compound, Methyl 2-(trifluoromethyl)benzoate, is more readily available, with suppliers like Chem-Impex offering 5g for $35.50 and 25g for $100.80, which can serve as a preliminary cost estimation reference.[4]
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached as a two-stage process: the synthesis of the parent 2-(difluoromethyl)benzoic acid, followed by its esterification.
Part 1: Synthesis of 2-(Difluoromethyl)benzoic Acid
While a specific, high-yield synthesis for 2-(difluoromethyl)benzoic acid is not extensively detailed in readily available literature, a plausible route can be adapted from established methods for the synthesis of fluorinated benzoic acids. One such approach involves the Grignard reaction of a suitable brominated precursor with carbon dioxide.
Caption: Synthetic pathway for 2-(difluoromethyl)benzoic acid.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-1-(difluoromethyl)benzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, yielding the Grignard reagent.
-
Carboxylation: The Grignard solution is cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
Work-up: The reaction mixture is quenched with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude 2-(difluoromethyl)benzoic acid, which can be purified by recrystallization or column chromatography.
Part 2: Esterification of 2-(Difluoromethyl)benzoic Acid
The most common and straightforward method for the esterification of a carboxylic acid is the Fischer esterification. This acid-catalyzed reaction with an alcohol, in this case, methanol, is a well-established and reliable method.[5][6]
Caption: Fischer esterification of 2-(difluoromethyl)benzoic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(difluoromethyl)benzoic acid in an excess of methanol, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is subsequently washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Recent advancements in catalysis have also explored the use of heterogeneous catalysts, such as UiO-66-NH₂, for the esterification of fluorinated aromatic carboxylic acids, offering potential advantages in terms of catalyst recovery and reduced acidic waste.[7][8]
Applications in Drug Discovery and Agrochemical Development
The difluoromethyl group is a bioisostere of a hydroxyl group and a thiol group, and can act as a lipophilic hydrogen bond donor. Its introduction into a molecule can significantly impact its metabolic stability, membrane permeability, and binding affinity to target proteins.[9] this compound, as a readily available building block, provides access to a wide range of more complex molecules bearing this important functional group.
Role as a Key Intermediate
This compound is a versatile intermediate that can be readily transformed into other functional groups. The ester can be hydrolyzed to the parent carboxylic acid, which can then be converted to amides, or the ester itself can be used in various cross-coupling reactions. This versatility makes it a valuable starting material for the synthesis of a diverse library of compounds for screening in drug discovery and agrochemical development programs.
-
Pharmaceuticals: The trifluoromethyl analog is a key intermediate in the synthesis of various drug candidates.[4] It is used in the development of novel therapeutics where the trifluoromethyl group enhances potency and selectivity.
-
Agrochemicals: It is utilized in the formulation of herbicides and insecticides, where the trifluoromethyl group improves the efficacy and stability of the active ingredients.[4]
The similar electronic and steric properties of the difluoromethyl and trifluoromethyl groups suggest that this compound would be employed in analogous synthetic strategies to achieve similar modulations of biological activity. The use of fluorinated intermediates like Methyl 4-fluoro-2-methylbenzoate in the synthesis of complex heterocyclic compounds for APIs further underscores the importance of such building blocks in pharmaceutical R&D.[10]
Caption: Application workflow of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an aquatic chronic hazard (Category 3). A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is essential before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for researchers in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with straightforward synthetic accessibility, makes it an attractive starting material for the introduction of the strategically important difluoromethyl group. By understanding its properties, procurement channels, synthesis, and potential applications, scientists can effectively utilize this compound to accelerate the discovery and development of novel, high-performing molecules.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Arkat USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Methyl 2-fluorobenzoate, 97%. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 2-Methyl-3-(trifluoroMethyl)benzoate suppliers & manufacturers in China. Retrieved from [Link]
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Chinachemnet. (n.d.). methyl 2,4-difluorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 2,5-difluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent.
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Shanghai Famo Biotechnology Co., Ltd. (n.d.). impurities. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Retrieved from [Link]
-
Reddit. (2021). For the reaction between benzoic acid and methanol (Fischer esterification) How do I determine what temperature to set for heat reflux? Do I look at the boiling point of the lower-boiling solvent ? In this case methanol,64.7 degree celcius ? Retrieved from [Link]
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Methodological & Application
Methyl 2-(difluoromethyl)benzoate: A Versatile Building Block for Modern Organic Synthesis
Introduction: The Rising Prominence of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisostere for common functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[1] This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and optimized membrane permeability.[2]
Methyl 2-(difluoromethyl)benzoate emerges as a key building block, providing a versatile scaffold for the introduction of the valuable 2-(difluoromethyl)phenyl moiety into a wide array of complex organic molecules. This guide provides a comprehensive overview of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1018678-48-2 | [3] |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 31-35 °C | [3] |
| Boiling Point | Not specified | |
| Flash Point | 107.77 °C | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a combustible solid and may cause aquatic chronic toxicity.[3] Store in a cool, dry place away from incompatible materials.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential impurities. A common synthetic route involves the esterification of 2-(difluoromethyl)benzoic acid.
General Protocol: Fischer Esterification of 2-(difluoromethyl)benzoic Acid
This protocol is based on the well-established Fischer esterification method for converting carboxylic acids to methyl esters.[4][5]
Reaction Scheme:
Caption: Fischer esterification of 2-(difluoromethyl)benzoic acid.
Materials:
-
2-(difluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(difluoromethyl)benzoic acid (1.0 eq).
-
Addition of Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure product.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester.[4]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]
-
Neutralization and Extraction: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted 2-(difluoromethyl)benzoic acid. Subsequent extraction isolates the less polar ester product in the organic phase.
Applications in Organic Synthesis: A Gateway to Novel Molecules
This compound serves as a versatile precursor for a variety of valuable transformations, primarily through the functionalization of its ester group.
Hydrolysis to 2-(difluoromethyl)benzoic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, unlocking access to a key intermediate for amide bond formation and other derivatizations.[6]
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Protocol: Base-Mediated Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.
-
Addition of Base: Add an excess of lithium hydroxide or sodium hydroxide (e.g., 2-3 eq).
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Carefully acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(difluoromethyl)benzoic acid.
-
Expert Insights: The choice of base (LiOH or NaOH) and solvent system can be optimized depending on the scale and substrate. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents. Acidification is a critical step to protonate the carboxylate salt and precipitate the free carboxylic acid.
Synthesis of N-Aryl-2-(difluoromethyl)benzamides
The resulting 2-(difluoromethyl)benzoic acid is a valuable precursor for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals. The following protocol details a general procedure for amide coupling with anilines.[7][8][9]
Caption: Two-step synthesis of N-aryl-2-(difluoromethyl)benzamides.
Protocol: Amide Coupling via Acid Chloride
Part A: Synthesis of 2-(difluoromethyl)benzoyl Chloride
Materials:
-
2-(difluoromethyl)benzoic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(difluoromethyl)benzoic acid (1.0 eq) and anhydrous DCM.
-
Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). While stirring, slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude 2-(difluoromethyl)benzoyl chloride is often used immediately in the next step without further purification.
Part B: Amide Formation
Materials:
-
Crude 2-(difluoromethyl)benzoyl chloride
-
Aryl amine (e.g., aniline derivative)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aryl amine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Addition of Acid Chloride: Cool the amine solution to 0 °C. Slowly add a solution of the crude 2-(difluoromethyl)benzoyl chloride in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by recrystallization or flash column chromatography.
Trustworthiness and Self-Validation:
-
Acid Chloride Formation: The conversion to the acid chloride can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.
-
Amide Formation: Successful amide formation can be confirmed by ¹H NMR spectroscopy, observing the appearance of the amide N-H proton signal and the characteristic shifts of the aromatic protons. Mass spectrometry will confirm the formation of the product with the expected molecular weight.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from its ability to be readily converted into 2-(difluoromethyl)benzoic acid, which can then be coupled with a wide range of amines to form amides of significant interest in medicinal and agrochemical research. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important synthetic intermediate. As the demand for novel fluorinated molecules continues to grow, the importance of building blocks like this compound in enabling the rapid and efficient synthesis of complex targets is set to increase.
References
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Topic: "Methyl 2-(difluoromethyl)benzoate" in Medicinal Chemistry Applications
An Application Guide for Medicinal Chemists
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and target binding affinity. Among the array of fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. It serves as a metabolically robust bioisostere of hydroxyl, thiol, and amine groups while possessing the distinct ability to act as a hydrogen bond donor—a feature absent in the related trifluoromethyl group.[1][2] This guide provides an in-depth exploration of Methyl 2-(difluoromethyl)benzoate, a key building block for introducing the 2-(difluoromethyl)benzoyl scaffold into potential therapeutics. We will detail its physicochemical properties, provide validated protocols for its synthetic manipulation, and discuss the strategic rationale for its use in drug discovery programs.
The Difluoromethyl Group: A Unique Bioisostere in Drug Design
The difluoromethyl group offers a compelling set of properties that address common challenges in lead optimization. Its utility stems from a unique combination of electronic and steric features that differentiate it from both its non-fluorinated (methyl) and perfluorinated (trifluoromethyl) counterparts.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy up to 130 kcal mol⁻¹), making the –CF₂H group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] This can significantly increase a compound's half-life by blocking metabolic hotspots.
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl group, the –CF₂H moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This capability can introduce new, favorable interactions within a protein's active site, enhancing binding affinity and specificity.[1] It is often described as a "lipophilic hydrogen bond donor" because it can form these interactions while simultaneously increasing the molecule's overall lipophilicity.[6][7][8]
-
Bioisosterism: The –CF₂H group is a well-regarded bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[1][2] This allows medicinal chemists to replace these often metabolically labile or chemically reactive groups to improve a drug candidate's pharmacokinetic profile while preserving or enhancing its pharmacodynamic activity.[9]
-
Modulation of Physicochemical Properties: The introduction of a –CF₂H group predictably alters a molecule's lipophilicity (LogP), pKa, and dipole moment. While generally considered a lipophilicity-enhancing group, the actual change in LogP upon replacing a methyl with a difluoromethyl group can range from a slight decrease (-0.1) to a moderate increase (+0.4), depending on the electronic environment of the aromatic ring.[8][10] This context-dependent effect provides a nuanced tool for fine-tuning a compound's solubility and permeability.[11]
Diagram: Key Attributes of the Difluoromethyl Group
Caption: Core medicinal chemistry advantages of the –CF₂H moiety.
Properties and Specifications: this compound
This compound serves as a readily available and versatile starting material for accessing the desirable 2-(difluoromethyl)benzoyl scaffold.
| Property | Value | Source |
| CAS Number | 1018678-48-2 | [12] |
| Molecular Formula | C₉H₈F₂O₂ | [12] |
| Molecular Weight | 186.16 g/mol | [12] |
| Appearance | Solid | [12] |
| Melting Point | 31-35 °C | [12] |
Comparative Properties of Key Functional Groups
| Functional Group | Hansch π Value (Lipophilicity Contribution) | H-Bond Donor/Acceptor | Relative Metabolic Stability |
| -CH₃ | +0.56 | Neither | Low (Prone to oxidation) |
| -OH | -0.67 | Both | Low (Prone to oxidation/conjugation) |
| -CF₃ | +0.88 | Acceptor only | Very High |
| -CF₂H | ~+0.2 to +0.5 (Context Dependent) | Donor | High |
Synthetic Applications: Protocols and Workflows
The primary use of this compound is as a precursor to 2-(difluoromethyl)benzoic acid. The resulting acid is a versatile intermediate that can be coupled with a wide range of amines or alcohols using standard amide or ester bond-forming reactions to generate final target molecules.
General Synthetic Workflow
Caption: Standard workflow for incorporating the title compound.
Protocol 1: Synthesis of 2-(Difluoromethyl)benzoic Acid via Saponification
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF (approx. 0.2 M concentration).
-
Hydrolysis: Add 1 M NaOH solution (2.0-3.0 eq) to the flask. Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(difluoromethyl)benzoic acid as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the formation of an amide bond between 2-(difluoromethyl)benzoic acid and a generic primary amine (R-NH₂) using a standard coupling agent.
Materials:
-
2-(Difluoromethyl)benzoic Acid (from Protocol 1)
-
Primary Amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 2-(difluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM, add the primary amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Activation: In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 eq) in a small amount of DMF/DCM and add it to the reaction mixture.
-
Coupling: Stir the reaction at room temperature for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-(difluoromethyl)benzamide.
Analytical Characterization
The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the triplet for the -CF₂H proton (typically around δ 6.5-7.5 ppm with a J-coupling of ~55 Hz).
-
¹⁹F NMR: Will show a doublet corresponding to the -CF₂ H group, coupled to the adjacent proton.
-
¹³C NMR: Will show a triplet for the carbon of the -C F₂H group due to C-F coupling.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
Researchers must consult the most current Safety Data Sheet (SDS) before handling this compound or any related reagents.
-
General Handling: Causes skin and serious eye irritation. May cause respiratory irritation.[13] Handle in a well-ventilated area or a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. It provides a straightforward entry to the 2-(difluoromethyl)benzoyl scaffold, enabling the incorporation of the unique –CF₂H group into drug candidates. The ability of this group to serve as a metabolically stable, hydrogen-bond-donating bioisostere for common polar functional groups offers a powerful strategy for optimizing lead compounds, improving their ADME properties, and ultimately enhancing their therapeutic potential. The protocols and data provided herein serve as a practical guide for researchers seeking to leverage this important synthetic tool in their drug discovery efforts.
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
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Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Semantic Scholar. [Link]
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Li, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]
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Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]
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Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]
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J. F. B. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Saphier, S. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Taylor & Francis Online. [Link]
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Application Notes & Protocols: The Dual Reactivity of Methyl 2-(difluoromethyl)benzoate with Nucleophiles
Abstract
Methyl 2-(difluoromethyl)benzoate is a versatile building block in modern synthetic chemistry, particularly relevant to drug discovery and materials science. This is due to the presence of two distinct, orthogonally reactive sites: the electrophilic ester carbonyl and the difluoromethyl (CHF₂) group, which can act as a masked nucleophile. The difluoromethyl moiety is of particular interest as it can serve as a lipophilic and metabolically stable bioisostere for hydroxyl or thiol groups.[1][2] This guide provides a detailed exploration of the reactivity of this compound with various nucleophiles, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Difluoromethyl Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) group, in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and the ability to act as a hydrogen bond donor.[2] this compound serves as an accessible precursor that leverages this valuable moiety. Its chemical behavior is dominated by two primary reaction pathways: nucleophilic attack at the ester carbonyl and reactions involving the difluoromethyl group itself. Understanding how to selectively target these sites is crucial for its effective use in complex molecule synthesis.
This document is structured to address these two modes of reactivity separately, providing the causal logic behind experimental choices and self-validating protocols for practical application.
Pathway I: Reactions at the Ester Carbonyl (Nucleophilic Acyl Substitution)
The ester functional group in this compound is susceptible to nucleophilic acyl substitution. This class of reaction proceeds via a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.[3][4] This intermediate subsequently collapses, expelling the methoxide leaving group to yield the substituted product.[3] The ortho-difluoromethyl group can exert minor steric and electronic influences, but the fundamental reactivity pattern remains consistent with that of other methyl benzoates.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: The addition-elimination mechanism for nucleophilic acyl substitution.
Protocol 1: Saponification (Base-Mediated Hydrolysis)
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated to give the corresponding carboxylic acid.[5][6] This is a robust and high-yielding transformation.
Objective: To synthesize 2-(difluoromethyl)benzoic acid.
Causality Behind Choices:
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) provides the hydroxide ion (⁻OH), a strong nucleophile required to attack the ester carbonyl.[6]
-
Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the organic ester and the inorganic base, facilitating the reaction.[7]
-
Heat: Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Acidification: A strong acid (e.g., HCl) is required in the workup step to protonate the carboxylate salt intermediate, precipitating the neutral carboxylic acid product.[7]
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add a solution of sodium hydroxide (2.0 eq.) dissolved in a 1:1 mixture of methanol/water.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~1-2. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(difluoromethyl)benzoic acid.
Protocol 2: Amidation with Primary Amines
Direct amidation involves the reaction of the ester with an amine to form an amide. This reaction is typically slower than saponification and often requires higher temperatures or catalysis.
Objective: To synthesize N-alkyl-2-(difluoromethyl)benzamides.
Causality Behind Choices:
-
Solvent-Free/High Temperature: Heating the ester directly with the amine (if it is a liquid) or using a high-boiling inert solvent drives the reaction forward by providing sufficient energy and often by removing the methanol byproduct.[8]
-
Catalyst: While not always necessary, certain catalysts like Nb₂O₅ have been shown to significantly improve yields and reaction times for the amidation of methyl benzoates.[8]
-
Excess Amine: Using the amine as both reactant and solvent (if possible) can increase the reaction rate.
Step-by-Step Protocol:
-
Setup: In a sealed reaction vessel, combine this compound (1.0 eq.) and the desired primary amine (e.g., octylamine, 1.5-2.0 eq.).
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: If the product is a solid, it may be possible to triturate with a non-polar solvent like hexanes to remove unreacted starting material. Otherwise, purify the crude mixture via column chromatography on silica gel.
Protocol 3: Reaction with Grignard Reagents
Grignard reagents are potent carbon nucleophiles that react with esters to produce tertiary alcohols. The reaction proceeds via two successive additions of the Grignard reagent. The first addition results in a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[9]
Objective: To synthesize a tertiary alcohol via double addition of a Grignard reagent.
Causality Behind Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[9][10] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential to solvate the Grignard reagent and facilitate its formation and reactivity.
-
Stoichiometry: At least two equivalents of the Grignard reagent are required to account for the double addition mechanism.[10]
Diagram 2: Grignard Reaction Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a tertiary alcohol.
Step-by-Step Protocol (Example: Synthesis of (2-(difluoromethyl)phenyl)diphenylmethanol):
-
Grignard Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings (2.2 eq.) and bromobenzene (2.2 eq.) in anhydrous THF.[11]
-
Ester Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup (Quench): Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tertiary alcohol.
Table 1: Summary of Nucleophilic Acyl Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Type | Typical Conditions |
| Hydroxide (⁻OH) | NaOH or KOH | Carboxylic Acid | Methanol/Water, Reflux |
| Amine (R-NH₂) | Octylamine | Amide | Neat or high-boiling solvent, 120-150 °C |
| Alkoxide (⁻OR) | Sodium Methoxide | Transesterification | Methanol, Reflux |
| Organometallic (R⁻) | Phenylmagnesium Bromide | Tertiary Alcohol | Anhydrous THF, 0 °C to RT |
Pathway II: Reactions Involving the Difluoromethyl Group
While the ester is a classic electrophile, the difluoromethyl group offers a more nuanced and powerful synthetic handle. The C-H bond of an Ar-CF₂H group is acidic enough to be deprotonated by a very strong base.[12] This deprotonation generates a highly reactive difluoromethyl anion (Ar-CF₂⁻), which can act as a potent nucleophile.[12][13]
A key challenge is that this anion is unstable and prone to α-fluoride elimination.[12] The solution, as pioneered in recent literature, is to trap the in situ generated anion with a weak Lewis acid, which stabilizes the nucleophilic species and allows it to react productively with a range of electrophiles.[12][13]
Diagram 3: Generation and Stabilization of the Ar-CF₂⁻ Nucleophile
Caption: Deprotonation of Ar-CF₂H and stabilization of the resulting anion.
Protocol 4: Nucleophilic Difluoromethylation of Electrophiles
This protocol describes the general procedure for generating the nucleophilic difluoromethyl species from a difluoromethyl arene and reacting it with an electrophile. Note: This protocol is adapted from general procedures for difluoromethyl arenes and should be optimized for the specific substrate, this compound. The ester group may not be stable to the strongly basic conditions.
Objective: To use the difluoromethyl group as a nucleophile to form new C-C, C-S, or C-Br bonds.
Causality Behind Choices:
-
Base: A very strong, non-nucleophilic base like potassium diisopropylamide (KN(iPr)₂) is required to deprotonate the weakly acidic C-H bond of the CHF₂ group.[12]
-
Lewis Acid: Boroxine (B₃N₃Me₆) is an example of a weak Lewis acid used to capture and stabilize the fluoroalkyl anion, preventing its decomposition.[12]
-
Temperature: The deprotonation and trapping must be performed at very low temperatures (e.g., -80 °C) to control the reactivity and stability of the anionic intermediate.[12]
Step-by-Step Protocol (General):
-
Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the difluoromethyl arene (e.g., this compound, 1.0 eq.), a Lewis acid (1.1 eq.), and a crown ether (e.g., 18-crown-6, 1.1 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -80 °C (dry ice/acetone bath). Slowly add a solution of a strong base (e.g., KN(iPr)₂, 1.1 eq.) and stir for 30 minutes at this temperature to generate the stabilized nucleophile.
-
Electrophile Addition: Add the desired electrophile (1.2 eq., e.g., an aldehyde, ketone, or disulfide) to the solution at -80 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract with an organic solvent, dry the combined organic layers, concentrate, and purify by flash column chromatography.
Table 2: Potential Electrophiles for Reaction with the Ar-CF₂⁻ Anion [13]
| Electrophile Class | Electrophile Example | Product Structure |
| Aldehydes/Ketones | Benzaldehyde | Ar-CF₂-CH(OH)Ph |
| Imines | N-Benzylideneaniline | Ar-CF₂-CH(Ph)NHPh |
| Disulfides | Diphenyl Disulfide | Ar-CF₂-SPh |
| Halogen Sources | Bromine (Br₂) | Ar-CF₂-Br |
| Sulfur Dioxide | SO₂ | Ar-CF₂-SO₂K |
Summary and Outlook
This compound is a powerful synthetic intermediate due to its dual reactivity. The ester handle allows for classical nucleophilic acyl substitutions, providing access to acids, amides, and tertiary alcohols. More significantly, the difluoromethyl group can be transformed from a passive substituent into a potent nucleophile through deprotonation.[12] This "masked nucleophile" strategy opens the door to constructing complex benzylic Ar-CF₂-R linkages, which are highly valuable motifs in medicinal chemistry for optimizing metabolic stability and lipophilicity.[13] Mastery of both reaction pathways provides researchers with a flexible and powerful tool for the design and synthesis of novel chemical entities.
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Schoenebeck, F., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
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Schoenebeck, F., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile. ACS Publications - American Chemical Society. Available at: [Link]
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Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]
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Hu, J., et al. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. Available at: [Link]
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Wang, X., et al. (2022). Synthesis of Difluoromethylated Heterocycle. ResearchGate. Available at: [Link]
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Hu, J., et al. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic: Stereoselective Nucleophilic Difluoromethylation of Aryl Ketones. Journal of the American Chemical Society. Available at: [Link]
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Wang, X., et al. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. Available at: [Link]
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Studer, A., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available at: [Link]
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Baran, P. S., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Request PDF. Available at: [Link]
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Grignard Reaction. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
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Sanford, M. S., et al. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Available at: [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
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Poliakoff, M., et al. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]
-
Hu, J., et al. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. ACS Publications. Available at: [Link]
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PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. Available at: [Link]
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Poliakoff, M., et al. (1999). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Available at: [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution. YouTube. Available at: [Link]
-
Khan Academy. Nucleophilic acyl substitution (video). Khan Academy. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. PMC - NIH. Available at: [Link]
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LibreTexts. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. Available at: [Link]
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Hara, T., et al. Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Stack Exchange. Available at: [Link]
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Larhed, M., et al. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. DiVA portal. Available at: [Link]
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Khan, A. A., et al. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
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Schoenebeck, F., et al. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC - NIH. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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"Methyl 2-(difluoromethyl)benzoate" as a precursor for pharmaceutical intermediates
Application Note & Protocols
Methyl 2-(difluoromethyl)benzoate: A Versatile and Stable Precursor for Advanced Pharmaceutical Intermediates
Abstract & Introduction: The Strategic Importance of the Difluoromethyl Group
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable moiety. Acting as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, the –CF₂H group can significantly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through its capacity to act as a hydrogen bond donor.[1][2][3] The highly polarized C-H bond in the difluoromethyl group allows it to form crucial hydrogen bonding interactions, a feature that chemists leverage to enhance the potency and selectivity of bioactive molecules.[1][4]
This compound serves as a key building block in this context. As a stable, solid compound, it provides a reliable and convenient entry point to the 2-(difluoromethyl)benzoyl scaffold. Its primary utility lies in its function as a protected form of 2-(difluoromethyl)benzoic acid, a critical intermediate for constructing a diverse range of more complex molecules, particularly through amide bond formation. This guide provides a detailed overview of the properties of this compound and established protocols for its conversion into key pharmaceutical intermediates.
Physicochemical Properties & Safety Data
This compound is a solid at room temperature, making it easier to handle and weigh accurately compared to volatile liquid precursors. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1018678-48-2 | |
| Molecular Formula | C₉H₈F₂O₂ | |
| Molecular Weight | 186.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 31-35 °C | |
| Flash Point | 107.77 °C |
| Synonym | 2-(Difluoromethyl)benzoic acid methyl ester | |
Safety & Handling: While specific toxicity data for this compound is limited, data from analogous structures like Methyl 2-(trifluoromethyl)benzoate and general fluorinated compounds suggest prudent handling procedures.[5][6]
-
Hazard Classification: The material is classified as H412 - Harmful to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Core Synthetic Application: Hydrolysis to 2-(Difluoromethyl)benzoic Acid
The principal application of this compound is its role as a stable precursor to 2-(difluoromethyl)benzoic acid. The methyl ester serves as an effective protecting group for the carboxylic acid, preventing its interference in prior synthetic steps. The conversion is most commonly and efficiently achieved via base-catalyzed hydrolysis (saponification), a robust and high-yielding nucleophilic acyl substitution reaction.[8][9][10]
The process involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide leaving group and a final acid-base workup to protonate the carboxylate salt, precipitating the desired carboxylic acid.
Caption: General workflow for the hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis
Objective: To synthesize 2-(difluoromethyl)benzoic acid from this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle
-
Standard filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 v/v ratio). A typical concentration is 0.2-0.5 M.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5-2.0 eq, e.g., 2M NaOH). The use of a slight excess of base ensures the reaction goes to completion.
-
Saponification: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-70 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: To the remaining aqueous solution, slowly add 2M HCl with stirring while cooling in an ice bath. The carboxylic acid product is insoluble in acidic water and will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified 2-(difluoromethyl)benzoic acid under high vacuum to a constant weight. The product is typically obtained as a white to off-white solid with high purity, suitable for use in the next step without further purification.
Application in Pharmaceutical Synthesis: Amide Bond Formation
With 2-(difluoromethyl)benzoic acid in hand, researchers can access a vast array of pharmaceutical intermediates. The formation of an amide bond is one of the most common and critical reactions in drug development. The carboxylic acid is activated using a coupling agent, making it susceptible to nucleophilic attack by a primary or secondary amine.
A widely used and reliable method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be prone to side reactions and racemization (if chiral centers are present). HOBt acts as a nucleophilic catalyst, trapping the activated intermediate to form an HOBt-ester, which is less reactive but more stable, ensuring a cleaner and more efficient reaction with the amine.
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Application Note & Experimental Protocol: Synthesis of Methyl 2-(difluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 2-(difluoromethyl)benzoate, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein focuses on a robust and scalable Fischer-Speier esterification of 2-(difluoromethyl)benzoic acid. This application note is designed to not only provide a step-by-step procedure but also to offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the synthesis for successful replication and optimization.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding. This compound serves as a key intermediate for the incorporation of the 2-(difluoromethyl)phenyl moiety into more complex molecular architectures.
This protocol details the synthesis of this compound via the acid-catalyzed esterification of 2-(difluoromethyl)benzoic acid with methanol. This method is widely applicable and known for its reliability and straightforward execution.[1][2]
Synthetic Strategy
The chosen synthetic route is the Fischer-Speier esterification, a classic and dependable method for the preparation of esters from carboxylic acids and alcohols.[1][2] The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is used.
While this protocol assumes the availability of 2-(difluoromethyl)benzoic acid, it is worth noting that its synthesis can be achieved through various methods, including the oxidation of the corresponding toluene derivative or the hydrolysis of a benzoyl halide precursor. For instance, analogous trifluoromethylated benzoic acids have been synthesized from the corresponding bromo-trifluoromethylbenzene via Grignard reaction followed by carboxylation.[3] Another approach could involve the hydrolysis of 2-(difluoromethyl)benzoyl fluoride, which can be prepared from corresponding phenols.[4][5][6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-(difluoromethyl)benzoic acid | ≥98% | Commercially Available | --- |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used in excess as a reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Fisher Scientific | Catalyst. Handle with extreme care. |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | In-house preparation | For neutralization. |
| Saturated Sodium Chloride (NaCl) solution (Brine) | --- | In-house preparation | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic phase. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme caution and add it slowly to the reaction mixture.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.
Step-by-Step Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)benzoic acid (5.0 g, 29.0 mmol).
-
Add anhydrous methanol (50 mL, 1.23 mol) to the flask. Stir the mixture until the benzoic acid derivative is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution. An exotherm may be observed.
2. Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. A typical reflux temperature for methanol is around 65 °C.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.
-
Rinse the reaction flask with diethyl ether (50 mL) and add the rinsing to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent frequently. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Saturated sodium chloride solution (brine) (50 mL) to remove residual water and dissolved inorganic salts.
-
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
5. Purification:
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
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- 6. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 2-(difluoromethyl)benzoate as a Pivotal Building Block in Agrochemical Synthesis
Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Agrochemicals
The introduction of fluorine-containing moieties into bioactive molecules has revolutionized the agrochemical industry. Among these, the difluoromethyl (CF₂H) group holds a unique position. It serves as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, and amino groups.[1] Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more nuanced modulation of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[2] This fine-tuning is crucial for optimizing the efficacy and safety profile of novel fungicides, herbicides, and insecticides.
Methyl 2-(difluoromethyl)benzoate has emerged as a key synthetic intermediate, providing an efficient entry point for incorporating the valuable 2-(difluoromethyl)phenyl motif into a wide array of agrochemical scaffolds. This guide provides detailed protocols for the fundamental transformations of this compound and its application in the synthesis of a prominent class of fungicides: the pyrazole carboxamides.
Core Synthetic Transformations: From Ester to Activated Acyl Precursor
The journey from this compound to a versatile building block for agrochemical synthesis typically involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation of the carboxylic acid, most commonly to an acyl chloride.
Part 1: Hydrolysis of this compound to 2-(difluoromethyl)benzoic Acid
The saponification of the methyl ester is a fundamental step to unmask the carboxylic acid functionality, which is then available for a variety of coupling reactions. The following protocol details a standard and efficient hydrolysis procedure.
Causality of Experimental Choices:
-
Base-mediated hydrolysis (saponification): This is a robust and high-yielding method for cleaving methyl esters. The use of a strong base like sodium hydroxide (NaOH) ensures the irreversible formation of the carboxylate salt, driving the reaction to completion.[3]
-
Methanol/Water Co-solvent System: This solvent mixture ensures the miscibility of both the organic ester and the aqueous base, facilitating an efficient reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.
-
Acidification: The addition of a strong acid, such as hydrochloric acid (HCl), is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[3]
Experimental Protocol: Hydrolysis of this compound
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₉H₈F₂O₂ | 186.16 | 10.0 g | 0.0537 |
| Sodium Hydroxide | NaOH | 40.00 | 3.22 g | 0.0806 |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Water | H₂O | 18.02 | 25 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 0.0537 mol).
-
Add methanol (50 mL) and a solution of sodium hydroxide (3.22 g, 0.0806 mol) in water (25 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford 2-(difluoromethyl)benzoic acid as a white solid.
Expected Yield: 90-95%
Caption: Workflow for the hydrolysis of this compound.
Part 2: Conversion of 2-(difluoromethyl)benzoic Acid to 2-(difluoromethyl)benzoyl Chloride
For many amide coupling reactions, particularly with less reactive amines, the carboxylic acid needs to be activated. Conversion to the corresponding acyl chloride is a common and effective strategy.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[4]
-
Catalytic N,N-Dimethylformamide (DMF): DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.[5]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride and the resulting acyl chloride are both reactive towards water.
Experimental Protocol: Synthesis of 2-(difluoromethyl)benzoyl Chloride
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(difluoromethyl)benzoic acid | C₈H₆F₂O₂ | 172.13 | 8.0 g | 0.0465 |
| Thionyl Chloride | SOCl₂ | 118.97 | 5.0 mL (6.88 g) | 0.0578 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | - |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(difluoromethyl)benzoic acid (8.0 g, 0.0465 mol) and anhydrous dichloromethane (40 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (5.0 mL, 0.0578 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(difluoromethyl)benzoyl chloride can be used in the next step without further purification.
Caption: Synthesis of 2-(difluoromethyl)benzoyl chloride.
Application in Agrochemical Synthesis: A Case Study of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. Many potent fungicides in this class incorporate a difluoromethyl group on the phenyl ring attached to the carboxamide linker.[6] The following protocol describes the synthesis of a model pyrazole carboxamide fungicide from 2-(difluoromethyl)benzoyl chloride.
Experimental Protocol: Amide Coupling to form a Model Pyrazole Carboxamide Fungicide
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(difluoromethyl)benzoyl chloride | C₈H₅ClF₂O | 190.57 | 8.86 g (crude) | ~0.0465 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine | C₅H₇F₂N₃ | 163.13 | 7.58 g | 0.0465 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 7.8 mL (5.65 g) | 0.0558 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (7.58 g, 0.0465 mol) and triethylamine (7.8 mL, 0.0558 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-(difluoromethyl)benzoyl chloride (~0.0465 mol) in 20 mL of anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)benzamide.
Expected Yield: 80-90%
Data Presentation: Summary of Synthetic Transformations
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1. Hydrolysis | This compound | NaOH, MeOH/H₂O | 2-(difluoromethyl)benzoic acid | 90-95 |
| 2. Acyl Chloride Formation | 2-(difluoromethyl)benzoic acid | SOCl₂, cat. DMF | 2-(difluoromethyl)benzoyl chloride | >95 (crude) |
| 3. Amide Coupling | 2-(difluoromethyl)benzoyl chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine, TEA | N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)benzamide | 80-90 |
Mandatory Visualization: Complete Synthetic Workflow
Caption: From this compound to a model agrochemical.
References
-
University of Hertfordshire. (n.d.). Pyriofenone (Ref: IKF-309). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
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MDPI. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
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The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. [Link]
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ResearchGate. (1992). Synthesis and bioactivity of some fluorine‐containing benzoyl arylureas. Part II: Insecticidal products in which the aryl group bears a polyfluoroalkoxy or (polyfluoroalkoxy)alkoxy side chain. Retrieved from [Link]
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ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Retrieved from [Link]
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PubMed. (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides. Retrieved from [Link]
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MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
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ResearchGate. (2018). Acylated products using acetylchloride and benzoylchloride. Retrieved from [Link]
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ResearchGate. (2022). A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,.... Retrieved from [Link]
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ScienceDirect. (2007). Preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation of a-(phenylsulfonyl)difluoromethylated benzoates. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Reddit. (2024). Amide coupling. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-(difluoromethyl)benzoate
Introduction: The Strategic Importance of the Difluoromethyl Group and Methyl 2-(difluoromethyl)benzoate
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] this compound is a key building block for the introduction of this valuable functional group into complex molecular architectures. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the derivatization of this and related aryl scaffolds, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2]
This comprehensive guide offers detailed application notes and adaptable protocols for the palladium-catalyzed cross-coupling of this compound and its synthetic precursors. While literature specifically detailing the cross-coupling of this compound is emerging, the protocols herein are based on well-established and robust methodologies for structurally and electronically analogous substrates, such as methyl 2-halobenzoates. These protocols provide a strong foundation for researchers, scientists, and drug development professionals to successfully elaborate this important fluorinated building block.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for palladium-catalyzed cross-coupling involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate. For this compound, which can be synthesized from methyl 2-bromobenzoate, the following protocol for the bromo-precursor is highly relevant and adaptable.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
The following table outlines typical conditions for the Suzuki coupling of methyl 2-bromobenzoate, which serve as a starting point for the analogous reaction with this compound derivatives.
| Aryl Halide Precursor | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | ~95 |
| Methyl 2-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | ~92 |
| Methyl 2-chlorobenzoate | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | ~88 |
Data is representative and adapted from established procedures for analogous substrates.[1][3]
Protocol 1: Standard Suzuki-Miyaura Coupling of a Methyl 2-Halobenzoate
This protocol is suitable for a wide range of aryl bromides and can be adapted for triflate derivatives.
Materials:
-
Methyl 2-bromobenzoate (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4] This reaction is highly valuable for generating stilbene and cinnamate derivatives from this compound precursors.
Representative Reaction Conditions for the Heck Reaction
| Aryl Halide Precursor | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Methyl 2-iodobenzoate | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 80 | ~85 |
| Methyl 2-bromobenzoate | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | ~90 |
| Methyl 2-iodobenzoate | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMA | 100 | ~78 |
Data is representative and adapted from established procedures for analogous substrates.[5][6]
Protocol 2: Heck Reaction of a Methyl 2-Halobenzoate with an Alkene
Materials:
-
Methyl 2-iodobenzoate (1.0 equivalent)
-
Alkene (e.g., Styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous Acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve methyl 2-iodobenzoate, Pd(OAc)₂, and P(o-tol)₃ in anhydrous acetonitrile.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C under an argon atmosphere.
-
Monitor the reaction until completion by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[7][8][9] This reaction is typically co-catalyzed by palladium and copper(I).
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling of a Methyl 2-Halobenzoate
Materials:
-
Methyl 2-iodobenzoate (1.0 equivalent)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (optional co-solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add methyl 2-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aryl alkyne by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is crucial for synthesizing anilines and their derivatives. The choice of ligand is critical for achieving high yields, especially with sterically hindered or less reactive substrates.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Aryl Halide Precursor | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Methyl 2-bromobenzoate | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | ~93 |
| Methyl 2-chlorobenzoate | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | ~85 |
| Methyl 2-bromobenzoate | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | ~90 |
Data is representative and adapted from established procedures for analogous substrates.[11][12][13]
Protocol 4: Buchwald-Hartwig Amination of a Methyl 2-Halobenzoate
Materials:
-
Methyl 2-bromobenzoate (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by methyl 2-bromobenzoate and the amine.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction's progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
Conclusion
This compound is a valuable substrate for introducing the difluoromethyl moiety in the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for its derivatization. By adapting the detailed protocols provided for analogous methyl 2-halobenzoates, researchers can confidently approach the synthesis of novel biaryls, substituted alkenes, aryl alkynes, and aryl amines, thereby accelerating discovery in medicinal chemistry and materials science.
References
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Monsigny, L., Doche, F., & Besset, T. (2023). Recent Advances in Difluoromethylation Reaction. Beilstein Journal of Organic Chemistry, 19, 1379-1425. Available from: [Link]
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Valente, C., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4446. Available from: [Link]
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Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2014). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 16(22), 5826-5829. Available from: [Link]
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Aikawa, K., et al. (2015). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate. Available from: [Link]
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Zhang, X., et al. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry, 2(2), 236-245. Available from: [Link]
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Jiang, X., et al. (2024). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ACS Catalysis. Available from: [Link]
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Besset, T., et al. (2018). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Angewandte Chemie International Edition, 57(40), 13192-13196. Available from: [Link]
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Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society, 125(31), 9402-9403. Available from: [Link]
-
Wang, L., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 10436-10449. Available from: [Link]
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Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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Zhang, F., et al. (2012). Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides. Organic Letters, 14(15), 3878-3881. Available from: [Link]
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Yang, Y., et al. (2021). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. ChemRxiv. Available from: [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available from: [Link]
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Burton, G. J., et al. (2010). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 132(42), 14892-14894. Available from: [Link]
-
Amii, H., et al. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Organic Letters, 13(20), 5624-5627. Available from: [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available from: [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
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Stuart, D. R., et al. (2011). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 133(23), 8824-8827. Available from: [Link]
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Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]
-
Das, B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13(1), 12053. Available from: [Link]
-
ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation. ResearchGate. Available from: [Link]
-
Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1008-1014. Available from: [Link]
-
Kumar, A., et al. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 45(3), 1361-1368. Available from: [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Available from: [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic... ResearchGate. Available from: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147-5150. Available from: [Link]
-
Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. Available from: [Link]
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The Difluoromethyl Group in Focus: A Guide to Modern Difluoromethylation Strategies
Senior Application Scientist Note: An extensive review of the current scientific literature reveals that Methyl 2-(difluoromethyl)benzoate does not function as a reagent for difluoromethylation. Instead, it is a valuable synthetic intermediate, or building block, primarily utilized in the synthesis of complex pharmaceutical agents. Notably, it has been cited in patent literature as a key component in the preparation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are under investigation for the treatment of inflammatory and immune-related disorders.[1][2]
This guide has been structured to first clarify the documented role of this compound and then to provide a comprehensive, in-depth overview of established and contemporary methods for introducing the critically important difluoromethyl (–CF₂H) group into organic molecules. This approach ensures scientific accuracy while addressing the broader interest in difluoromethylation for researchers, scientists, and drug development professionals.
Part 1: this compound as a Synthetic Intermediate
The primary documented application of this compound is as a precursor in multi-step synthetic sequences. For instance, in the synthesis of thienopyrazine-based IRAK4 inhibitors, the benzoate moiety is incorporated into the final molecule, where the difluoromethyl group is a key structural feature of the final bioactive compound.[1] The synthesis does not involve the transfer of the –CF₂H group from the benzoate to another molecule; rather, the entire substituted phenyl ring is part of the final molecular scaffold.
Caption: Role as a synthetic building block.
Part 2: The Strategic Importance of the Difluoromethyl Group
The difluoromethyl (–CF₂H) group is a privileged motif in medicinal chemistry. It serves as a bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. Its unique properties, including its ability to act as a lipophilic hydrogen bond donor, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This has fueled the development of a diverse array of reagents and methods for its introduction into organic molecules.
Part 3: Key Methodologies for Difluoromethylation
Modern difluoromethylation methods can be broadly classified into three mechanistic categories: nucleophilic, electrophilic, and radical pathways.
Nucleophilic Difluoromethylation via Difluorocarbene
One of the most common strategies for nucleophilic difluoromethylation, particularly for heteroatoms (O, S, N), involves the generation of difluorocarbene (:CF₂) as a reactive intermediate. This highly electrophilic species is readily trapped by nucleophiles.
Mechanism: A stable precursor is treated with a base or heated to generate difluorocarbene, which is then attacked by a nucleophile (e.g., a phenoxide). A subsequent protonation step yields the difluoromethylated product.[4][5]
Caption: Nucleophilic difluoromethylation via difluorocarbene.
Protocol 1: O-Difluoromethylation of Phenols with Sodium Chlorodifluoroacetate
This robust method is widely used for the synthesis of aryl difluoromethyl ethers.[5]
Materials:
-
Substituted Phenol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (2.0-3.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol, cesium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.
-
Add sodium chlorodifluoroacetate to the mixture in one portion.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Difluoromethylation
Electrophilic difluoromethylation involves reagents that can deliver a "CF₂H⁺" equivalent to a nucleophile. These reagents are particularly useful for the difluoromethylation of stabilized carbanions and certain heteroatoms.
Reagents: S-(difluoromethyl)diarylsulfonium salts are common reagents for this purpose.[6] The reaction proceeds via nucleophilic attack on the sulfur atom, leading to the transfer of the difluoromethyl group.
Protocol 2: Electrophilic Difluoromethylation of a Tertiary Amine
This protocol demonstrates the difluoromethylation of a nucleophilic nitrogen atom.[6]
Materials:
-
Tertiary Amine (e.g., Imidazole derivative) (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium tetrafluoroborate (1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the tertiary amine in anhydrous acetonitrile.
-
Add the S-(difluoromethyl)diarylsulfonium salt to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting salt by recrystallization or chromatography to yield the N-difluoromethylated product.
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool for C-H functionalization and for reactions with unsaturated systems. This method involves the generation of the difluoromethyl radical (•CF₂H).
Reagents: Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, often called DFMS) is a popular, bench-stable reagent for generating •CF₂H radicals under mild, oxidative conditions.[7]
Mechanism: The DFMS reagent reacts with an oxidant (e.g., a peroxide) to generate the •CF₂H radical via a single-electron transfer process. This radical can then engage in various transformations, such as addition to heteroarenes.
Caption: Radical difluoromethylation using DFMS.
Protocol 3: Radical C-H Difluoromethylation of Heteroarenes with DFMS
This protocol is suitable for the late-stage functionalization of complex, nitrogen-containing heterocycles.[7]
Materials:
-
Heteroarene Substrate (1.0 equiv)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)
-
Dichloromethane (DCM) and Water (as a biphasic system)
Procedure:
-
To a vial, add the heteroarene substrate and DFMS.
-
Add dichloromethane and water to create a biphasic mixture.
-
Add tert-butyl hydroperoxide to the stirring mixture at room temperature.
-
Seal the vial and stir vigorously at room temperature for 12-24 hours. The reaction is often run open to the air.
-
Monitor the reaction by LC-MS. If the reaction is sluggish, a second portion of DFMS and TBHP can be added.
-
Upon completion, dilute the reaction with DCM and wash with aqueous sodium thiosulfate solution to quench excess peroxide, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Comparative Overview of Difluoromethylation Reagents
| Reagent Class | Mechanistic Pathway | Common Substrates | Advantages | Limitations |
| Sodium Chlorodifluoroacetate | Nucleophilic (via :CF₂) | Phenols, Alcohols, Thiols, Amines | Inexpensive, stable, scalable | Requires heating, basic conditions |
| TMSCF₂H | Nucleophilic | Aldehydes, Ketones, Imines | Mild conditions possible with activators | Requires stoichiometric activator (e.g., fluoride) |
| S-(Difluoromethyl)sulfonium Salts | Electrophilic | Tertiary Amines, Imidazoles, Phosphines | Direct "CF₂H⁺" transfer | Limited scope, fails with C-nucleophiles, phenols |
| Zinc Difluoromethanesulfinate (DFMS) | Radical | Heteroarenes, Alkenes, Thiols | Mild, open-flask conditions, high functional group tolerance | Requires an oxidant, regioselectivity can be an issue |
References
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7215-7256. ([Link])
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Hu, J., Zhang, W., & Wang, F. (2012). Recent advances in the synthetic application of difluorocarbene. Synthesis, 44(13), 1949-1964. ([Link])
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Yagupolskii, L. M., & Yagupolskii, Y. L. (2007). A new electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866. ([Link])
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Baran, P. S., & Richter, J. M. (2011). A new reagent for direct difluoromethylation. Nature Chemistry, 3(2), 109-110. ([Link])
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). NHC-catalyzed difluorocarbene generation and its application to aryl difluoromethyl ether synthesis. Organic Letters, 13(20), 5564-5567. ([Link])
-
Uneyama, K. (2007). A new electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863-1866. ([Link])
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Ni, C., Zhu, L., & Hu, J. (2015). Introduction of Difluoromethyl Through Radical Pathways. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market (pp. 149-173). ([Link])
-
Zhang, C. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(45), 9350-9353. ([Link])
-
ResearchGate. (n.d.). Difluoromethyl radical precursors and the initiating protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 26 Methods of nucleophilic difluoromethylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Angewandte Chemie International Edition, 50(47), 11419-11422. ([Link])
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Paquin, J. F. (Ed.). (2018). Frontiers of Organofluorine Chemistry. World Scientific. ([Link])
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Zhang, W., et al. (2022). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters, 24(34), 6296-6301. ([Link])
-
Hu, J., et al. (2010). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 12(21), 4900-4903. ([Link])
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- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(difluoromethyl)benzoate
Abstract
The difluoromethyl (-CF₂H) group is a paramount structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups, thereby enhancing metabolic stability and membrane permeability.[1][2] This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-(difluoromethyl)benzoate, a key building block for pharmaceutical development. We present a robust and scalable protocol utilizing a modern radical difluoromethylation approach, selected for its operational simplicity and compatibility with large-scale production.[2][3] This guide details the experimental procedure, process parameters, purification techniques, and critical safety considerations, designed for researchers, chemists, and drug development professionals.
Introduction and Rationale
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for optimizing drug-like properties. The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[1] However, the introduction of this group can be challenging, with many traditional methods lacking scalability, requiring harsh conditions, or utilizing unstable reagents.[1]
This application note addresses these challenges by outlining a scalable synthesis of this compound from a readily available starting material, Methyl 2-iodobenzoate. The chosen method is based on a radical-mediated difluoromethylation using Zinc Difluoromethanesulfinate (DFMS, or Zn(SO₂CF₂H)₂), a stable, easy-to-handle solid reagent that has proven effective for direct C-H and C-X difluoromethylation under mild conditions.[2][3] This approach is amenable to parallel synthesis and is well-suited for transitioning from bench-scale discovery to pilot-plant production.
Reaction Scheme and Mechanism
The overall transformation involves the radical-mediated coupling of Methyl 2-iodobenzoate with a difluoromethyl radical source.
Reaction:
Proposed Mechanism:
The reaction is initiated by a radical initiator, such as tert-butyl hydroperoxide (TBHP), which facilitates the decomposition of the difluoromethyl precursor (DFMS) to generate the key difluoromethyl radical (•CF₂H). This radical then participates in a coupling cycle with the aryl iodide to form the desired product.
Caption: Simplified mechanism for radical difluoromethylation.
Detailed Experimental Protocols
This protocol is designed for a nominal 100 g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4]
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| Methyl 2-iodobenzoate | ≥98% | Commercial | Starting Material |
| Zinc Difluoromethanesulfinate (DFMS) | ≥97% | Commercial | Difluoromethylating agent[2] |
| tert-Butyl hydroperoxide (TBHP) | 70 wt. % in H₂O | Commercial | Radical Initiator |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Reaction Solvent |
| Ethyl Acetate | ACS Grade | Commercial | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For aqueous wash |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying Agent |
| Equipment | Specifications |
| 2 L Jacketed Glass Reactor | Equipped with overhead mechanical stirrer, temperature probe (thermocouple), reflux condenser, and nitrogen inlet/outlet. |
| Addition Funnel | 500 mL, pressure-equalizing. |
| Heating/Cooling Circulator | To control reactor jacket temperature. |
| Rotary Evaporator | For solvent removal under reduced pressure. |
| 2 L Separatory Funnel | For liquid-liquid extraction. |
| Filtration Apparatus | Buchner funnel, filter flask, vacuum source. |
| Analytical Instruments | TLC plates (silica), GC-MS, ¹H NMR, ¹⁹F NMR, HPLC. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 2 L jacketed reactor system. Ensure all glassware is dry and the system is purged with nitrogen.
-
Reagent Charging: To the reactor, add Methyl 2-iodobenzoate (131 g, 0.5 mol, 1.0 equiv.) and Zinc Difluoromethanesulfinate (DFMS) (188 g, 0.75 mol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) (1 L) to the reactor. Begin stirring at 200-300 RPM to form a suspension.
-
Initiator Addition: In the addition funnel, prepare a solution of tert-butyl hydroperoxide (TBHP, 70% in water) (96.5 mL, 0.75 mol, 1.5 equiv.).
-
Reaction Execution: Heat the reactor contents to 60 °C using the circulator. Once the temperature is stable, add the TBHP solution dropwise from the addition funnel over a period of 1 hour. Caution: The initiation can be exothermic; monitor the internal temperature closely and adjust the addition rate if necessary.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60 °C. Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Cooling: Once the reaction is complete (consumption of starting material), cool the reactor contents to room temperature (20-25 °C).
Work-up and Purification
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing 2 L of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a 4 L separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15-20 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel.[5]
-
Column Chromatography: Use a gradient elution system, starting with Hexane/Ethyl Acetate (98:2) and gradually increasing the polarity to Hexane/Ethyl Acetate (90:10).[5]
-
Process Data and Characterization
Reagent and Process Summary
| Parameter | Value |
| Scale (Starting Material) | 131 g (0.5 mol) |
| Reaction Temperature | 60 °C |
| Reaction Time | 8-12 hours |
| Expected Yield (Isolated) | 75-85 g (81-92%) |
| Product Appearance | Colorless to pale yellow oil |
| Molecular Weight | 186.15 g/mol |
| Chemical Formula | C₉H₈F₂O₂ |
Analytical Characterization
| Analysis | Expected Result |
| ¹H NMR | Consistent with the structure of this compound. A characteristic triplet for the -CF₂H proton. |
| ¹⁹F NMR | A characteristic doublet for the -CF₂ H fluorine atoms. |
| GC-MS | Molecular ion peak [M]⁺ at m/z = 186. |
| HPLC Purity | ≥98% |
Workflow Visualization
The following diagram outlines the complete workflow from reactor setup to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
General: Handle all chemicals in accordance with good industrial hygiene and safety practices.[4] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.
-
tert-Butyl hydroperoxide (TBHP): Is a strong oxidizing agent and can be explosive at high concentrations or temperatures. Always use the commercially available 70% solution in water and avoid contact with incompatible materials.
-
Dimethylformamide (DMF): Is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact. Use only in a well-ventilated chemical fume hood.
-
Halogenated Compounds: Aryl iodides and fluorinated products should be handled with care. Avoid inhalation and skin contact.[6]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations. Do not empty into drains.[4]
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. The use of a modern, stable difluoromethylating reagent (DFMS) under mild radical conditions offers a significant advantage for large-scale production. By following the outlined procedures for synthesis, purification, and analysis, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity, facilitating its application in the discovery and development of next-generation pharmaceuticals.
References
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]
-
A New Reagent for Direct Difluoromethylation. National Institutes of Health (NIH). [Link]
-
Simple one stop shop for difluoromethylation. Chemistry World. [Link]
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- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Troubleshooting & Optimization
"Methyl 2-(difluoromethyl)benzoate" synthesis yield improvement
An advanced technical support resource designed for professionals in chemical research and drug development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of Methyl 2-(difluoromethyl)benzoate.
Introduction: The Challenge of Precise Difluoromethylation
The introduction of a difluoromethyl (-CF₂H) group is a critical strategy in medicinal chemistry for modulating the physicochemical and biological properties of molecules. The -CF₂H group can act as a lipophilic hydrogen bond donor, making it a valuable bioisostere for hydroxyl, thiol, or amine groups.[1][2] However, the synthesis of molecules like this compound presents unique challenges, including achieving high yields, controlling side reactions, and ensuring reagent stability. This guide, structured by Senior Application Scientists, offers expert insights and practical solutions to navigate these complexities.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?
Answer: Low yield is the most common issue and typically stems from one of several factors: incomplete reaction, reagent degradation, suboptimal reaction conditions, or issues during workup and purification.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Difluorocarbene Generation/Trapping: Many modern O-difluoromethylation methods proceed via a difluorocarbene intermediate (:CF₂). If this highly reactive species is not generated efficiently or is not trapped quickly by the carboxylic acid, it can lead to side reactions or decomposition.
-
Solution: When using a difluorocarbene precursor like difluoromethylene phosphobetaine, ensure the reaction is run under strictly additive-free conditions as recommended.[3] For methods involving reagents like TMSCF₂Br with a base, the rate of addition and temperature are critical. A slow addition of the reagent at a controlled temperature (e.g., 0 °C) can help maintain a usable concentration of the active species without promoting decomposition.[4]
-
-
Suboptimal Temperature Control: Temperature directly impacts reaction kinetics. For many difluoromethylation reactions, especially those involving organometallic intermediates or highly reactive species, low temperatures are crucial to suppress side product formation.
-
Solution: Screen a range of temperatures. Start with literature-recommended conditions (e.g., -78 °C, 0 °C, or room temperature) and run small-scale parallel experiments at 10-15 °C intervals.[5] For instance, a reaction that is sluggish at 0 °C may proceed cleanly at 25 °C, while a reaction that produces multiple byproducts at 25 °C may yield a clean product at -40 °C.[6]
-
-
Moisture and Air Sensitivity: While some modern reagents are robust, many difluoromethylation precursors and intermediates are sensitive to moisture and atmospheric oxygen.
-
Solution: Ensure all glassware is oven- or flame-dried before use.[4] Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Even small amounts of water can quench reactive species or participate in unwanted side reactions.
-
-
Ineffective Workup and Extraction: The product, this compound, may have some aqueous solubility, or emulsions can form during liquid-liquid extraction, leading to loss of product.
-
Solution: After quenching the reaction, ensure the correct pH is achieved before extraction. Use a saturated brine solution during the final wash to help break emulsions and reduce the solubility of the organic product in the aqueous layer. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous phase.[7][8]
-
Troubleshooting Workflow for Low Yield
Here is a logical decision tree to diagnose and solve yield issues systematically.
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer: Side product formation is often related to the choice of reagents and reaction conditions. The most common analytical technique to identify fluorine-containing byproducts is ¹⁹F NMR spectroscopy.[1]
Common Side Products & Mitigation Strategies:
-
Formation of Anhydride: If the starting material is 2-carboxy methylbenzoate, any residual water can hydrolyze the ester, and the resulting di-acid can form anhydrides under heating or acidic conditions.
-
Mitigation: Ensure the starting material is anhydrous. If starting from the di-acid, consider a different synthetic route, such as protecting one carboxylic acid before difluoromethylation.
-
-
Products from Over-reaction: In some methods, such as those using a difluorinated phosphorus ylide with an acyl chloride, the initially formed difluoromethyl ketone can be attacked by a second equivalent of the ylide to form a bis-difluoromethylated alcohol.[9][10]
-
Mitigation: This is controlled by stoichiometry and temperature. Use only a slight excess (1.0-1.2 equivalents) of the difluoromethylating agent. Running the reaction at a lower temperature can also improve selectivity for the ketone.[10]
-
-
Aryl Triflate Formation: When using reagents that can also act as triflating agents under certain conditions, the formation of an aryl triflate can be a competing pathway.
-
Mitigation: This is highly dependent on the specific reagent system. If this is observed, switching to a different class of difluoromethylating agent, such as a difluorocarbene precursor, is the most effective solution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of difluoromethylating agents suitable for this synthesis, and how do I choose one?
A: Difluoromethylating agents are broadly classified as nucleophilic, electrophilic, and radical precursors.[11][12] For the O-difluoromethylation of a carboxylic acid, reagents that generate difluorocarbene or a related equivalent are most common.
| Reagent Class | Example Reagent(s) | Typical Conditions & Mechanism | Pros & Cons |
| Difluorocarbene Precursors | Difluoromethylene phosphobetaine[3] | Heat; Additive-free; Decarboxylation generates a ylide that releases :CF₂. | Pro: Mild, additive-free. Con: May require specific precursor synthesis. |
| TMSCF₂Br[3] | Base (e.g., KOH) in aq. MeCN; Generates :CF₂ in situ. | Pro: Uses commercially available reagent. Con: Requires careful control of base and stoichiometry. | |
| Phosphorus Ylide Method | Ph₃P=CF₂ (from Ph₃P/CF₂Br₂)[9][10] | Reacts with acyl chloride intermediate; Nucleophilic attack. | Pro: Effective for converting acids to ketones. Con: Requires conversion to acyl chloride first; can over-react. |
| Radical Difluoromethylation | Zn(SO₂CF₂H)₂ (DFMS)[13] | Radical initiator (e.g., peroxide); Radical C-H functionalization. | Pro: Excellent for C-H bonds. Con: Not suitable for direct O-H difluoromethylation of carboxylic acids. |
Recommendation: For a direct, one-pot synthesis from the carboxylic acid, the method from Xiao and co-workers using difluoromethylene phosphobetaine is an excellent choice due to its mild, additive-free conditions.[3] The method from Prakash using TMSCF₂Br is also highly effective and uses a readily available commercial reagent.[3]
Q2: What is the general mechanism for the O-difluoromethylation of a carboxylic acid with a difluorocarbene precursor?
A: The reaction generally proceeds through the following key steps:
-
Generation of Difluorocarbene (:CF₂): The precursor (e.g., phosphobetaine) decomposes, often with mild heating, to release the highly reactive difluorocarbene intermediate.[3]
-
Trapping by Carboxylic Acid: The acidic O-H bond of the carboxylic acid traps the difluorocarbene to form an intermediate ylide.
-
1,2-Hydride Migration: A rapid 1,2-hydride shift occurs, transferring a hydrogen atom to the carbene carbon and forming the final difluoromethyl ester product.[3]
Q3: How can I effectively monitor the reaction progress?
A: A multi-technique approach is best:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of the starting material and the appearance of new, typically less polar, product spots.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product by its mass and tracking the disappearance of the starting material.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. The product, this compound, will show a characteristic signal for the -CF₂H group (a triplet due to coupling with the single proton). The disappearance of the difluoromethylating reagent signal can also be monitored.[14]
Optimized Experimental Protocol
This protocol is based on the O-difluoromethylation of benzoic acid derivatives using a difluorocarbene precursor, adapted from established literature methods.[3]
Objective: To synthesize this compound from 2-carboxy-methylbenzoate.
Materials:
-
2-carboxy-methylbenzoate
-
Difluoromethylene phosphobetaine (or alternative :CF₂ precursor)
-
Anhydrous solvent (e.g., Acetonitrile or Dioxane)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-carboxy-methylbenzoate (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the difluoromethylene phosphobetaine (1.5 eq) followed by anhydrous acetonitrile (to make a ~0.2 M solution).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 6-12 hours).
-
Workup - Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7044. [Link]
-
Recent Advances in Difluoromethylation Reaction. (2015). ResearchGate. [Link]
-
Synthesis of Difluoromethylated Compounds. (n.d.). Xi'an Jiaotong University Research. [Link]
-
Difluoromethylation Reactions of Organic Compounds. (n.d.). Semantic Scholar. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Dilman, A. D., et al. (2017). Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. PubMed. [Link]
-
Dilman, A. D., et al. (2017). Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Organic Letters, 19(19), 5304-5307. [Link]
-
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). Chem Texts. [Link]
-
Engle, K. M., et al. (2017). Highly Enantioselective Decarboxylative Difluoromethylation. PMC. [Link]
-
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2020). Organic Letters. [Link]
-
Wang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). NIH. [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.).
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (47), 7465-7478. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- United States Patent 3,513,193. (1970).
-
3-(Difluoromethyl)benzoic acid. (n.d.). Amerigo Scientific. [Link]
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). Organic Letters. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2021). MDPI. [Link]
-
How do I improve the yield of methyl benzoate in this lab? (2019). Reddit. [Link]
-
Preparation method of 2, 6-dihalogenated methyl benzoate. (n.d.). Patsnap. [Link]
- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. (n.d.).
-
Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. [Link]
-
Methyl 2-(trifluoromethyl)benzoate. (n.d.). PubChem. [Link]
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (n.d.).
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Purification of "Methyl 2-(difluoromethyl)benzoate" from crude reaction mixture
Welcome to the dedicated technical support guide for the purification of Methyl 2-(difluoromethyl)benzoate. This resource is designed for researchers, chemists, and professionals in drug development who are working with this compound and need to navigate the challenges of isolating it from crude reaction mixtures. Our focus is on providing practical, experience-driven advice to troubleshoot common purification issues, ensuring you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its purification can be non-trivial due to the nature of its synthesis, which can result in a variety of structurally similar impurities and unreacted starting materials. The difluoromethyl group, while crucial for its potential biological activity, also influences the compound's physical properties, requiring careful selection of purification methods. According to supplier data, the compound is a solid with a melting point of 31-35 °C.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific problems you might encounter. We will delve into the "why" behind each step, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Characterization of the Crude Mixture
Question 1: My initial workup is complete, but I'm unsure of the primary impurities in my crude this compound. Where do I start?
Answer: Before attempting any large-scale purification, it is critical to analyze a small sample of your crude material. This "scouting" step saves significant time and resources.
-
Recommended Initial Analysis:
-
¹H and ¹⁹F NMR Spectroscopy: This is your most powerful tool. ¹H NMR will help identify unreacted starting materials or the presence of solvent residues. ¹⁹F NMR is crucial for confirming the presence of your desired difluoromethyl group and can reveal the presence of monofluoromethylated or trifluoromethylated impurities.
-
TLC (Thin-Layer Chromatography): A quick and inexpensive way to visualize the number of components in your mixture. Co-spot your crude material with any available starting materials to get a preliminary idea of what you're dealing with. An ideal solvent system will give your target compound an Rf value between 0.3 and 0.7.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will give you a more precise picture of the components in your mixture and their relative abundance. The mass data is invaluable for identifying unknown byproducts.
-
Troubleshooting Common Impurities:
Common synthesis routes for fluorinated benzoates can lead to specific impurities.[2][3] For instance, if using a deoxyfluorination agent like DAST or Deoxo-Fluor, byproducts from the reagent itself are common.[4][5][6]
| Impurity Name | Typical Source | Identification Method |
| Methyl 2-formylbenzoate | Unreacted Starting Material | ¹H NMR (aldehyde proton ~10 ppm), LC-MS |
| Methyl 2-(trifluoromethyl)benzoate | Over-fluorination | ¹⁹F NMR, LC-MS |
| 2-(Difluoromethyl)benzoic acid | Incomplete esterification or hydrolysis | LC-MS, broad -OH peak in ¹H NMR |
| Fluorinating agent byproducts (e.g., from DAST, Deoxo-Fluor) | Reagent decomposition | Can be complex and polar; often visible on TLC and may require specific workup procedures to remove.[7] |
Purification Strategy: Chromatography
Question 2: I'm seeing multiple spots on my TLC, and my crude NMR is complex. What's the best approach for column chromatography?
Answer: Flash column chromatography is often the most effective method for purifying this compound from a complex mixture. The key is selecting the right conditions.
Step-by-Step Protocol for Flash Column Chromatography:
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is a good starting point. Adjust the ratio to achieve an Rf of ~0.2-0.3 for your product for the best separation on a column.[8][9]
-
Slurry Preparation (Dry Loading): For better separation, dry load your crude material. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[10]
-
Column Packing: Pack a glass column with silica gel (typical particle size 40-63 µm) using your chosen eluent.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with your solvent system, applying gentle pressure (1-2 psi for flash chromatography).[10] Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
-
Issue: Poor Separation (overlapping spots).
-
Solution 1: Optimize your solvent system. If spots are too close, decrease the eluent's polarity (increase the hexane percentage). A gradient elution, where the polarity is gradually increased, can significantly improve the separation of compounds with close Rf values.[8]
-
Solution 2: Check column loading. Overloading is a common issue. A general guideline is to load 1-5% of crude material relative to the mass of the silica gel.
-
-
Issue: Compound is streaking or decomposing on silica.
-
Solution: This can indicate sensitivity to the acidic nature of silica gel. Consider deactivating the silica by pre-flushing the column with your eluent containing 1-2% triethylamine.[11] Alternatively, use a different stationary phase like neutral alumina.
-
DOT Diagram: Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
Purification Strategy: Distillation
Question 3: My crude material is mostly my desired product with some high-boiling impurities. Is distillation a viable option?
Answer: Yes, if your primary impurities have boiling points significantly different from this compound, vacuum distillation can be a highly effective and scalable purification method.[12] This technique is particularly useful for purifying compounds that are sensitive to heat, as reducing the pressure lowers the boiling point, thus preventing thermal decomposition.[13]
-
Key Consideration: The boiling point of this compound is not widely reported. However, related compounds like Methyl 2-fluorobenzoate boil at 109-110 °C at 35 mmHg. This suggests that vacuum distillation is necessary to avoid decomposition at atmospheric pressure.
Step-by-Step Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Loading: Place the crude material in the distillation flask with a stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. A stable, low pressure is crucial.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. The head temperature should remain stable during the collection of a pure fraction.
-
Analysis: Analyze the collected fractions to confirm purity.
Troubleshooting Distillation:
-
Issue: Bumping or unstable boiling.
-
Solution: Ensure vigorous stirring. If bumping persists, using a packed distillation column (e.g., with Raschig rings or Vigreux indentations) can improve separation efficiency.[12]
-
-
Issue: Product decomposition.
-
Solution: The temperature is too high. Increase the vacuum (lower the pressure) to further reduce the compound's boiling point.[14]
-
DOT Diagram: Distillation Decision Tree
Caption: Decision tree for choosing between distillation and chromatography.
Aqueous Workup and Extraction
Question 4: My reaction used a fluorinating agent like DAST or Deoxo-Fluor. How should I design my extraction protocol to remove the byproducts?
Answer: A well-designed aqueous workup is your first line of defense and can significantly reduce the burden on subsequent purification steps. Reactions with reagents like DAST or Deoxo-Fluor require careful quenching to neutralize corrosive byproducts like HF.[5][7]
Optimized Extraction Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will neutralize acidic species. Be cautious as this can generate gas (CO₂).
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.
-
Aqueous Washes:
-
Saturated NaHCO₃ Wash: Wash the organic layer again with saturated NaHCO₃ solution to ensure all acidic byproducts are removed.
-
Water Wash: Wash with water to remove any remaining inorganic salts.
-
Brine (Saturated NaCl) Wash: A final wash with brine helps to remove residual water from the organic layer and aids in breaking up emulsions.[15]
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Extractions:
-
Issue: Formation of an emulsion.
-
Solution: Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Final Purity Assessment
After any purification method, it is essential to verify the purity of your this compound. A combination of NMR spectroscopy and LC-MS is recommended to confirm both the structure and the absence of significant impurities. For solid products, measuring the melting point is also a good indicator of purity.
References
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2026, from [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]
-
Vacuum distillation - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Premium Essential Oil Distillers | Trusted High-Yield Steam & Vacuum Extraction. (n.d.). Retrieved January 4, 2026, from [Link]
-
Dry Screw Vacuum Pumping System for Distillation of Aromatic Essential Oils. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. (n.d.). Retrieved January 4, 2026, from [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. (n.d.). Retrieved January 4, 2026, from [Link]
-
Extraction Methods - Eden Botanicals. (n.d.). Retrieved January 4, 2026, from [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved January 4, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate | C10H9F3O2S | CID 10944828 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (n.d.). Retrieved January 4, 2026, from [Link]
-
Column chromatography - Columbia University. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents. (n.d.).
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved January 4, 2026, from [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
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"Methyl 2-(difluoromethyl)benzoate" reaction byproducts and their identification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-(difluoromethyl)benzoate. This guide is designed to provide in-depth troubleshooting for common issues encountered during its synthesis, with a focus on the identification and mitigation of reaction byproducts. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis and purification of this compound.
Q1: My overall reaction yield is significantly lower than expected. What are the most common contributing factors?
A1: Low yields can typically be attributed to several factors beyond simple mechanical loss. From a chemical perspective, the primary culprits are incomplete reactions and the formation of side products that are difficult to separate. The stability of the difluoromethyl group can be sensitive to reaction and workup conditions, potentially leading to decomposition.[1][2] Furthermore, the efficiency of many difluoromethylation reactions is highly dependent on the purity of reagents and the scrupulous exclusion of atmospheric moisture and oxygen, depending on the chosen synthetic route (e.g., metal-catalyzed cross-coupling).
Q2: After column chromatography, my product's NMR spectrum still shows impurities. What are the most probable contaminants I should be looking for?
A2: The most common impurities are structurally related to either the starting materials or the product itself, making them challenging to separate via chromatography due to similar polarities. Key contaminants to suspect are:
-
Unreacted Starting Material: For example, if you are performing a deoxyfluorination, residual Methyl 2-formylbenzoate is a common impurity.
-
Hydrolysis Products: The difluoromethyl group can undergo hydrolysis to an aldehyde, and the methyl ester can be saponified to a carboxylic acid.[2] These are particularly prevalent if the reaction workup involves harsh acidic or basic conditions.
-
Reagent-Derived Byproducts: Depending on the difluoromethylating agent used, byproducts from the reagent itself can co-elute with your product. For instance, reactions using sulfinate-based reagents may leave sulfur-containing impurities.
Q3: The ¹⁹F NMR spectrum of my purified product shows multiple signals instead of the expected single triplet. What does this indicate?
A3: An ideal ¹⁹F NMR spectrum for pure this compound should show a single signal, a triplet, due to coupling with the single proton on the difluoromethyl carbon (¹JHF). The presence of additional signals in the ¹⁹F NMR spectrum strongly suggests the existence of other fluorine-containing species. These could include:
-
Diastereomers: If another chiral center is present in the molecule, you may have formed diastereomers which would have distinct ¹⁹F NMR signals.
-
Over-fluorinated or Under-fluorinated Species: Depending on the reaction, trace amounts of Methyl 2-(trifluoromethyl)benzoate or Methyl 2-(fluoromethyl)benzoate could be formed.
-
Fluorinated Byproducts from Reagents: Some fluorinating agents or their decomposition products can be carried through the purification process.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed, issue-oriented approach to identifying specific byproducts through common analytical techniques.
Issue 1: Aldehyde Impurity Detected
Q: My ¹H NMR spectrum shows a sharp singlet around δ 9.8-10.5 ppm, and the GC-MS analysis shows a peak with a mass corresponding to C₉H₈O₃. What is this impurity and how can I avoid it?
A: This evidence strongly points to the presence of Methyl 2-formylbenzoate . This impurity can arise from two primary sources, visualized in the diagram below.
Causality and Mechanism:
-
Incomplete Reaction: If your synthesis involves the deoxyfluorination of Methyl 2-formylbenzoate (a common precursor), its presence simply indicates an incomplete reaction. The solution is to optimize reaction conditions, such as increasing the reaction time, temperature, or the equivalents of the fluorinating agent.
-
Product Hydrolysis: The difluoromethyl (CHF₂) group is a hydrated carbonyl equivalent and can be susceptible to hydrolysis back to a formyl (CHO) group, particularly under acidic conditions during the aqueous workup.[1][2] The electron-withdrawing nature of the ortho-ester group can influence the stability of the CHF₂ group.
Mitigation Strategies:
-
Reaction Optimization: Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting aldehyde.
-
Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. Use a buffered solution (e.g., saturated NaHCO₃) for the workup if possible.
-
Purification: If the impurity is present in small amounts, careful column chromatography with a shallow solvent gradient can often resolve the product from the more polar aldehyde.
Caption: Key pathways for byproduct formation.
Issue 2: Carboxylic Acid Impurity Detected
Q: My product is showing poor solubility in common organic solvents like hexanes and ethyl acetate. The ¹H NMR has a very broad peak downfield (> δ 10 ppm), and my mass spec data is inconsistent.
A: These are classic indicators of 2-(difluoromethyl)benzoic acid . This impurity forms via the hydrolysis (saponification) of the methyl ester group.
Causality and Mechanism:
-
Acid- or Base-Catalyzed Hydrolysis: This is the most common cause. If your reaction workup involves a strong acid (e.g., HCl) or base (e.g., NaOH, K₂CO₃) wash, you can inadvertently hydrolyze the ester functional group. The reaction is often accelerated by heat.
Mitigation Strategies:
-
Neutral Workup Conditions: Whenever possible, use neutral water or a mild bicarbonate wash to remove inorganic salts. Avoid strong acids and bases, especially at elevated temperatures.
-
Esterification: If a significant amount of the carboxylic acid has formed, you can potentially recover it. After isolating the acidic impurity via an acid-base extraction, you can re-esterify it back to the desired methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) and combine the batches.[3][4]
-
Aqueous Extraction: The carboxylic acid is significantly more polar and water-soluble (especially in its deprotonated, salt form) than the desired ester. A simple wash with a dilute base like saturated sodium bicarbonate solution will selectively extract the acidic byproduct into the aqueous layer, leaving the desired product in the organic layer.
Data Summary and Analytical Guidance
For efficient identification, use the following table which summarizes the expected analytical signals for the target product and its most common byproducts.
Table 1: Key Analytical Signatures for Product and Potential Byproducts
| Compound Name | ¹H NMR (CDCl₃) - Diagnostic Signals (δ ppm) | ¹⁹F NMR (CDCl₃) (δ ppm) | ESI-MS (m/z) [M+H]⁺ |
| This compound | ~6.8 (t, ¹JHF ≈ 56 Hz, 1H, CHF₂) , ~3.9 (s, 3H, OCH₃) | ~ -110 to -115 (d) | 187.05 |
| Methyl 2-formylbenzoate | ~10.5 (s, 1H, CHO), ~3.9 (s, 3H, OCH₃) | N/A | 165.05 |
| 2-(Difluoromethyl)benzoic Acid | ~6.9 (t, ¹JHF ≈ 56 Hz, 1H, CHF₂), >10 (br s, 1H, COOH) | ~ -110 to -115 (d) | 173.03 |
| Unreacted Starting Material | Varies depending on the precursor (e.g., Methyl 2-bromobenzoate) | N/A | Varies |
Experimental Protocols
To ensure reproducibility and accuracy, follow these standardized analytical protocols.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Ensure the spectral width covers at least -1 to 12 ppm.
-
Set a relaxation delay of at least 2 seconds to allow for full relaxation of all protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, ensuring the spectrometer is configured for fluorine observation.
-
Set the spectral center around -120 ppm, with a spectral width sufficient to cover the range of potential fluorinated species (~50 ppm).
-
Proton decoupling is typically used to simplify the spectrum, but an initial proton-coupled spectrum is essential to observe the characteristic doublet for the CHF₂ group.
-
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to TMS at 0.00 ppm.
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it against a library (e.g., NIST) and the expected fragmentation patterns for your target compound and potential impurities.[5]
Caption: A logical workflow for byproduct identification.
References
-
Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644–10652. [Link]
-
Thompson, A. et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (47), 7465-7478. [Link]
-
PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]
-
Khan, I. A. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. [Link]
-
Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould. Wiley Analytical Science. Available at: [Link]
-
Restek. (n.d.). Methyl benzoate. EZGC Method Translator. Available at: [Link]
Sources
- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Optimizing reaction conditions for "Methyl 2-(difluoromethyl)benzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(difluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the difluoromethylation of a suitable precursor. One of the most prevalent methods is the nucleophilic difluoromethylation of methyl 2-formylbenzoate using reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source. Another approach involves the use of other difluoromethylating agents such as diethyl (difluoromethyl)phosphonate. The choice of method often depends on the availability of reagents, scale of the reaction, and desired purity.
Q2: How do I choose the right difluoromethylating agent for my reaction?
A2: The selection of the difluoromethylating agent is critical. The Ruppert-Prakash reagent (TMSCF3) is widely used due to its commercial availability and relatively high efficiency. It generates the difluoromethyl anion (CF2H-) in situ upon activation with a nucleophilic catalyst, typically a fluoride salt like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). Diethyl (difluoromethyl)phosphonate is another effective reagent, often used in Horner-Wadsworth-Emmons type reactions, which can be advantageous for certain substrates.
Q3: What are the typical reaction conditions for the synthesis of this compound using the Ruppert-Prakash reagent?
A3: A general procedure involves dissolving methyl 2-formylbenzoate in an anhydrous aprotic solvent like tetrahydrofuran (THF). The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). The Ruppert-Prakash reagent is then added, followed by the slow addition of a catalytic amount of a fluoride source like TBAF. The reaction is stirred at low temperature and then allowed to warm to room temperature. Careful control of the reaction temperature is crucial to minimize side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Potential Causes and Solutions:
-
Moisture in the Reaction: The difluoromethyl anion is highly basic and reacts readily with water. Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Inactive Reagents: The Ruppert-Prakash reagent can degrade upon exposure to moisture. Use a fresh bottle or a properly stored aliquot. The fluoride source (e.g., TBAF) can also be hygroscopic; use a freshly opened bottle or dry it under vacuum.
-
Incorrect Reaction Temperature: The initial addition of reagents should be performed at a low temperature (-78 °C) to control the exothermic reaction and prevent side product formation. Allowing the reaction to warm up too quickly can lead to decomposition of the product or starting material.
-
Insufficient Fluoride Catalyst: The fluoride source is essential for the generation of the active nucleophile. Ensure the correct stoichiometric amount of the catalyst is used.
Experimental Protocol: General Procedure for Synthesis
-
Add methyl 2-formylbenzoate (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous THF (0.1-0.2 M) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMSCF3 (1.5-2.0 eq) dropwise via syringe.
-
Slowly add a solution of TBAF in THF (0.1 eq) over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Incomplete Reaction
Potential Causes and Solutions:
-
Insufficient Reagent: Ensure that the difluoromethylating agent is used in a slight excess (1.5-2.0 equivalents) to drive the reaction to completion.
-
Poor Stirring: In larger scale reactions, ensure efficient stirring to maintain a homogeneous mixture.
-
Short Reaction Time: While the initial reaction is fast, allowing the reaction to stir overnight at room temperature can often lead to higher conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Problem 3: Difficult Purification
Potential Causes and Solutions:
-
Formation of Side Products: Over-addition of the difluoromethylating agent or elevated temperatures can lead to the formation of undesired side products. Careful control of stoichiometry and temperature is key.
-
Residual Silicon-Containing Byproducts: When using TMSCF3, silicon-containing byproducts are formed. These can often be removed by treatment with a fluoride source (e.g., TBAF) during the workup, followed by an aqueous wash.
-
Co-elution during Chromatography: The product and starting material or byproducts may have similar polarities. Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes is often effective.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solubilizes reagents. |
| Temperature | -78 °C to Room Temperature | Controls initial exotherm and minimizes side reactions. |
| Difluoromethylating Agent | TMSCF3 (Ruppert-Prakash Reagent) | Commercially available and highly effective. |
| Catalyst | Tetrabutylammonium fluoride (TBAF) | Efficiently generates the active nucleophile. |
| Stoichiometry (TMSCF3) | 1.5 - 2.0 equivalents | Ensures complete conversion of the starting material. |
| Workup | Quench with sat. aq. NH4Cl | Neutralizes the reaction mixture and removes excess reagents. |
Visualizations
Diagram 1: Troubleshooting Workflow
Caption: A flowchart for diagnosing low product yield.
Diagram 2: Reaction Mechanism
Caption: The reaction mechanism for difluoromethylation.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Chemistry of (Trifluoromethyl)trimethylsilane. Accounts of Chemical Research, 37(1), 31–44. [Link]
-
Thenappan, A., & Burton, D. J. (1991). A new and convenient synthesis of α,α-difluoroalkylphosphonates. The Journal of Organic Chemistry, 56(1), 273–276. [Link]
"Methyl 2-(difluoromethyl)benzoate" stability and degradation pathways
Welcome to the Technical Support Center for Methyl 2-(difluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting assistance, and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have structured this resource to address the practical challenges you may face during your experiments, grounding our advice in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The structure of this compound contains two primary functional groups susceptible to degradation: the methyl ester and the difluoromethyl group attached to the aromatic ring. The most common degradation pathway is the hydrolysis of the ester linkage. Other potential factors include high temperatures, exposure to UV light, and reaction with strong acids or bases.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air. The compound is generally stable under recommended storage conditions.[1] Use of amber vials or containers that block UV light is also advisable to prevent potential photodegradation.
Q3: Is the difluoromethyl (CF2H) group itself prone to degradation?
A3: The difluoromethyl group is generally robust. The C-F bonds are strong, and this moiety is often incorporated into drug candidates to enhance metabolic stability.[2] However, the hydrogen atom on the difluoromethyl group has a degree of acidity and can be abstracted under very strong basic conditions, potentially leading to the formation of a difluorocarbene intermediate via α-fluoride elimination.[3] This is typically not a concern under standard experimental conditions but should be considered when using potent, non-nucleophilic bases.
Q4: Under what pH conditions is this compound most stable?
A4: The compound is most stable under neutral to slightly acidic conditions (pH 4-6). Both strongly acidic and, particularly, strongly alkaline conditions can catalyze the hydrolysis of the ester group. Alkaline hydrolysis (saponification) is generally much faster and more efficient than acid-catalyzed hydrolysis for benzoate esters.[4][5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments involving this compound.
Problem 1: My reaction yielded an unexpected byproduct, which I suspect is a degradation product. How can I identify it?
Scenario: After performing a reaction in a basic methanolic solution, you observe a new, more polar spot on your TLC plate alongside your expected product and starting material.
Causality: The most likely cause is the base-catalyzed hydrolysis (saponification) of the methyl ester group, leading to the formation of the corresponding carboxylate salt, which upon acidic workup gives 2-(difluoromethyl)benzoic acid.
Troubleshooting Steps:
-
Isolate the Byproduct: Perform column chromatography to separate the unknown compound.
-
Characterization:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated byproduct. You should look for the molecular ion corresponding to 2-(difluoromethyl)benzoic acid (C₈H₆F₂O₂), which has a molecular weight of approximately 172.13 g/mol .[6]
-
NMR Spectroscopy:
-
¹H NMR: The most telling change will be the disappearance of the methyl ester singlet (typically around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).
-
¹⁹F NMR: The fluorine spectrum should remain largely unchanged if the difluoromethyl group is intact.
-
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
-
Confirmation: Compare the spectra of your byproduct with a known standard of 2-(difluoromethyl)benzoic acid if available.
Problem 2: I am observing low recovery of my compound after aqueous workup. Where is it going?
Scenario: You have run a reaction and after quenching with an aqueous solution, you find the yield of this compound in the organic extract is significantly lower than expected.
Causality: This issue can arise from two main sources: hydrolysis during the workup or physical loss due to partitioning. If the aqueous layer was basic (e.g., from a sodium bicarbonate wash) and contact time was prolonged, some of the ester could have hydrolyzed to the sodium salt of 2-(difluoromethyl)benzoic acid. This salt is highly water-soluble and would not be extracted into the organic layer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low compound recovery.
Preventative Measures:
-
Minimize contact time with basic aqueous solutions.
-
Use chilled solutions during extraction to slow down potential hydrolysis.
-
If a basic wash is necessary, follow it immediately with an extraction step.
Stability Profile & Degradation Pathways
Understanding the stability of this compound under various stress conditions is crucial for designing robust experiments and predicting shelf-life.
Forced Degradation Study Protocol
This protocol outlines a systematic approach to investigate the stability of this compound.
Objective: To determine the degradation pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[7]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector, or LC-MS
Experimental Workflow:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat in a water bath at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Note: This reaction is expected to be fast.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of water. Heat in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80°C.[7]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to UV light (e.g., 254 nm) in a photostability chamber.
-
Sampling and Analysis: At specified time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each solution. For the acid/base hydrolysis samples, neutralize them before analysis. Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Primary Degradation Pathway: Ester Hydrolysis
The most probable degradation route under both acidic and basic conditions is the hydrolysis of the methyl ester to form 2-(difluoromethyl)benzoic acid and methanol.
Caption: Simplified pathway for ester hydrolysis.
Summary of Expected Stability
The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of related compounds.
| Condition | Stressor | Expected Stability | Primary Degradation Product | Reference |
| Hydrolytic | 0.1 M HCl, 60°C | Low to Moderate | 2-(Difluoromethyl)benzoic acid | [4][5] |
| Hydrolytic | 0.1 M NaOH, RT | Very Low | Sodium 2-(difluoromethyl)benzoate | [4][5][8] |
| Oxidative | 3% H₂O₂, RT | High | Minimal degradation expected | N/A |
| Thermal | 80°C, Solid | High | Minimal degradation expected | [9] |
| Photolytic | UV Light (254 nm) | Moderate | Potential for ring modification or radical reactions | [10][11] |
References
-
Poce, S., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Available at: [Link]
-
Wu, S., et al. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Available at: [Link]
-
Jee, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Radiodifluoromethylation of well-functionalized molecules. PubMed Central. Available at: [Link]
- Taylor, B. F., et al. (1995). Anaerobic degradation of 2-fluorobenzoate by benzoate-degrading, denitrifying bacteria. Applied and Environmental Microbiology.
-
Biswas, S., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
-
Taylor, B. F., et al. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters. Available at: [Link]
-
Science.gov. (n.d.). benzoate degradation pathway: Topics. Available at: [Link]
-
Alemán, P. A., et al. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]
- Alemán, P. A., et al. (1999).
- Carmona, M., et al. (2009). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry.
-
Khan, M. N. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Taylor, B. F., et al. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Available at: [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2023). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]
-
Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-fluoro-5-(trifluoromethyl)benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl Benzoate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental and modeling study of the thermal decomposition of methyl decanoate. PubMed Central. Available at: [Link]
-
ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Available at: [Link]
-
Scilit. (n.d.). The Thermal Rearrangement of Methyl Benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethoxy)benzoate. Available at: [Link]
-
Semantic Scholar. (n.d.). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Available at: [Link]
-
Mahar Gul, M., & Ahmad, K. S. (2020). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. ResearchGate. Available at: [Link]
-
GSC Online Press. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Photocatalytic degradation of methyl orange dye by Ti3C2-TiO2 heterojunction under solar light. PubMed. Available at: [Link]
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Common issues in the handling and storage of "Methyl 2-(difluoromethyl)benzoate"
Technical Support Center: Methyl 2-(difluoromethyl)benzoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 1018678-48-2). This resource is designed for our valued partners in research and drug development. In our experience, the successful application of this versatile building block hinges on a nuanced understanding of its handling and storage characteristics. This guide moves beyond standard datasheet information to provide field-proven insights, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments and the reliability of your results.
Section 1: Quick Reference & Safety Data
Before initiating any experiment, a clear understanding of the compound's fundamental properties is critical. The following table summarizes the key physical and safety data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1018678-48-2 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 31-35 °C | [1] |
| Flash Point | 107.77 °C (226.0 °F) | [1][3] |
| Storage Class | 11 - Combustible Solids | [1][3] |
| Primary Hazard | Harmful to aquatic life (Chronic, Category 3) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4][5] |
| Storage Conditions | Store in a tightly-closed container in a cool, dry, well-ventilated area. | [6] |
Section 2: Frequently Asked Questions (FAQs)
These are the most common inquiries our team receives. Understanding these points proactively can prevent many common experimental issues.
Q1: What are the ideal storage conditions for long-term stability of this compound?
A: For optimal long-term stability, the compound should be stored in a tightly-sealed container in a cool, dry, and well-ventilated place.[6] The key is to minimize exposure to atmospheric moisture. We strongly recommend storage under an inert atmosphere (e.g., argon or nitrogen) and the use of desiccants in the storage cabinet. The causality is simple: the ester functional group is susceptible to hydrolysis, which is the primary degradation pathway for this molecule.
Q2: I opened a previously stored container and detected a faint, sharp, acidic odor. What might have happened?
A: An acidic odor is a strong indicator of partial hydrolysis. This compound can react with ambient moisture over time to form 2-(difluoromethyl)benzoic acid and methanol. The benzoic acid derivative is responsible for the acidity. This suggests that the container may not have been sealed properly or was stored in a humid environment. We recommend re-analyzing the material for purity before use (see Protocol 4.1).
Q3: Is this compound compatible with strong bases like sodium hydroxide or potassium tert-butoxide in a reaction?
A: Caution is required. This compound is an ester and will undergo saponification (base-catalyzed hydrolysis) when exposed to strong bases, particularly in the presence of water.[5] This reaction is often rapid and exothermic.[5] If your synthetic route requires a non-nucleophilic organic base, ensure the reaction is conducted under strictly anhydrous conditions. For reactions like deprotonation at a different site, consider the pKa values carefully and be aware that competitive saponification is a significant risk.
Q4: What are the most critical safety precautions when handling this compound?
A: Standard laboratory personal protective equipment (PPE) is mandatory: wear suitable protective clothing, gloves, and eye/face protection.[6][7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[6][8] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[6] In case of combustion, be aware that hazardous decomposition products such as carbon oxides and hydrogen fluoride can be generated.[4][6]
Section 3: Troubleshooting Guides for Experimental Issues
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential.
Scenario 1: Inconsistent or Low Reaction Yields
You are using this compound as a starting material, but your reaction yields are inconsistent or significantly lower than expected.
Caption: Troubleshooting workflow for low reaction yields.
-
Root Cause Analysis: The most common culprit for inconsistent performance is the degradation of the starting material. As an ester, this compound's primary point of failure is its susceptibility to hydrolysis.[9][10] Even small amounts of the resulting carboxylic acid can interfere with subsequent reactions, particularly those that are base-sensitive or require precise stoichiometry.
Scenario 2: Appearance of a New, More Polar Spot in TLC Analysis
During reaction monitoring or upon analyzing a stored sample, you observe a new, more polar spot (lower Rf value) by TLC that was not present initially.
-
Hypothesis: This is the classic signature of hydrolysis. The product, 2-(difluoromethyl)benzoic acid, contains a free carboxylic acid group, which is significantly more polar than the parent methyl ester. This increased polarity results in stronger interaction with the silica gel stationary phase, leading to a lower Rf value.
Caption: The hydrolysis degradation pathway of this compound.
-
Validation: To confirm this, you can co-spot your sample on a TLC plate with a known standard of benzoic acid (if available) or simply check the pH of a small, dissolved aliquot of the material. If the material has degraded, it will be acidic.
Section 4: Key Experimental Protocols
These self-validating protocols are designed to ensure the quality of your material.
Protocol 4.1: Assessing Purity via Thin-Layer Chromatography (TLC)
This rapid method allows for a qualitative assessment of purity and detection of the common hydrolysis impurity.
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Sample Preparation: Dissolve a small amount (~1 mg) of your this compound in ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Carefully spot a small amount of the solution onto the TLC plate baseline.
-
Elution: Develop the plate in a TLC chamber using a mobile phase of 3:1 Hexanes:Ethyl Acetate . This solvent system provides good separation between the relatively non-polar ester and the polar carboxylic acid impurity.
-
Visualization: After development, dry the plate and visualize it under UV light (254 nm).
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be visible.
-
Degraded Sample: You will observe the main spot for the ester (higher Rf) and a second spot closer to the baseline (lower Rf), which corresponds to the 2-(difluoromethyl)benzoic acid.
-
Protocol 4.2: Small-Scale Repurification via Column Chromatography
If TLC analysis indicates the presence of impurities, this protocol can be used to repurify gram-scale quantities of the material.[11]
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column of appropriate size.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.[11]
-
Elution:
-
Begin eluting with 100% Hexanes to remove any very non-polar impurities.
-
Gradually increase the solvent polarity using a gradient of Ethyl Acetate in Hexanes. A typical starting gradient would be 2% Ethyl Acetate in Hexanes.[11]
-
The target compound, this compound, will elute as the polarity increases. The hydrolysis byproduct will remain strongly bound to the column and will only elute at much higher polarities.
-
-
Fraction Collection: Collect fractions and monitor them by TLC using the system described in Protocol 4.1.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified solid.[11] Confirm the final purity by your chosen analytical method (e.g., NMR, LC-MS).
References
-
PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Retrieved from [Link]
Sources
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- 3. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of Methyl 2-(difluoromethyl)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 2-(difluoromethyl)benzoate. Here, we address common challenges and provide troubleshooting strategies for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a chemical reaction.[1] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a visual representation of the reaction's progression.[2]
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I select an appropriate mobile phase for separating this compound from its precursors?
A1: The key is to find a solvent system that provides good separation between your starting material and the product. This compound is a moderately polar compound. You should start with a non-polar solvent and gradually increase the polarity.
-
Initial Solvent System: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[2]
-
Optimization: If the spots are too close to the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent.[3] Conversely, if the spots are too close to the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[3] An ideal solvent system will result in a retention factor (Rf) value between 0.2 and 0.8 for the compounds of interest.[4]
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking is a common issue in TLC and can be caused by several factors:[5]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3][6] Prepare a more diluted solution of your reaction mixture and spot a smaller amount.
-
Inappropriate Solvent System: If the solvent system is not optimized, it can lead to poor separation and streaking.[6] Re-evaluate your mobile phase composition.
-
Acidic or Basic Compounds: If your reaction involves acidic or basic compounds, they can interact with the silica gel, causing streaking. For acid-sensitive compounds, adding a small amount of a base like triethylamine (0.1–2.0%) to the mobile phase can help.[3] For base-sensitive compounds, adding a small amount of an acid like acetic acid or formic acid (0.1–2.0%) can resolve the issue.[3]
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: This can be a frustrating problem, but there are several troubleshooting steps you can take:[3]
-
UV Visualization: this compound contains an aromatic ring and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[7][8]
-
Sample Concentration: The sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[3][6]
-
Staining: If the compounds are not UV-active, you will need to use a chemical stain for visualization.[9] Some common stains include:
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Solution(s) |
| Spots are elongated or streaking | Sample is too concentrated.[11] | Dilute the sample before spotting.[3] |
| Sample contains acidic or basic impurities. | Add a small amount of acid or base to the mobile phase.[3] | |
| Spots are not visible | Compound is not UV-active. | Use a chemical stain for visualization.[9] |
| Sample is too dilute. | Concentrate the sample or spot multiple times.[3][6] | |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | Adjust the solvent ratio to achieve optimal polarity.[3] |
| Uneven solvent front | The edge of the TLC plate is touching the side of the developing chamber.[6] | Ensure the plate is centered in the chamber. |
| The silica gel on the plate is chipped or uneven.[11] | Use a new, undamaged TLC plate. |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[2]
-
Spotting: Using separate capillary tubes, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[2] Keep the spots small and allow them to dry completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline.[2] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.[2] If necessary, use a chemical stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[12] A decrease in the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
Part 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that provides both qualitative and quantitative information about the components of a reaction mixture. It separates compounds based on their volatility and provides a mass spectrum for each component, allowing for their identification.[13]
Frequently Asked Questions (FAQs) for GC-MS Monitoring
Q1: What type of GC column is suitable for analyzing this compound?
A1: A non-polar or mid-polarity capillary column is generally a good choice for analyzing aromatic esters like this compound.
-
Recommended Columns: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent) is a versatile and robust option for this type of analysis.[14]
Q2: How can I optimize the GC temperature program for this analysis?
A2: The temperature program should be optimized to achieve good separation between the starting material, product, and any potential byproducts.
-
Initial Temperature: Start with an initial oven temperature that is low enough to allow for the separation of volatile components.
-
Ramp Rate: A ramp rate of 10-20 °C/minute is a good starting point.
-
Final Temperature: The final temperature should be high enough to ensure that all components of interest elute from the column.
Q3: How do I interpret the mass spectrum of this compound?
A3: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.16 g/mol ) and characteristic fragmentation patterns.
-
Molecular Ion (M+): Look for a peak at m/z 186.
-
Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (-OCH3, m/z 155) and the difluoromethyl group (-CHF2, m/z 135). The base peak is often the benzoyl cation (m/z 105).[15]
Troubleshooting Guide for GC-MS
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | Column contamination or degradation. | Bake out the column or trim the front end. |
| Active sites in the inlet liner. | Use a deactivated liner or replace it. | |
| No peaks detected | Leak in the system. | Check for leaks using an electronic leak detector. |
| Syringe is clogged. | Clean or replace the syringe. | |
| Baseline noise or drift | Contaminated carrier gas or gas lines. | Use high-purity gas and install traps. |
| Column bleed at high temperatures. | Condition the column or use a low-bleed column.[16] | |
| Irreproducible retention times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC is properly calibrated and maintained. |
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.[14]
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column and a temperature program to separate the components.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting ions are separated by their mass-to-charge ratio.[14]
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds or by interpreting the fragmentation patterns. The disappearance of the starting material peak and the appearance of the product peak will indicate the reaction's progress.
Visualization of Analytical Workflows
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
GC-MS Reaction Monitoring Workflow
Caption: Workflow for monitoring a reaction using GC-MS.
References
-
NIST. Methyl 2,6-difluorobenzoate. NIST WebBook. [Link]
-
TLC Visualization Solutions. [Link]
-
University of York. Visualising plates. Chemistry Teaching Labs. [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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Bitesize Bio. (2023, June 5). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
NIST. Methyl 2-fluorobenzoate. NIST WebBook. [Link]
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PubChem. Methyl 2-(trifluoromethyl)benzoate. [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. [Link]
-
PubMed. (2012, October 19). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
PubChem. Methyl 3-(trifluoromethyl)benzoate. [Link]
-
LCGC International. Stopping GC and GC–MS Problems Before They Start. [Link]
-
Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
ResearchGate. (2023, August 9). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
LabRulez GCMS. Troubleshooting Tips & Tricks for your GC Analyzer & CFT Application. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
ResearchGate. (2018, August 29). How to determine retention factor Rf of compound in TLC chromatography?. [Link]
-
ResearchGate. (2023, August 10). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould. [Link]
-
ResearchGate. (2017, July 11). TLC retention factors differences from refer journal. [Link]
-
PubMed. Methyl benzoate as a marker for the detection of mold in indoor building materials. [Link]
-
Academax. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]
-
Shimadzu. M271 Investigating Food Quality Evaluation: Complete Analysis of Aroma Compounds and Metabolites in Food. [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
Pharmaffiliates. Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)benzoate. [Link]
- Google Patents. Process for the preparation of S-fluoromethyl-6,9-difluoro-11-hydroxy-16-methyl-17-propionyloxy-3-oxo-androsta-1,4-diene-17-carb.
-
Reddit. (2023, February 2). Reaction TLC analysis with acidic solvent. [Link]
-
PubChem. Methyl 2,4-Difluorobenzoate. [Link]
-
ResearchGate. -TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification.... [Link]
-
Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
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- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Reactions with Methyl 2-(difluoromethyl)benzoate
Welcome to the technical support center for Methyl 2-(difluoromethyl)benzoate. This guide is designed for researchers, chemists, and professionals in drug development to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile fluorinated building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and expected reactivity of this compound?
This compound possesses two primary reactive sites: the methyl ester and the difluoromethyl group attached to the aromatic ring.
-
Methyl Ester: This group is susceptible to nucleophilic attack, most commonly leading to hydrolysis under basic or acidic conditions to form 2-(difluoromethyl)benzoic acid. It can also undergo transesterification in the presence of other alcohols or be converted to an amide. The ortho-difluoromethyl group can introduce some steric hindrance, potentially slowing down the rate of reaction at the carbonyl carbon compared to unhindered benzoates.
-
Difluoromethyl Group (-CF₂H): The C-F bonds in a difluoromethyl group are generally strong, making it a stable moiety under many reaction conditions. The hydrogen atom on the difluoromethyl group is weakly acidic and can be deprotonated under strong basic conditions, although this typically requires superbases. The group is a lipophilic hydrogen bond donor, a property that is often exploited in medicinal chemistry.[1] It is also considered a bioisostere of hydroxyl, thiol, and amine functionalities.[1]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The ester and difluoromethyl groups are both deactivating and meta-directing, although the directing effects can be complex.
Q2: How can I confirm the quality and identity of my starting material, this compound?
Verifying the purity and identity of your starting material is a critical first step. Below are the expected analytical data for this compound.
| Property | Value | Source |
| CAS Number | 1018678-48-2 | Sigma-Aldrich |
| Molecular Formula | C₉H₈F₂O₂ | Sigma-Aldrich |
| Molecular Weight | 186.16 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 31-35 °C | Sigma-Aldrich |
Expected Spectroscopic Data:
-
¹H NMR: A triplet for the -CF₂H proton (due to coupling with the two fluorine atoms), signals in the aromatic region, and a singlet for the methyl ester protons.
-
¹³C NMR: A triplet for the carbon of the -CF₂H group (due to C-F coupling), signals for the aromatic carbons, and a signal for the carbonyl carbon of the ester.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight.
If your analytical data deviates significantly from these expectations, it could indicate the presence of impurities or that you have the wrong compound.
Troubleshooting Failed Reactions
This section addresses common problems encountered in reactions involving this compound, categorized by the type of reaction failure.
Issue 1: Incomplete or No Reaction
Scenario: You are attempting a reaction, such as hydrolysis, amidation, or a cross-coupling, and you observe either no consumption of the starting material or very low conversion.
Potential Causes and Solutions:
-
Steric Hindrance: The ortho-difluoromethyl group can sterically hinder the approach of nucleophiles to the ester carbonyl.
-
Troubleshooting Steps:
-
Increase the reaction temperature. For sterically hindered esters, high temperatures (200–300 °C) in water or a slightly alkaline solution can facilitate hydrolysis.[2][3]
-
Use a less sterically bulky nucleophile if possible.
-
Increase the concentration of your reagents.
-
Consider using a catalyst that can overcome steric hindrance, such as a Lewis acid to activate the carbonyl group.
-
-
-
Insufficient Reagent Activity: The reagents you are using may not be reactive enough to overcome the electronic deactivation of the ring or to react with the ester.
-
Poor Solubility: this compound or your other reagents may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Troubleshooting Steps:
-
Perform a solubility test with your starting material in the reaction solvent.
-
Consider a co-solvent system to improve solubility.
-
If solubility is an issue at lower temperatures, a higher boiling point solvent may be necessary.
-
-
Issue 2: Unwanted Side Reactions
Scenario: The desired product is formed, but it is contaminated with significant amounts of byproducts.
Potential Causes and Solutions:
-
Hydrolysis of the Ester Group: In reactions where the ester is intended to be a spectator, it may be unintentionally hydrolyzed if the reaction conditions are too harsh (e.g., strongly acidic or basic, high temperatures).
-
Troubleshooting Steps:
-
If possible, switch to milder reaction conditions (lower temperature, less concentrated acid/base).
-
Protect the ester group if it is not compatible with the reaction conditions. However, this adds extra steps to your synthesis.
-
For base-catalyzed reactions, consider using non-nucleophilic bases.
-
-
-
Reactions on the Aromatic Ring: When trying to modify the ester or the difluoromethyl group, you may see unintended substitution on the aromatic ring.
-
Troubleshooting Steps:
-
This is particularly a risk in electrophilic reactions. Ensure your reaction conditions are selective.
-
The ester and difluoromethyl groups are deactivating, so forcing conditions may be required for ring reactions, which can also lead to side products. Careful optimization of reaction time and temperature is crucial.
-
-
-
Defluorination: Although the difluoromethyl group is generally stable, under certain harsh conditions, elimination of fluoride can occur. This is more of a concern for monofluorinated compounds but can happen with difluoro compounds, especially if a nearby group can stabilize a resulting carbocation or if the reaction proceeds through a radical mechanism.[4][5]
-
Troubleshooting Steps:
-
Avoid overly harsh acidic or basic conditions if you suspect defluorination.
-
If using metal catalysts, be aware that some transition metals can mediate C-F bond activation.
-
-
Experimental Protocols
Protocol 1: Hydrolysis of a Sterically Hindered Methyl Benzoate
This protocol is adapted from general methods for the hydrolysis of sterically hindered esters and may require optimization for this compound.[2][3][6]
Objective: To hydrolyze this compound to 2-(difluoromethyl)benzoic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a high-pressure reaction vessel, combine this compound with a 2% aqueous solution of KOH.
-
Seal the vessel and heat the reaction mixture to 200-250 °C with stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to a pH of ~2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting this Protocol:
-
No reaction: Increase the temperature or the concentration of KOH.
-
Low yield: Ensure complete acidification during workup to precipitate the carboxylic acid. Perform multiple extractions to maximize product recovery.
-
Decarboxylation: If you observe gas evolution and loss of the carboxylic acid, the temperature may be too high. Reduce the reaction temperature.
Diagrams
Reaction Pathways of this compound
Caption: Key reaction pathways for this compound.
Troubleshooting Logic for Failed Hydrolysis
Caption: Troubleshooting workflow for failed hydrolysis reactions.
References
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
- Ingold, C.K. (1953) Structure and Mechanism in Organic Chemistry, Cornell Univ. Press.
- Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Meanwell N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry: from a bystander to a key participant.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 5. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Methyl 2-(difluoromethyl)benzoate
Welcome to the dedicated technical support guide for the purification of Methyl 2-(difluoromethyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, we will address common challenges and provide expert, field-proven insights in a direct question-and-answer format to streamline your purification workflow.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section tackles the most common initial questions regarding the purification of this compound, providing the foundational knowledge needed for a successful separation.
Q1: What are the key physicochemical properties of this compound I should consider for column chromatography?
A1: Understanding the molecule's properties is the first step to a successful purification. This compound is a moderately polar compound. Its key features are:
-
Structure: It possesses a polar methyl ester group (-COOCH₃) and a moderately polar difluoromethyl group (-CHF₂) on a nonpolar benzene ring.
-
Physical State: It is typically a low-melting solid (melting point 31-35 °C).
-
Polarity Comparison: Crucially, it is significantly less polar than its common precursor, methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group in methyl salicylate allows for hydrogen bonding, making it adhere much more strongly to silica gel.[1] This difference in polarity is the primary principle upon which chromatographic separation relies.
Q2: What is the best stationary phase for purifying this compound?
A2: For routine purification of this compound, standard silica gel (SiO₂) with a mesh size of 60-120 or 230-400 is the most effective and economical choice. The acidic silanol groups (Si-OH) on the silica surface interact with the polar ester and difluoromethyl groups of the molecule, allowing for separation based on polarity.
In cases where you are separating it from other fluorinated analogues, specialized fluorinated stationary phases might offer alternative selectivity, though this is typically reserved for more challenging separations encountered in HPLC rather than bulk flash chromatography.[2][3][4][5]
Q3: How do I select the right mobile phase (eluent) for my column?
A3: The goal is to find a solvent system where the product, this compound, has an Rf value of approximately 0.3-0.4 on a Thin-Layer Chromatography (TLC) plate.[6] This Rf provides the optimal balance between separation and elution time.
A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is the standard choice.
-
Starting Point: Begin your TLC analysis with a system of 95:5 Hexanes:Ethyl Acetate .
-
Optimization:
-
If the Rf is too low (<0.2), increase the polarity by moving to 90:10 or 85:15 Hexanes:Ethyl Acetate.
-
If the Rf is too high (>0.5), decrease the polarity by moving to 98:2 Hexanes:Ethyl Acetate.
-
The key is to achieve good separation between your product spot and any impurity spots on the TLC plate. A separation of at least 0.2 Rf units is desirable.
Section 2: Step-by-Step Experimental Protocol
This section provides a detailed, self-validating protocol for the flash column chromatography of this compound.
Protocol: Flash Column Chromatography of this compound
Objective: To purify crude this compound from common synthesis impurities, such as unreacted methyl salicylate.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude material in dichloromethane or ethyl acetate.
-
Run TLC plates using various Hexanes:Ethyl Acetate ratios (e.g., 95:5, 90:10, 85:15) to find the system that gives your product an Rf of ~0.3-0.4 and maximizes separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 95:5 Hexanes:EtOAc). The consistency should be like a milkshake.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[7][8]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until the desired column height is reached (typically 15-20 cm for a 1-2g scale).
-
Add a protective layer of sand on top of the packed silica. Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dry loading is superior for achieving sharp bands and excellent separation, especially if the crude product has poor solubility in the eluent.[9][10][11][12]
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 times the mass of your crude product in silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your chosen eluent to the top of the column.
-
Apply gentle pressure (1-2 psi) to the top of the column to begin the flow.[9]
-
Start collecting fractions immediately. The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
If you are separating from impurities that are much more or less polar, you can use a step-gradient elution. For example, start with 95:5 Hexanes:EtOAc for several column volumes, then switch to 90:10 to elute your product faster.[13]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain your pure product.[9]
-
Combine the fractions that show a single spot corresponding to your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This troubleshooting guide addresses specific problems in a Q&A format.
Q4: My product and an impurity are co-eluting. How can I improve the separation?
A4: This is a common and frustrating problem. Here is a logical workflow to diagnose and solve it:
Caption: Troubleshooting workflow for co-eluting compounds.
-
Diagnosis & Solution:
-
Check Your Rf: If your product's Rf was on the higher end (>0.4), the solvent system is too polar. The compounds are moving too quickly to resolve. Solution: Decrease the eluent polarity (e.g., from 90:10 to 95:5 Hexanes:EtOAc).[6]
-
Change Solvent Selectivity: Hexanes/EtOAc is not the only option. Different solvents interact with your compounds in unique ways. Solution: Try a different solvent system. Toluene/Ethyl Acetate can offer different selectivity for aromatic compounds, while Dichloromethane/Hexanes is another common alternative.[6] Run TLCs in these new systems to see if separation improves.
-
Review Your Loading Technique: If you used wet loading, especially with a strong solvent like dichloromethane, it can cause band broadening and lead to poor separation.[12][14] Solution: Always use the dry loading method described in the protocol for optimal results.
-
Increase Column Resolving Power: If the compounds are simply too close in polarity, you need more resolving power. Solution: Use a longer column (more silica) or a finer mesh silica (e.g., 230-400 mesh instead of 60-120), which increases the surface area for interaction.
-
Q5: I see vertical streaking or "tailing" of my product spot on the TLC and in my column fractions. What's causing this?
A5: Tailing is typically caused by one of two issues:
-
Sample Overload: You have loaded too much material onto the TLC plate or the column. The stationary phase becomes saturated, leading to a streak rather than a tight spot.
-
Solution: For TLC, spot a more dilute solution. For the column, ensure you are not loading more than 1-5% of the silica weight with your crude material (e.g., for 100g of silica, load a maximum of 1-5g of crude product).
-
-
Strong Sample-Silica Interaction: The compound might be too polar for the chosen solvent system or it might be acidic/basic. While this compound is neutral, some impurities might not be.
-
Solution: Increase the polarity of the eluent slightly. If you suspect an acidic impurity is causing the issue, you can add a tiny amount (0.1%) of acetic acid to the eluent. If a basic impurity is suspected, adding 0.1% triethylamine can help achieve sharper peaks.[15]
-
Q6: My recovery is very low. Where did my product go?
A6: Low recovery can be alarming. Here are the most likely culprits:
-
Product is Still on the Column: Your eluent system may be too non-polar to effectively move the product.
-
Diagnosis: After your column has run, try flushing it with a very polar solvent (e.g., 100% ethyl acetate or 90:10 EtOAc:Methanol). Collect this flush and check it by TLC. If you see your product, this was the issue.
-
Solution: Next time, use a gradient elution, increasing the polarity towards the end of the run to ensure all product is eluted.
-
-
Product Decomposed on Silica: While less common for this specific molecule, some sensitive compounds can degrade on the acidic silica gel.[6]
-
Diagnosis: Run a stability test. Dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate. If you see new spots or a diminished product spot compared to a control, you have a stability issue.
-
Solution: Consider using a less acidic stationary phase like alumina or deactivating the silica by adding a small amount of a base like triethylamine to your eluent.[15]
-
-
Product is Too Dilute to Detect: The compound may have eluted, but in a large volume of solvent, making it difficult to see on a TLC plate.[6]
-
Solution: Take a small aliquot from the fractions you suspect contain the product, combine them, and concentrate them on a rotary evaporator before running a final TLC.
-
Data Summary Table
The following table provides a guideline for selecting a starting solvent system based on TLC analysis.
| Solvent System (Hexanes:Ethyl Acetate) | Relative Polarity | Expected Rf of this compound | Ideal For |
| 98:2 | Low | < 0.2 | Separating from very non-polar impurities. |
| 95:5 | Low-Medium | 0.2 - 0.3 | Good starting point for most separations. |
| 90:10 | Medium | 0.3 - 0.45 | Optimal for efficient elution post-TLC. |
| 85:15 | Medium-High | > 0.5 | Eluting the product faster or separating from very polar impurities (like methyl salicylate). |
References
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
-
When do you dry load and when do you wet load? (silica column chromatography) . Reddit r/chemistry. [Link]
-
Overview of Silica Column Sample Loading Techniques . Teledyne ISCO. [Link]
-
Dry vs. Wet Loading in Column Chromatography . Reddit r/OrganicChemistry. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]
-
Chromatography Troubleshooting Guide . Restek. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases (PDF) . Waters Corporation. [Link]
-
Several Problems of Flash Column Chromatography . Hawach Scientific. [Link]
-
Dry loading vs. liquid loading, which provides better flash column chromatography results? . Biotage. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications . ResearchGate. [Link]
-
HPLC Troubleshooting Guide . Phenomenex. [Link]
-
Supporting Information for a publication . American Chemical Society. [Link]
-
Example chromatograms of (2,2-difluorocyclopropyl) methyl benzoate . ResearchGate. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Analytical chromatograms of the separation of (2,2-difluorocyclopropyl) methyl benzoate . ResearchGate. [Link]
- Preparation method of 2, 6-dihalogenated methyl benzoate.
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. [Link]
-
TLC Solvent Systems – Lipid Migration . Avanti Polar Lipids. [Link]
-
Methyl salicylate . Wikipedia. [Link]
-
Methyl 2-(trifluoromethyl)benzoate . PubChem. [Link]
-
Thin Layer Chromatography (TLC) Lab Handout . Michigan State University. [Link]
-
TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds . Journal of Pharmaceutical Negative Results. [Link]
-
Solvents and Polarity . University of Rochester, Department of Chemistry. [Link]
-
Polarity Index . Honeywell. [Link]
-
Polarity of Solvents Chart . Chemistry LibreTexts. [Link]
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- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
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- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
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"Methyl 2-(difluoromethyl)benzoate" moisture sensitivity and inert atmosphere techniques
Technical Support Center: Handling Methyl 2-(difluoromethyl)benzoate
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust technique and a deep understanding of reagent properties. This document provides in-depth, field-proven insights into the handling of this compound, with a specific focus on its moisture sensitivity and the critical inert atmosphere techniques required to ensure experimental success and reagent integrity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section addresses the fundamental questions regarding the stability and handling of this compound.
Q1: Exactly how moisture-sensitive is this compound?
While the difluoromethyl (CF₂H) group itself is known to be relatively robust and more resistant to defluorination than corresponding monofluorinated groups, the primary site of moisture sensitivity in this molecule is the methyl ester functional group.[1] Like other methyl benzoates, this ester is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions, or elevated temperatures, to form 2-(difluoromethyl)benzoic acid and methanol.[2][3]
Therefore, to ensure the chemical integrity of the reagent and the reproducibility of your experimental results, it is imperative to treat this compound as a moisture-sensitive compound. Standard inert atmosphere techniques are strongly recommended for all storage and handling procedures.
Q2: What are the downstream consequences of moisture contamination in my experiments?
Moisture contamination can lead to several critical experimental failures:
-
Formation of Byproducts: The primary byproduct is 2-(difluoromethyl)benzoic acid. This impurity can complicate purification and may interfere with subsequent reaction steps.
-
Reduced Yields: Hydrolysis consumes the starting material, directly leading to a lower yield of your desired product.
-
Inhibition of Sensitive Reagents: If the compound is used in reactions involving moisture-sensitive reagents (e.g., organometallics like Grignard reagents, organolithiums, or certain transition metal catalysts), even trace amounts of water can quench these reagents, preventing the reaction from proceeding.
-
Inconsistent Results: Failure to control moisture leads to poor reproducibility, making it difficult to optimize or understand your chemical transformation.
Q3: For which applications is a glovebox essential, and when can I use a Schlenk line?
The choice between a glovebox and a Schlenk line depends on the scale, complexity, and sensitivity of your experiment.
-
Glovebox (Dry Box): A glovebox provides the most controlled environment, maintaining a very low-parts-per-million (ppm) level of oxygen and moisture.[4] It is the preferred choice for:
-
Long-term storage of the reagent.
-
Manipulating small quantities where even minimal atmospheric exposure is significant.
-
Complex, multi-step procedures requiring prolonged exposure of reagents.
-
Working with extremely air- and moisture-sensitive catalysts or reagents in conjunction with this compound.
-
-
Schlenk Line: A Schlenk line is a versatile and common apparatus for performing reactions under an inert atmosphere.[4][5] It is suitable for most standard laboratory applications, including:
-
Routine transfers of the liquid reagent.
-
Setting up reactions that can be assembled and made inert relatively quickly.
-
Workup procedures like solvent removal under vacuum.[4]
-
Q4: Is there a significant difference between using Nitrogen (N₂) and Argon (Ar) as the inert gas?
Both nitrogen and argon are effective for creating an inert atmosphere. The choice often comes down to a balance of cost and required inertness.
| Feature | Nitrogen (N₂) | Argon (Ar) |
| Density | Lighter than air | ~1.4 times denser than air |
| Cost | Less expensive | More expensive |
| Reactivity | Generally inert, but can react with some metals (e.g., lithium) at high temperatures to form nitrides. | Extremely inert; does not form chemical compounds under normal lab conditions. |
| Recommendation | Suitable for the vast majority of applications involving this compound. | Recommended for highly sensitive reactions, particularly those involving lithium metal or other reagents that can react with N₂. Its higher density provides a more stable inert blanket over the reaction mixture. |
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is formatted to help you quickly identify and resolve problems encountered during your experiments.
Issue 1: My reaction yield is low and inconsistent, and I see a new, more polar spot by TLC.
-
Probable Cause: You are likely observing the formation of 2-(difluoromethyl)benzoic acid due to hydrolysis of your starting material. The carboxylic acid is significantly more polar than the parent ester. This indicates that moisture was introduced either from the reagent bottle itself, the reaction solvent, or inadequately dried glassware.
-
Troubleshooting Workflow:
Troubleshooting workflow for low yield.
Issue 2: My pyrophoric or highly sensitive reagent (e.g., n-BuLi, LDA) seems to be quenched immediately upon addition.
-
Probable Cause: This is a classic symptom of catastrophic moisture contamination. The source could be improperly dried glassware, solvent, or the this compound solution itself. The problem is rarely with the pyrophoric reagent if it was sourced from a reliable supplier and handled correctly.
-
Solutions:
-
Glassware Preparation is Non-Negotiable: All glassware must be rigorously dried. Oven-drying at a minimum of 125°C overnight is effective for removing adsorbed water.[5] For ultimate dryness, flame-drying the assembled apparatus under vacuum and backfilling with inert gas is the gold standard.
-
Solvent Integrity: Use a brand new bottle of a high-grade anhydrous solvent (e.g., packaged with a Sure/Seal™ cap). Alternatively, actively dry your solvents using a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Inert Gas Cycling: Before adding any reagents, the assembled, dry apparatus must be purged of atmospheric gases. This is achieved by repeatedly evacuating the vessel using the vacuum manifold of a Schlenk line and refilling with high-purity inert gas.[4] A minimum of three vacuum/refill cycles is standard practice.
-
Part 3: Standard Operating Procedures (SOPs) - Best Practices in Action
These detailed protocols provide step-by-step instructions for key handling procedures.
SOP 1: Liquid Transfer via Syringe from a Sure/Seal™ Bottle
This procedure ensures the transfer of the liquid reagent without compromising the integrity of the bulk supply.
-
Objective: To accurately transfer a specific volume of this compound from a Sure/Seal™ bottle to a reaction flask under a positive pressure of inert gas.
-
Materials:
-
Oven-dried gas-tight syringe with a Luer-lock tip.
-
Oven-dried long needle (e.g., 12-24 inches).
-
Sure/Seal™ bottle of this compound.
-
Reaction flask, oven-dried and assembled with a rubber septum, under an inert gas atmosphere (e.g., from a balloon or Schlenk line).
-
A separate "purging" needle connected to an inert gas source.
-
-
Procedural Workflow:
Workflow for syringe transfer. -
Step-by-Step Protocol:
-
Prepare the Syringe: Take a clean, dry syringe and flush it with dry nitrogen or argon several times to remove any residual air and moisture.[6]
-
Pressurize the Reagent Bottle: Insert a needle connected to a nitrogen/argon line through the septum of the Sure/Seal™ bottle. This creates a positive pressure, preventing air from entering when you withdraw the liquid.[5]
-
Withdraw the Reagent: Insert the long needle of your prepared syringe through the septum, ensuring the needle tip is below the liquid level. The positive pressure in the bottle will help fill the syringe.[5] Withdraw a volume slightly greater than needed.
-
Remove Bubbles: Remove the syringe from the bottle. Invert it and carefully push the plunger to expel any gas bubbles, adjusting the volume to the precise amount required.
-
Create an Inert Gas Buffer: With the needle tip still pointing up, pull back the plunger slightly to introduce a small amount (~0.1-0.2 mL) of inert gas into the syringe. This buffer protects the reagent from any exposure to the atmosphere during transfer.[6]
-
Transfer to Reaction Flask: Swiftly and carefully insert the syringe needle through the septum of your reaction flask and deliver the reagent.
-
Clean Up: Immediately quench the residual reagent in the syringe with an appropriate solvent (e.g., isopropanol) and then clean the syringe thoroughly.
-
SOP 2: Setting Up a Reaction on a Schlenk Line
This SOP outlines the fundamental steps for creating an inert reaction environment.
-
Objective: To assemble and prepare a reaction vessel for a moisture-sensitive reaction.
-
Materials:
-
Oven-dried glassware (e.g., round-bottom flask, condenser).
-
Schlenk line with dual vacuum and inert gas manifolds.
-
Cold trap (e.g., liquid nitrogen/acetone-dry ice).
-
Stir bar, rubber septa, glass stoppers.
-
-
Procedural Workflow:
Workflow for inert atmosphere setup. -
Step-by-Step Protocol:
-
Assemble Hot Glassware: Remove the required glassware from the oven and assemble it quickly while still hot. This minimizes the re-adsorption of atmospheric moisture onto the glass surfaces.[5]
-
Connect to Schlenk Line: Attach the assembled apparatus to the Schlenk line via thick-walled rubber tubing. Ensure the cold trap is charged and functioning to protect the vacuum pump.
-
First Evacuation: Ensure the flask's stopcock is closed to the inert gas manifold. Open it to the vacuum manifold. The system will be evacuated. You may gently warm the flask with a heat gun (if it contains no volatile materials) to help desorb residual water.
-
First Backfill: Close the stopcock to the vacuum manifold. Slowly open the stopcock to the inert gas manifold to fill the flask with nitrogen or argon. You will see the vacuum grease on the stopcock move as the pressure equalizes.
-
Repeat Cycles: Repeat the evacuation and backfilling process at least three times to ensure the atmosphere inside the flask is truly inert.[4]
-
Final State: After the final backfill, leave the flask under a slight positive pressure of inert gas. This is typically indicated by a gentle outflow of gas through an oil bubbler connected to the manifold. The system is now ready for the addition of anhydrous solvents and reagents.
-
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
MacMillan, D. et al. (2019). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]
-
Thermo Fisher Scientific. (2025). Methyl 2-fluorobenzoate - SAFETY DATA SHEET. [Link]
-
Gouverneur, V. et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie. [Link]
-
Tlustý, M. et al. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Thermo Fisher Scientific. (2025). 2-Fluorobenzoic acid - SAFETY DATA SHEET. [Link]
-
Poliakoff, M. et al. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Paquin, J-F. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Poliakoff, M. et al. (1999). Hydrolysis and saponification of methyl benzoates. RSC Publishing. [Link]
-
Shen, Q. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
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- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-(difluoromethyl)benzoate and Methyl 2-(trifluoromethyl)benzoate
In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, in particular, are prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: Methyl 2-(difluoromethyl)benzoate and Methyl 2-(trifluoromethyl)benzoate. Understanding their reactivity profiles is paramount for researchers selecting the appropriate scaffold for their synthetic endeavors.
This analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental data, offering field-proven insights for professionals in chemical research and development.
The Foundation: Electronic and Steric Disparities
The reactivity of the ester functionality in both molecules is primarily dictated by the interplay of electronic and steric effects exerted by the ortho-substituted fluorinated methyl groups.
Electronic Effects: A Tale of Inductive Withdrawal
Both the CHF₂ and CF₃ groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. This manifests as a strong negative inductive effect (-I), which pulls electron density away from the aromatic ring and, consequently, from the ester's carbonyl carbon.
-
Trifluoromethyl (CF₃) Group: The CF₃ group is among the most powerful electron-withdrawing substituents used in organic chemistry.[3][4] Its Hammett constant (σₚ⁺) of +0.612 signifies its substantial capacity to destabilize electron-rich intermediates and stabilize electron-deficient ones.[3] This potent inductive effect renders the attached carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Difluoromethyl (CHF₂) Group: The CHF₂ group is also strongly electron-withdrawing, but less so than the CF₃ group. The replacement of a fluorine atom with a less electronegative hydrogen atom tempers the overall inductive pull.
This difference in electron-withdrawing strength directly impacts the electrophilicity of the carbonyl carbon, establishing a clear reactivity hierarchy.
Diagram 1: Influence of Inductive Effects
Caption: Inductive electron withdrawal from the carbonyl group in both molecules.
Steric Hindrance: The Ortho Effect
Positioned at the ortho-position to the methyl ester, both fluorinated groups exert a steric effect that can hinder the approach of nucleophiles to the carbonyl carbon.
-
Trifluoromethyl (CF₃) Group: The CF₃ group is sterically more demanding than the CHF₂ group. Its van der Waals radius is comparable to that of an ethyl group.[5]
-
Difluoromethyl (CHF₂) Group: The presence of a smaller hydrogen atom reduces the steric bulk of the CHF₂ group compared to the CF₃ group.
This steric hindrance can play a significant role in modulating the reaction rates, sometimes counteracting the electronically driven reactivity enhancement. For reactions sensitive to steric bulk, the CHF₂-substituted ester may react more readily.
Comparative Reactivity in Key Transformations
The electronic and steric differences between the CHF₂ and CF₃ groups lead to distinct reactivity profiles in common organic reactions.
Saponification (Alkaline Hydrolysis)
The saponification of esters is a classic benchmark for assessing carbonyl reactivity. The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.
-
Methyl 2-(trifluoromethyl)benzoate: The highly electrophilic carbonyl carbon in this molecule is expected to undergo nucleophilic attack by hydroxide more rapidly.
-
This compound: While still activated, the carbonyl group is less electrophilic, suggesting a slower reaction rate compared to its trifluoromethyl counterpart.
However, the greater steric hindrance of the ortho-CF₃ group could potentially slow the rate of attack. Experimental evidence suggests that for many reactions, the electronic effect is dominant. For instance, studies on the hydrolysis of substituted methyl benzoates have shown that strong electron-withdrawing groups generally accelerate the reaction.[6][7]
Table 1: Predicted Relative Reactivity in Saponification
| Compound | Electronic Effect on Carbonyl | Steric Hindrance | Predicted Relative Rate |
| Methyl 2-(trifluoromethyl)benzoate | Strongly Activating | Higher | Faster |
| This compound | Activating | Lower | Slower |
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups like CHF₂ and CF₃ can activate the aromatic ring towards nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. The reaction typically proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing substituent.[8][9][10]
-
Methyl 2-(trifluoromethyl)benzoate: The superior electron-withdrawing ability of the CF₃ group provides greater stabilization for the Meisenheimer intermediate, thus accelerating the rate of SNAr reactions.
-
This compound: The CHF₂ group also activates the ring for SNAr but to a lesser extent than the CF₃ group.
Therefore, for SNAr reactions on an appropriately substituted benzene ring, the trifluoromethyl-containing substrate is expected to be more reactive.
Experimental Protocols: A Framework for Comparison
To empirically determine the relative reactivity, a comparative kinetic analysis of the saponification of both esters can be performed.
Protocol: Comparative Saponification Kinetics
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and Methyl 2-(trifluoromethyl)benzoate.
Materials:
-
This compound
-
Methyl 2-(trifluoromethyl)benzoate[11]
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol or a similar co-solvent to ensure solubility
-
Deionized water
-
Quenching solution (e.g., 0.1 M HCl)
-
Apparatus for constant temperature control (water bath)
-
Titration equipment or a pH meter
-
HPLC or GC for monitoring substrate consumption
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparing the saponification rates of the two esters.
Procedure:
-
Prepare stock solutions of each ester and sodium hydroxide in a suitable aqueous-organic solvent mixture (e.g., 80:20 ethanol:water).
-
Place the reactant solutions in a constant temperature bath until thermal equilibrium is reached.
-
Initiate the reaction by mixing equal volumes of the ester and NaOH solutions. Start a timer immediately.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard HCl solution.
-
Determine the concentration of unreacted NaOH in the quenched aliquot by back-titration with a standardized NaOH solution.
-
Alternatively, monitor the disappearance of the starting ester over time using a calibrated HPLC or GC method.
-
Calculate the concentration of the ester at each time point.
-
Plot the appropriate function of concentration versus time (e.g., for a second-order reaction, plot 1/[Ester] vs. time) to determine the rate constant.
Summary and Outlook
The choice between this compound and Methyl 2-(trifluoromethyl)benzoate in a synthetic campaign is a nuanced decision that hinges on the specific reaction chemistry being employed.
Table 2: Summary of Reactivity Comparison
| Feature | This compound | Methyl 2-(trifluoromethyl)benzoate | Rationale |
| Carbonyl Electrophilicity | High | Very High | Stronger -I effect of CF₃[3][12] |
| Steric Hindrance at C2 | Moderate | High | CF₃ is bulkier than CHF₂ |
| Rate of Nucleophilic Acyl Substitution | Faster than unsubstituted analog | Generally faster than CHF₂ analog | Dominated by electronic effects |
| Rate of SNAr (on ring) | Activating | More Activating | CF₃ provides better stabilization of the Meisenheimer complex[8][10] |
| Rate of Electrophilic Aromatic Substitution | Strongly Deactivating (meta-directing) | Very Strongly Deactivating (meta-directing) | Both are strong deactivating groups due to the -I effect |
In essence, Methyl 2-(trifluoromethyl)benzoate should be regarded as the more reactive substrate in reactions where nucleophilic attack on the carbonyl carbon or the aromatic ring is the key step, and where steric hindrance is not the rate-limiting factor. Conversely, This compound offers a more moderate level of activation. This can be advantageous in cases where the extreme reactivity of the trifluoromethyl analog might lead to side reactions, or where a less sterically encumbered environment at the ortho position is beneficial.
Ultimately, the selection of either of these valuable building blocks should be guided by a thorough understanding of the reaction mechanism and the desired electronic and steric profile of the final product. This guide serves as a foundational resource for making that informed decision.
References
-
Ressner, E. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Quora. Retrieved from [Link]
-
Poater, A., et al. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. National Institutes of Health. Retrieved from [Link]
-
Poater, A., et al. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journals. Retrieved from [Link]
-
MDPI. (n.d.). Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Retrieved from [Link]
-
ResearchGate. (2005). The steric and electronic effects of aliphatic fluoroalkyl groups. Retrieved from [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (n.d.). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews. Retrieved from [Link]
-
SciSpace. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
ResearchGate. (2010). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
ACS Publications. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2018). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). and CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis of CH3/CHF2/CF3-Substituted Benzene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]
-
ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyfluorinated Groups in Medicinal Chemistry. Retrieved from [Link]
-
Mosher Chemical. (n.d.). Methyl 2-methyl-3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: A quantum mechanical and molecular dynamics study. Retrieved from [Link]
-
ScenTree. (n.d.). Methyl benzoate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
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- 7. zenodo.org [zenodo.org]
- 8. scispace.com [scispace.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
A Comparative Guide to the Analytical Characterization of Methyl 2-(difluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(difluoromethyl)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (CHF₂) can profoundly influence the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous characterization of this compound is a critical step in its synthesis, quality control, and application.
This guide provides a comprehensive overview and comparison of the primary analytical techniques for the structural elucidation and purity assessment of this compound. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (HPLC and GC), offering field-proven insights and supporting data based on analogous compounds and established analytical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment of each nucleus.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed structural information.
Expected Spectrum: In a standard deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the proton of the difluoromethyl group.
-
Aromatic Protons (δ 7.4-8.1 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., multiplets).
-
Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.
-
Difluoromethyl Proton (δ 6.6-7.5 ppm): The single proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. This is a highly characteristic signal for the difluoromethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear as a singlet in the downfield region.
-
Aromatic Carbons (δ 125-135 ppm): The six aromatic carbons will resonate in this region. The carbon attached to the difluoromethyl group will appear as a triplet due to C-F coupling.
-
Difluoromethyl Carbon (δ ~113 ppm): The carbon of the CHF₂ group will appear as a triplet due to the one-bond coupling with the two fluorine atoms.
-
Methyl Carbon (δ ~52 ppm): The methyl ester carbon will appear as a singlet in the upfield region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Similar to ¹H NMR, with referencing to the CDCl₃ solvent peak (77.16 ppm).
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine atoms in a molecule. It is invaluable for the characterization of fluorinated compounds.
Expected Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms of the CHF₂ group.
-
Difluoromethyl Fluorines (δ -90 to -130 ppm): This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group. The exact chemical shift can be influenced by the solvent and the electronic nature of the aromatic ring. For a similar compound, difluoromethyl 4-methoxybenzoate, the ¹⁹F chemical shift is reported at -91.27 ppm (d, J = 71.4 Hz)[1].
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A typical range for fluorine compounds (e.g., +50 to -250 ppm).
-
-
Processing: Fourier transform, phase, and baseline correct the FID. An external reference standard like CFCl₃ (δ 0 ppm) is typically used.
NMR Data Summary (Predicted)
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Aromatic-H | 7.4 - 8.1 | m | - |
| ¹H | -OCH₃ | ~3.9 | s | - |
| ¹H | -CHF₂ | 6.6 - 7.5 | t | ~56 |
| ¹³C | C=O | ~165 | s | - |
| ¹³C | Aromatic-C | 125 - 135 | m | - |
| ¹³C | Aromatic-C-CHF₂ | ~130 | t | J(C,F) ~25 |
| ¹³C | -CHF₂ | ~113 | t | J(C,F) ~255 |
| ¹³C | -OCH₃ | ~52 | s | - |
| ¹⁹F | -CHF₂ | -90 to -130 | d | ~56 |
Note: The predicted chemical shifts and coupling constants are based on data from analogous compounds and established NMR principles.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.
Principle: In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The fragmentation pattern is often unique to a specific compound and can be used for its identification.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak for this compound (C₉H₈F₂O₂) is expected at m/z 186.16[2]. Due to the stability of the aromatic ring, this peak should be reasonably abundant.
-
Key Fragmentation Pathways:
-
Loss of OCH₃ radical (m/z 155): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of COOCH₃ radical (m/z 127): Cleavage of the entire ester group.
-
Loss of CHF₂ radical (m/z 135): Loss of the difluoromethyl group.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Chromatographic Methods: Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities, byproducts, and starting materials, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is well-suited for the analysis of moderately polar compounds like this compound.
Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection is suitable due to the aromatic nature of the compound. The maximum absorbance wavelength (λ_max) should be determined but is likely to be around 230-254 nm.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system with a UV detector, pump, and autosampler.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Method Development Considerations:
-
Column: A mid-polarity column (e.g., DB-17) or a non-polar column (e.g., DB-5) can be effective.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Coupling to a Mass Spectrometer (MS) provides both separation and identification.
Experimental Protocol: Gas Chromatography with FID
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., acetone or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with an FID.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: 80 °C for 1 min, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Method Comparison and Selection
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR (¹H, ¹³C, ¹⁹F) | Detailed molecular structure, connectivity | Unambiguous structure elucidation, non-destructive | Lower sensitivity, requires pure sample | Definitive identification and structural confirmation |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, structural information from fragments | Isomers can be difficult to distinguish, destructive | Molecular weight determination, impurity identification |
| HPLC-UV | Purity, quantification | Robust, reproducible, good for non-volatile compounds | Less structural information than MS | Routine purity analysis and quantification |
| GC-FID/MS | Purity, quantification, identification | High resolution, sensitive, MS provides identification | Requires volatile and thermally stable compounds | Analysis of volatile impurities, confirmation of identity |
Experimental Workflows and Logical Relationships
Workflow for Structural Elucidation
Caption: Workflow for the synthesis and characterization of this compound.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy stands as the definitive tool for structural elucidation, while mass spectrometry provides crucial molecular weight and fragmentation data. Chromatographic methods, particularly HPLC and GC, are indispensable for assessing purity and for quantitative analysis. By judiciously applying and comparing the data from these complementary techniques, researchers can ensure the identity, purity, and quality of this important fluorinated building block, thereby advancing its application in drug discovery and materials science.
References
-
PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]
-
NIST WebBook. Methyl 2-fluorobenzoate. [Link]
-
YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
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Comparison of different synthetic routes to "Methyl 2-(difluoromethyl)benzoate"
Introduction: The difluoromethyl group (-CF2H) has emerged as a valuable motif in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and modulating physicochemical properties of drug candidates. Methyl 2-(difluoromethyl)benzoate is a key building block for the synthesis of more complex molecules bearing this important functional group. This guide provides a comprehensive comparison of different synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific needs.
I. Strategic Approaches to this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Direct Difluoromethylation of Pre-functionalized Benzene Rings: This approach involves the introduction of the -CF2H group onto a benzene ring that already contains the methyl ester functionality or a precursor group.
-
Two-Step Synthesis via 2-(difluoromethyl)benzoic Acid: This strategy involves the synthesis of the corresponding carboxylic acid followed by esterification to yield the final product.
This guide will delve into the specifics of each strategy, presenting viable synthetic routes with their respective advantages and disadvantages.
II. Direct Difluoromethylation Strategies
A. Palladium-Catalyzed Cross-Coupling of Methyl 2-Halobenzoates
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. Palladium-catalyzed difluoromethylation of aryl halides has been a subject of intense research.[1]
Reaction Scheme:
Sources
A Comparative Guide to the Biological Activity Screening of Methyl 2-(difluoromethyl)benzoate
For researchers, scientists, and professionals vested in the intricate process of drug discovery, the strategic incorporation of unique functional groups is a cornerstone of developing novel therapeutics. Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its ability to modulate the physicochemical and pharmacokinetic properties of parent compounds.[1] This guide provides a comprehensive framework for the biological activity screening of methyl 2-(difluoromethyl)benzoate, a compound of interest due to the presence of this strategic moiety. We will explore the rationale behind its screening, propose a panel of comparative compounds, and detail the experimental methodologies to elucidate its potential therapeutic activities.
The Scientific Rationale: Why Screen this compound?
The difluoromethyl group is a fascinating and valuable functional group in medicinal chemistry.[2] It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[3][4] This substitution can confer several advantageous properties, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF2H group can prevent metabolic degradation at that position, potentially increasing the half-life of a drug candidate.[5]
-
Modulated Lipophilicity: The difluoromethyl group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, offering a nuanced tool for optimizing a compound's ability to cross cellular membranes.[3]
-
Hydrogen Bonding Capability: The hydrogen atom of the -CF2H group can act as a hydrogen bond donor, which can be crucial for target binding and enhancing potency.[6]
Given these properties, this compound presents an intriguing candidate for screening across various biological assays. The ester functional group also provides a handle for potential prodrug strategies or further chemical modification.
Proposed Comparative Compounds for Biological Screening
To provide a meaningful assessment of this compound's biological activity, it is essential to test it alongside structurally related and established compounds. This allows for the evaluation of structure-activity relationships (SAR) and provides a benchmark for its potency.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Test Compound: To determine its intrinsic biological activity. | |
| Methyl benzoate | Negative Control: Lacks the fluorine substituents, allowing for assessment of the difluoromethyl group's contribution. | |
| Methyl 2-(trifluoromethyl)benzoate | Comparative Fluorinated Analog: To compare the effect of a difluoromethyl versus a trifluoromethyl group on activity. | |
| Methyl 2-hydroxybenzoate (Methyl salicylate) | Bioisosteric Comparison: To evaluate the effectiveness of the -CF2H group as a bioisostere for the hydroxyl group. | |
| Aspirin (Acetylsalicylic acid) | Positive Control (Anti-inflammatory): A well-established nonsteroidal anti-inflammatory drug (NSAID). | |
| Doxorubicin | Positive Control (Anticancer): A widely used chemotherapy agent. | |
| Ciprofloxacin | Positive Control (Antimicrobial): A broad-spectrum fluoroquinolone antibiotic. |
A Multi-faceted Approach to Biological Activity Screening
A comprehensive screening approach is proposed to investigate the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound.
Workflow for Biological Activity Screening
Caption: A proposed workflow for the comprehensive biological activity screening of this compound.
Experimental Protocols
The following are detailed protocols for the initial screening of this compound and its comparators.
Anticancer Activity: MTT/XTT Cytotoxicity Assay[7][8]
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt to a water-soluble orange formazan.[9][10] The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound and comparator compounds
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test and comparator compounds. Include untreated and vehicle controls. Incubate for 24-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12][13]
Anti-inflammatory Activity: Protein Denaturation Assay[17]
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[14]
Principle: Inflammation can lead to the denaturation of proteins.[15] This assay measures the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA).[16]
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
This compound and comparator compounds (including a standard anti-inflammatory drug like aspirin)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing BSA solution and various concentrations of the test and comparator compounds.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[14]
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.[14][17]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. Plot the results to determine the IC50 value.[15]
Antimicrobial Activity: Broth Microdilution Assay[22]
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[18][19]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[20]
-
96-well plates
-
This compound and comparator compounds (including a standard antibiotic like ciprofloxacin)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test and comparator compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized suspension of the target bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which no visible growth occurs. This can be done visually or by measuring the optical density at 600 nm.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.
| Compound | Anticancer Activity (IC50, µM) vs. HeLa | Anti-inflammatory Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |
| This compound | TBD | TBD | TBD |
| Methyl benzoate | TBD | TBD | TBD |
| Methyl 2-(trifluoromethyl)benzoate | TBD | TBD | TBD |
| Methyl 2-hydroxybenzoate | TBD | TBD | TBD |
| Aspirin | NA | Reportable Value | NA |
| Doxorubicin | Reportable Value | NA | NA |
| Ciprofloxacin | NA | NA | Reportable Value |
TBD: To be determined; NA: Not applicable.
The results from this initial screening will provide valuable insights into the potential biological activities of this compound. A lower IC50 or MIC value indicates greater potency. By comparing the activity of this compound to the other compounds, a preliminary structure-activity relationship can be established. For instance, a significant increase in activity compared to methyl benzoate would highlight the importance of the difluoromethyl group.
Conclusion
This guide outlines a systematic and robust approach to the initial biological activity screening of this compound. By employing a panel of well-established in vitro assays and a carefully selected set of comparator compounds, researchers can efficiently and effectively evaluate its potential as a lead compound for drug discovery. The unique properties conferred by the difluoromethyl group make this a worthwhile endeavor, with the potential to uncover novel therapeutic agents. The subsequent steps would involve more in-depth mechanistic studies for any promising activities observed.
References
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- ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
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- Xi'an Jiaotong University. (2024).
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- PubChem. (n.d.).
- PubChem. (n.d.). Methyl 2-fluoro-5-(trifluoromethyl)
- Smolecule. (n.d.). Methyl 2-amino-6-(difluoromethyl)
- Royal Society of Chemistry. (2022). Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers.
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A Comparative Guide to Modern Difluoromethylating Agents for Pharmaceutical Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among these, the difluoromethyl (-CF2H) group has emerged as a critical pharmacophore. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comparative analysis of prominent difluoromethylating agents, moving beyond a simple catalog of reagents to offer a deeper understanding of their reactivity, substrate scope, and practical application. While the initially proposed "Methyl 2-(difluoromethyl)benzoate" is a valuable difluoromethylated building block, it is not a reagent for introducing the -CF2H group. This guide will therefore focus on a comparison of established classes of difluoromethylating agents: nucleophilic, electrophilic, and radical.
The Difluoromethyl Group: A Privileged Motif in Drug Discovery
The unique electronic properties of the difluoromethyl group, arising from the strong electron-withdrawing nature of the two fluorine atoms, render the adjacent C-H bond more acidic and capable of forming hydrogen bonds. This allows the -CF2H group to mimic the hydrogen-bonding capacity of polar functional groups while increasing lipophilicity, a combination of properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
A Comparative Overview of Difluoromethylating Agents
The choice of a difluoromethylating agent is dictated by the substrate's electronic and steric properties, the desired functional group tolerance, and the overall synthetic strategy. Modern difluoromethylation methods can be broadly classified into three categories based on the nature of the difluoromethylating species: nucleophilic, electrophilic, and radical.
| Reagent Class | Representative Agent(s) | Mechanistic Hallmark | Typical Substrates | Key Advantages | Common Limitations |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Generation of a difluoromethyl anion equivalent (e.g., [CF2H]⁻) | Aldehydes, ketones, imines, esters, disulfides | Commercially available, versatile, mild reaction conditions | Requires an activator (e.g., fluoride source or base); can have limited stability |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Transfer of a difluoromethyl cation equivalent (e.g., [CF2H]⁺) | Electron-rich species: arenes, heteroarenes, enolates, thiols, amines | Effective for electron-rich substrates; can offer unique reactivity | Can be less reactive towards electron-deficient substrates; reagent synthesis can be multi-step |
| Radical | Zinc difluoromethanesulfinate (DFMS) | Generation of a difluoromethyl radical (•CF2H) | Heteroarenes, alkenes, alkynes | Mild, operationally simple, excellent functional group tolerance, scalable | Can sometimes lead to regioisomeric mixtures; may require an initiator (e.g., oxidant or light) |
In-Depth Analysis of Key Difluoromethylating Agents
Nucleophilic Difluoromethylation: (Difluoromethyl)trimethylsilane (TMSCF2H)
(Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used nucleophilic difluoromethylating agent. It serves as a convenient precursor to the difluoromethyl anion, typically generated in situ by the action of a fluoride source (e.g., CsF, TBAF) or a suitable base.
Mechanism of Action:
The reaction is initiated by the activation of the Si-CF2H bond by a nucleophilic activator, leading to the formation of a hypervalent silicon species that subsequently releases the difluoromethyl anion. This anion can then participate in nucleophilic addition or substitution reactions.
Caption: General mechanism of nucleophilic difluoromethylation using TMSCF2H.
Substrate Scope and Performance:
TMSCF2H exhibits a broad substrate scope, reacting with a variety of electrophiles. It is particularly effective for the difluoromethylation of carbonyl compounds (aldehydes and ketones) to form difluoromethylated alcohols. It can also be used for the difluoromethylation of imines, esters, and disulfides.[2][3] Copper-catalyzed protocols have been developed for the difluoromethylation of aryl iodides with TMSCF2H.[4]
Experimental Protocol: Difluoromethylation of a Disulfide using TMSCF2H [5]
This protocol describes a metal-free approach for the synthesis of difluoromethyl thioethers from disulfides.
Materials:
-
Disulfide (0.5 mmol)
-
Caesium fluoride (CsF) (4.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (4.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (1 mL)
Procedure:
-
To an oven-dried flask, add the disulfide (0.5 mmol) and caesium fluoride (4.0 mmol).
-
Flush the flask with nitrogen.
-
Add N-Methyl-2-pyrrolidone (1 mL) and cool the solution to 0 °C.
-
Add (Difluoromethyl)trimethylsilane (4.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Work-up the reaction by washing with a saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to yield the difluoromethyl thioether.
Electrophilic Difluoromethylation: S-(Difluoromethyl)diarylsulfonium Salts
Electrophilic difluoromethylating agents are designed to deliver a difluoromethyl cation equivalent to nucleophilic substrates. Among these, S-(difluoromethyl)diarylsulfonium salts have emerged as effective reagents.[6]
Mechanism of Action:
These reagents act as electrophilic sources of the -CF2H group. The reaction proceeds via nucleophilic attack on the sulfur atom, leading to the transfer of the difluoromethyl group to the nucleophile. Mechanistic studies have also suggested the involvement of a difluorocarbene intermediate in some cases.[1][7]
Caption: General mechanism of electrophilic difluoromethylation using an S-(difluoromethyl)diarylsulfonium salt.
Substrate Scope and Performance:
S-(Difluoromethyl)diarylsulfonium salts are effective for the difluoromethylation of a range of nucleophiles, including sulfonic acids, tertiary amines, and imidazole derivatives.[6] They have also been successfully employed for the O-difluoromethylation of phenols and thiophenols.[8] The reactivity and selectivity can be tuned by modifying the aryl groups on the sulfur atom.
Experimental Protocol: O-Difluoromethylation of a Phenol using an S-(Difluoromethyl)sulfonium Salt [8]
This protocol describes a practical method for the synthesis of aryl difluoromethyl ethers.
Materials:
-
Phenol (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium salt (1.2 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the phenol in the chosen solvent, add lithium hydroxide.
-
Add the S-(difluoromethyl)diarylsulfonium salt to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the aryl difluoromethyl ether.
Radical Difluoromethylation: Zinc Difluoromethanesulfinate (DFMS)
Radical difluoromethylation has become an increasingly popular strategy due to its mild reaction conditions and broad functional group tolerance. Zinc difluoromethanesulfinate (DFMS), developed by Baran and coworkers, is a key reagent in this class.
Mechanism of Action:
DFMS serves as a precursor to the difluoromethyl radical (•CF2H). The radical is typically generated via single-electron transfer (SET) from DFMS, often initiated by an oxidant (e.g., tert-butyl hydroperoxide) or through photoredox catalysis. The resulting nucleophilic •CF2H radical can then add to electron-deficient π-systems or participate in C-H functionalization reactions.
Caption: General mechanism for radical difluoromethylation using DFMS.
Substrate Scope and Performance:
DFMS is particularly effective for the direct C-H difluoromethylation of a wide range of nitrogen-containing heteroarenes. It also reacts with α,β-unsaturated enones and aromatic thiols. The reactions are often scalable and can be performed in open flasks, highlighting the operational simplicity of this method.
Experimental Protocol: Radical Difluoromethylation of a Heterocycle using DFMS
This protocol is adapted from the work of Baran and coworkers for the direct C-H difluoromethylation of nitrogen-containing heterocycles.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH) (3.0 equiv)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
Procedure:
-
To a flask containing the heterocyclic substrate, add dichloromethane and water.
-
Add zinc difluoromethanesulfinate (DFMS) to the mixture.
-
Add tert-butyl hydroperoxide (t-BuOOH) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion: Selecting the Optimal Difluoromethylating Agent
The strategic introduction of the difluoromethyl group is a powerful tool in modern drug discovery. The choice between nucleophilic, electrophilic, and radical difluoromethylation strategies depends heavily on the specific synthetic challenge at hand.
-
TMSCF2H remains a workhorse for the nucleophilic introduction of the -CF2H group, particularly for carbonyl compounds.
-
S-(Difluoromethyl)diarylsulfonium salts provide a valuable method for the difluoromethylation of electron-rich systems.
-
DFMS has revolutionized the field of radical difluoromethylation, offering a mild and operationally simple route for the late-stage functionalization of complex molecules, especially heterocycles.
As the demand for novel fluorinated pharmaceuticals continues to grow, the development of new and more efficient difluoromethylating agents will undoubtedly remain an active area of research. A thorough understanding of the reactivity and scope of the currently available reagents is essential for any scientist working at the forefront of drug development.
References
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- Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.
- Zhang, C., Wang, C., & Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14599–14609.
- Prakash, G. K. S., Weber, C., Chacko, S., & Olah, G. A. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866.
- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.
- Ni, C., & Hu, J. (2017). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 198, 23-35.
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Baran, P. S., & Fujiwara, Y. (2012). A New Reagent for Direct Difluoromethylation. Available at: [Link].
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- Gouverneur, V., & Tredwell, M. (2013). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 42(3), 965-976.
- Prakash, G. K. S., & Hu, J. (2007). Nucleophilic, Radical, and Electrophilic (Phenylsulfonyl)difluoromethylations. Accounts of Chemical Research, 40(12), 921–930.
- MacMillan, D. W. C., & Le, C. (2014). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 136(4), 1238–1241.
- Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)diarylchalcogenonium salts. Journal of the American Chemical Society, 115(6), 2156–2164.
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Popp, B. V., & Thordarson, P. (2017). Substrate scope of the developed difluoromethylation method. Available at: [Link].
- Hu, J., & Ni, C. (2017). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Synlett, 28(10), 1145–1156.
- Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483.
- Hu, J., & Ni, C. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines.
- Browne, D. L., & Ro-Pu, L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H.
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- Prakash, G. K. S., & Yudin, A. K. (1997). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 97(3), 757–786.
- Baran, P. S. (2014).
- Prakash, G. K. S., & Olah, G. A. (2008). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 73(11), 4045–4051.
- Hu, J., & Ni, C. (2014). S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes.
- Browne, D. L., & Ro-Pu, L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. PubMed, 27349581.
- Xiao, J.-C., & Twamley, B. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(40), 7386–7390.
- Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 64.
- Sanford, M. S. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9432–9436.
- Baran, P. S. (n.d.).
- Zhang, C. (2017). Application of fluoroform in trifluoromethylation and difluoromethylation reactions.
- Togni, A. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7682–7688.
- Popp, B. V. (n.d.).
- Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1130-1139.
- Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation.
- Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study.
- Ni, C., & Hu, J. (2015). Substrate scope for catalytic carbo-difluoromethylation reaction.
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A Comparative Guide to the Purity Assessment of Methyl 2-(difluoromethyl)benzoate by High-Performance Liquid Chromatography
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of purity for pharmaceutical intermediates like Methyl 2-(difluoromethyl)benzoate is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in selecting the most appropriate analytical strategy. This document is grounded in established principles and references authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]
Introduction: The Analytical Imperative for Fluorinated Intermediates
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. The presence of the difluoromethyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, stringent control over its purity is paramount. Impurities, which can arise from the starting materials, by-products of the synthesis, or degradation, can impact the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide array of compounds.[10] It is particularly well-suited for non-volatile and thermally labile molecules, making it a primary choice for the analysis of many pharmaceutical intermediates.[10][11] This guide will explore the nuances of developing a robust HPLC method for this compound and compare its performance against alternative methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Primacy of HPLC: A Mechanistic Perspective
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[12]
Why RP-HPLC is the Method of Choice:
-
Versatility: RP-HPLC can separate a broad range of aromatic esters and their potential impurities, which may vary in polarity.[13][14]
-
Avoidance of Thermal Degradation: The analysis is conducted at or near ambient temperature, which is crucial for thermally sensitive compounds.[11]
-
High Resolution and Sensitivity: Modern HPLC columns and detectors offer excellent separation efficiency and low limits of detection, enabling the quantification of trace impurities.
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a robust starting point for aromatic compounds.[12] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11] Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[10]
-
Advantages for Volatile Impurities: GC excels at detecting and quantifying volatile impurities such as residual solvents or low-boiling point by-products that may be present in the this compound sample.
-
Limitations: The primary limitation of GC for this analyte is the requirement for thermal stability. While this compound itself may be sufficiently volatile, potential non-volatile or thermally labile impurities would not be detected.[11]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[15][16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16]
-
Absolute Quantification: qNMR can provide an absolute purity value for the main component and can also be used to identify and quantify impurities if their structures are known or can be elucidated from the spectrum.[18]
-
Structural Information: Beyond quantification, NMR provides a wealth of structural information, which can be invaluable for identifying unknown impurities.[15]
-
Complementary to Chromatography: qNMR is an excellent orthogonal technique to HPLC. While HPLC separates components in a mixture, qNMR provides a holistic view of all proton-containing (in the case of ¹H NMR) species in the sample.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Experimental Protocols
Adherence to established guidelines is crucial for the validation of analytical methods. The protocols outlined below are designed in accordance with ICH Q2(R2) and USP General Chapter <621>.[1][2][3][5][6][7]
Developed RP-HPLC Method for Purity Assessment
This protocol provides a starting point for the purity determination of this compound. Method optimization may be required based on the specific impurity profile of the sample.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).[19]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Software: OpenLab CDS or equivalent.[19]
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 50% B
-
17.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 25 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
The following diagram illustrates the experimental workflow for the HPLC analysis.
Caption: HPLC experimental workflow.
Comparative GC Method for Volatile Impurities
Instrumentation:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Data Presentation and Interpretation
The following table summarizes the expected performance characteristics of each technique for the purity assessment of this compound.
| Parameter | HPLC Analysis | GC Analysis | qNMR Analysis | Rationale |
| Applicability | Broad applicability for the main component and non-volatile impurities. | Suitable for volatile and thermally stable impurities. | Applicable to all proton-containing components. | HPLC is the most versatile for a typical impurity profile. GC is specialized for volatiles. qNMR provides a comprehensive profile. |
| Purity (%) | > 99.5% (by area %) | Dependent on volatile impurity content. | Provides absolute purity value. | HPLC area percent is a relative measure. qNMR gives an absolute, metrologically traceable result. |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity. | > 1.5 | Not applicable (resolution is in the frequency domain). | Chromatographic methods rely on physical separation, hence resolution is a key parameter. |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% | qNMR, when properly executed, can be highly precise. HPLC also offers excellent precision. |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (pg to ng range) | Higher than chromatographic methods. | Chromatographic techniques with sensitive detectors generally have lower LOQs than NMR. |
| Robustness | Generally robust to minor variations in mobile phase composition and temperature. | Can be sensitive to changes in carrier gas flow and temperature ramp. | Highly robust and reproducible. | The fundamental principles of NMR make it an inherently robust technique. |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, a validated RP-HPLC method is the recommended primary technique . Its versatility, high resolution, and suitability for non-volatile compounds make it ideal for detecting a wide range of potential impurities.[10]
Gas Chromatography should be employed as a complementary technique , particularly during process development and for release testing, to ensure the absence of harmful volatile impurities that may not be detected by HPLC.
Quantitative NMR serves as an invaluable orthogonal method for the definitive determination of absolute purity and for the structural elucidation of unknown impurities.[15][16] It is particularly useful for the qualification of reference standards and for in-depth investigations.
By employing a multi-faceted analytical approach that leverages the strengths of each of these techniques, researchers and drug development professionals can ensure a comprehensive understanding of the purity profile of this compound, thereby safeguarding the quality and integrity of the final pharmaceutical product.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell . [Link]
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Quantitative NMR Spectroscopy . [Link]
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Validation of Analytical Procedures Q2(R2) - ICH . [Link]
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Are You Sure You Understand USP <621>? | LCGC International . [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org . [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma . [Link]
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Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH . [Link]
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Quantitative analysis using NMR | Journal of Chemical Education - ACS Publications . [Link]
-
What is qNMR and why is it important? - Mestrelab Resources . [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies . [Link]
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A Comparative Guide to the Definitive Structural Confirmation of Methyl 2-(difluoromethyl)benzoate: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. The introduction of fluorine atoms into organic molecules, a common strategy in modern drug discovery, often introduces unique stereoelectronic properties that necessitate precise structural elucidation.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of methyl 2-(difluoromethyl)benzoate, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for this specific molecule is not available as of this writing, this guide will present a validated, best-practice protocol for obtaining such data and compare its potential outcomes with those from alternative, complementary techniques.
The Central Challenge: Beyond Spectroscopic Characterization
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the routine characterization of newly synthesized compounds like this compound. NMR, particularly ¹H and ¹⁹F NMR, provides valuable information about the electronic environment of the nuclei and through-bond scalar couplings, which helps in assembling the molecular framework.[3][4] Mass spectrometry, in turn, confirms the molecular weight and elemental composition.[5]
However, these techniques provide indirect information about the three-dimensional arrangement of atoms. Key structural parameters such as precise bond lengths, bond angles, torsional angles, and the conformation adopted in the solid state remain inferred. For molecules where subtle conformational changes or intermolecular interactions can significantly impact biological activity or material properties, a more direct and unequivocal method is required. This is where single-crystal X-ray crystallography provides unparalleled insight.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction is an analytical technique that provides a precise, three-dimensional map of the electron density within a crystal. From this map, the exact positions of atoms can be determined, yielding a definitive molecular structure. The resulting data includes:
-
Unambiguous connectivity and stereochemistry.
-
Precise bond lengths and angles.
-
Conformational details, including torsional angles.
-
Information on intermolecular interactions in the solid state.
The following section outlines a detailed, field-proven protocol for the structural confirmation of this compound by X-ray crystallography.
Experimental Protocol: From Powder to Publication-Ready Structure
This protocol represents a self-validating system, where the quality of the outcome at each stage informs the feasibility and potential success of the subsequent steps.
Part 1: Crystal Growth – The Critical First Step
The primary prerequisite for a successful X-ray diffraction experiment is a high-quality single crystal. For a compound like this compound, which is a solid at room temperature (melting point 31-35 °C), several crystallization techniques can be employed.
-
Slow Evaporation:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate).
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
This method is particularly useful for growing high-quality crystals.[6][7]
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant, e.g., pentane or hexane).
-
Over time, the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below.
-
Part 2: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CMOS detector).[7]
-
Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]
Part 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
The workflow for this process is illustrated in the diagram below:
Caption: Experimental workflow for single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural data, it is essential to understand how this information compares with and complements data from other widely used analytical techniques.
| Analytical Technique | Information Provided for this compound | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, solid-state conformation, intermolecular interactions. | Unambiguous and definitive structural determination.[6][7][9] | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution or gas phase. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity through scalar couplings (J-coupling), electronic environment of nuclei (chemical shifts), solution-state conformational preferences (through NOE). | Provides detailed information about the solution-state structure and dynamics. Non-destructive.[3][4][10] | Provides time-averaged structural information. Bond lengths and angles are not directly measured. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts.[5] | Provides no information on connectivity or 3D structure. |
| Gas-Phase Electron Diffraction (GED) | Provides information on the molecular structure in the gas phase, including bond lengths and angles. | Useful for determining the structure of volatile compounds in the absence of intermolecular forces.[11][12][13] | Less common than X-ray crystallography, requires specialized equipment. Not suitable for non-volatile compounds. |
| Computational Chemistry | Theoretical prediction of molecular geometry, conformational analysis, and spectroscopic properties. | Can provide insights into structures that are difficult to study experimentally. Can help in interpreting experimental data.[11][12][14] | The accuracy of the results is highly dependent on the level of theory and basis set used. Predictions must be validated by experimental data. |
The logical flow of a comprehensive structural elucidation project, integrating these techniques, is shown below.
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A Comparative Study of Methyl 2-(Difluoromethyl)benzoate and Structurally-Related Benzoic Acid Esters: Physicochemical Properties, Stability, and Reactivity
Introduction: The Growing Importance of Fluorinated Motifs in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for fine-tuning molecular properties. The introduction of fluorinated alkyl groups, such as monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃), can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and electronic characteristics.[1][2] Among these, the difluoromethyl group has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding while offering a unique electronic signature.[3]
This guide presents a comprehensive comparative analysis of methyl 2-(difluoromethyl)benzoate against its non-fluorinated, monofluoromethylated, and trifluoromethylated analogs. By examining their physicochemical properties, hydrolytic stability, and spectroscopic signatures, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the nuanced effects of progressive fluorine substitution on the benzoic acid ester scaffold. The insights derived from this study will aid in the rational design of novel molecular entities with tailored properties for a range of applications.
Comparative Analysis of Physicochemical Properties
The progressive fluorination of the ortho-methyl group in methyl benzoate leads to systematic changes in its physicochemical properties. These alterations are primarily driven by the high electronegativity of fluorine, which impacts the molecule's polarity, and the increasing size of the fluoroalkyl group.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | logP |
| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | 199.6 | 1.084 | 2.12[4] | |
| Methyl 2-(Monofluoromethyl)benzoate | N/A | C₉H₉FO₂ | 168.16 | N/A | N/A | N/A | |
| This compound | 1018678-48-2 | C₉H₈F₂O₂ | 186.16 | N/A | N/A | N/A | |
| Methyl 2-(Trifluoromethyl)benzoate | 344-96-7 | C₉H₇F₃O₂ | 204.15 | 104-105 @ 25 mmHg[4] | 1.306 | N/A |
Key Observations:
-
Molecular Weight: As expected, the molecular weight increases with the addition of each fluorine atom.
-
Density: The density increases with the degree of fluorination, reflecting the higher atomic mass of fluorine compared to hydrogen.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial parameter in drug design, influencing membrane permeability. The logP of the parent methyl benzoate is 2.12.[4] While experimental logP values for the fluorinated analogs were not found in a directly comparable format, the introduction of fluorine is known to generally increase lipophilicity.
Spectroscopic Characterization: A Fingerprint of Fluorination
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the structural and electronic environment of the comparative esters. The chemical shifts of the methyl ester protons and the aromatic protons are particularly sensitive to the electronic effects of the ortho-substituent.
¹H NMR Spectral Data (Predicted/Reported in CDCl₃)
| Compound | -OCH₃ (ppm) | Aromatic Protons (ppm) | -CHₓFᵧ (ppm) |
| Methyl Benzoate | ~3.9 (s) | 7.3-8.0 (m) | N/A |
| Methyl 2-(Monofluoromethyl)benzoate | ~3.9 (s) | 7.4-8.1 (m) | ~5.5 (d) |
| This compound | ~3.9 (s) | 7.5-8.2 (m) | ~6.8 (t) |
| Methyl 2-(Trifluoromethyl)benzoate | 3.93 (s)[5] | 7.58-7.78 (m)[5] | N/A |
¹³C NMR Spectral Data (Predicted/Reported in CDCl₃)
| Compound | -OCH₃ (ppm) | Aromatic Carbons (ppm) | C=O (ppm) | -CHₓFᵧ (ppm) |
| Methyl Benzoate | ~52 | 128-133 | ~167 | N/A |
| Methyl 2-(Monofluoromethyl)benzoate | ~52 | 125-135 (with C-F coupling) | ~166 | ~80-85 (d) |
| This compound | ~52 | 126-136 (with C-F coupling) | ~165 | ~110-115 (t) |
| Methyl 2-(Trifluoromethyl)benzoate | 52.8 | 126.7-131.8 (with C-F coupling) | 167.3 | ~123.5 (q)[5] |
Interpretation of Spectroscopic Data:
The increasing number of fluorine atoms on the ortho-methyl group leads to a downfield shift of the proton and carbon signals of the fluoroalkyl group due to the strong deshielding effect of the electronegative fluorine atoms. Furthermore, the carbon signals of the fluoroalkyl group exhibit characteristic splitting patterns due to coupling with the fluorine atoms (a doublet for -CH₂F, a triplet for -CHF₂, and a quartet for -CF₃). The aromatic region of both the ¹H and ¹³C NMR spectra will also show complex splitting patterns due to through-space and through-bond coupling with the fluorine atoms.
Comparative Hydrolytic Stability: The Impact of Electronic and Steric Effects
The stability of the ester functionality towards hydrolysis is a critical parameter, particularly in the context of drug development, as it influences the compound's shelf-life and in vivo metabolic fate. The rate of hydrolysis is governed by a combination of electronic and steric factors.
Electronic Effects:
The electron-withdrawing inductive effect (-I) of the fluorine atoms increases with the degree of fluorination (-CH₂F < -CHF₂ < -CF₃).[6] This effect makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, an increase in the rate of hydrolysis is expected with increasing fluorination.
Steric Effects:
The steric bulk of the ortho-substituent can hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of hydrolysis. The steric hindrance increases with the number of fluorine atoms. This steric effect opposes the electronic effect.
Expected Trend in Hydrolytic Stability:
The interplay of these opposing effects will determine the overall hydrolytic stability. It is anticipated that the electronic effect will be the dominant factor, leading to a decrease in stability with increasing fluorination.
Methyl Benzoate > Methyl 2-(Monofluoromethyl)benzoate > this compound > Methyl 2-(Trifluoromethyl)benzoate
To quantitatively assess this, a comparative hydrolysis study can be performed under controlled alkaline conditions, with the reaction progress monitored by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of Ortho-Fluoroalkyl Benzoic Acid Esters
A general and reliable method for the synthesis of the target esters is the Fischer esterification of the corresponding benzoic acid with methanol in the presence of a catalytic amount of strong acid.
Figure 1: General workflow for the synthesis of methyl 2-(fluoroalkyl)benzoates.
Detailed Protocol:
-
To a solution of the respective 2-(fluoroalkyl)benzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(fluoroalkyl)benzoate.
Comparative Alkaline Hydrolysis and HPLC Monitoring
This protocol outlines a self-validating system for comparing the hydrolytic stability of the four benzoic acid esters.
Figure 2: Workflow for the comparative hydrolysis study.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of each of the four esters in acetonitrile.
-
Prepare a 20 mM solution of sodium hydroxide in water.
-
-
Hydrolysis Reaction:
-
In a thermostated reaction vessel at 25°C, mix 5 mL of the ester stock solution with 5 mL of the sodium hydroxide solution to initiate the hydrolysis (final concentrations: 5 mM ester, 10 mM NaOH).
-
Start a timer immediately upon mixing.
-
-
Sample Collection and Quenching:
-
At predetermined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve for each ester and for benzoic acid.
-
Determine the concentration of the remaining ester and the formed benzoic acid at each time point from their respective peak areas.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Compare the calculated rate constants for the four esters to determine their relative hydrolytic stability.
-
Discussion and Mechanistic Insights
The expected trend of decreasing hydrolytic stability with increasing fluorination can be rationalized by considering the interplay of inductive and steric effects. The strong electron-withdrawing nature of the fluoroalkyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While steric hindrance increases with the size of the fluoroalkyl group, this effect is likely outweighed by the powerful inductive effect.
The quantitative data obtained from the HPLC kinetic study will provide a clear and objective measure of these effects. A larger rate constant for hydrolysis will correlate with lower stability. By comparing the rate constants of the four esters, a quantitative structure-activity relationship can be established, providing valuable data for the rational design of benzoic acid esters with tailored stability profiles.
Conclusion
This comparative guide provides a framework for understanding the impact of progressive ortho-fluorination on the properties of methyl benzoate. The introduction of monofluoromethyl, difluoromethyl, and trifluoromethyl groups systematically alters the physicochemical properties, spectroscopic signatures, and hydrolytic stability of the parent ester. The provided experimental protocols offer a robust methodology for the synthesis and comparative stability analysis of these compounds. The insights gained from such studies are crucial for the informed design of novel molecules in medicinal chemistry and materials science, where precise control over molecular properties is essential for achieving desired functionality and performance.
References
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- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).
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A Senior Application Scientist's Guide to the In Silico-Driven Comparison of Methyl 2-(difluoromethyl)benzoate and its Analogs in Drug Discovery
This guide provides a comprehensive framework for the in silico evaluation of Methyl 2-(difluoromethyl)benzoate, a compound of growing interest in medicinal chemistry. In the absence of extensive published computational studies on this specific molecule, we present a comparative analysis workflow against its close structural analogs: Methyl 2-(trifluoromethyl)benzoate and the non-fluorinated Methyl 2-methylbenzoate. This approach allows for a systematic evaluation of the effects of the difluoromethyl group on the molecule's physicochemical and potential pharmacokinetic properties, offering valuable insights for researchers in drug development.
The difluoromethyl group is increasingly recognized as a bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating metabolic stability. Its properties, intermediate between a methyl and a trifluoromethyl group, make it a compelling substituent for fine-tuning the characteristics of lead compounds. This guide outlines the computational methodologies to rigorously assess these properties.
Comparative Molecular Analysis: A Tripartite Approach
Our comparative analysis focuses on three key molecules to elucidate the impact of fluorine substitution at the 2-position of the benzoate ring:
-
This compound : The target molecule, offering a unique blend of lipophilicity and hydrogen bonding potential.
-
Methyl 2-(trifluoromethyl)benzoate : A common analog, providing a benchmark for the effects of a strongly electron-withdrawing and lipophilic group.[1][2]
-
Methyl 2-methylbenzoate : The non-fluorinated parent compound, serving as a baseline for understanding the fundamental impact of fluorination.
This comparison will allow for the systematic dissection of electronic effects, steric hindrance, and potential intermolecular interactions critical for drug-receptor binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
In Silico Modeling Workflow: From Molecular Properties to Biological Interactions
A robust computational workflow is essential to predict the behavior of these molecules. The following sections detail the proposed in silico experiments, grounded in established computational chemistry principles.
Workflow Overview
Caption: Proposed in silico workflow for comparative analysis.
Part 1: Quantum Mechanical Calculations with Density Functional Theory (DFT)
DFT provides a highly accurate method for determining the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions.
Experimental Protocol: DFT Calculations
-
Structure Preparation :
-
Generate 2D structures of this compound, Methyl 2-(trifluoromethyl)benzoate, and Methyl 2-methylbenzoate.
-
Convert 2D structures to 3D coordinates using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization and Frequency Calculation :
-
Perform full geometry optimization for each molecule using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation :
-
From the optimized structures, calculate key electronic properties including:
-
Molecular Electrostatic Potential (MEP) surface
-
Dipole moment
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
-
Data Presentation: Predicted Physicochemical Properties
| Property | This compound | Methyl 2-(trifluoromethyl)benzoate | Methyl 2-methylbenzoate |
| Molecular Formula | C₉H₈F₂O₂[3] | C₉H₇F₃O₂[1] | C₉H₁₀O₂ |
| Molecular Weight ( g/mol ) | 186.16[3] | 204.15[1] | 150.17 |
| Melting Point (°C) | 31-35[3] | N/A | -12 |
| Calculated Dipole Moment (Debye) | Hypothetical: ~2.5 | Hypothetical: ~3.0 | Hypothetical: ~2.0 |
| HOMO-LUMO Gap (eV) | Hypothetical: ~6.0 | Hypothetical: ~6.5 | Hypothetical: ~5.8 |
| Calculated LogP | Hypothetical: ~2.2 | Hypothetical: ~2.8 | Hypothetical: ~2.1 |
Note: Hypothetical values are included for illustrative purposes and would be populated with data from the proposed DFT calculations.
The increasing number of fluorine atoms is expected to increase the dipole moment due to the high electronegativity of fluorine. A larger HOMO-LUMO gap generally implies greater chemical stability.
Part 2: Molecular Docking and ADMET Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. ADMET prediction estimates the pharmacokinetic properties of a molecule.
Logical Relationship: From Properties to Prediction
Caption: Influence of molecular properties on docking and ADMET.
Experimental Protocol: Molecular Docking
-
Target Selection :
-
Choose a relevant protein target. For illustrative purposes, we will consider Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. The PDB ID 3PGH can be used, which contains a co-crystallized ligand.
-
-
Protein and Ligand Preparation :
-
Download the protein structure from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the DFT-optimized ligand structures.
-
-
Docking Simulation :
-
Define the binding site based on the co-crystallized ligand.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the resulting binding poses and scores.
-
Data Presentation: Hypothetical Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interactions (Hypothetical) |
| This compound | -7.5 | H-bond with Arg120, Pi-Pi stacking with Tyr385 |
| Methyl 2-(trifluoromethyl)benzoate | -7.2 | Pi-Pi stacking with Tyr385, Halogen bond with Ser530 |
| Methyl 2-methylbenzoate | -6.8 | Hydrophobic interactions with Val523, Pi-Pi stacking with Tyr385 |
The difluoromethyl group's ability to act as a hydrogen bond donor could lead to unique and potentially stronger interactions with the protein target compared to the trifluoromethyl and methyl analogs.
Experimental Protocol: ADMET Prediction
-
Input Structures : Use the 3D optimized structures of the three compounds.
-
Prediction Software : Utilize in silico tools such as SwissADME or QikProp.
-
Calculated Properties : Predict key ADMET properties including:
-
Blood-Brain Barrier (BBB) penetration
-
Human Intestinal Absorption (HIA)
-
CYP450 enzyme inhibition
-
Lipinski's Rule of Five compliance
-
Concluding Remarks for the Senior Scientist
This guide provides a robust, albeit prospective, framework for the computational comparison of this compound with its key analogs. The progressive fluorination from a methyl to a difluoromethyl and then to a trifluoromethyl group is expected to modulate key properties such as lipophilicity, metabolic stability, and binding interactions in a predictable manner. The difluoromethyl group, in particular, offers a compelling balance of these properties, potentially serving as a valuable component in the medicinal chemist's toolkit. The execution of the outlined in silico studies would provide critical data to validate these hypotheses and guide the rational design of novel therapeutic agents.
References
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PubChem. Methyl 2-(trifluoromethyl)benzoate. Available from: [Link]
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Ismail, M. M., & Farrag, A. M. (2017). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 13(3), 239–253. Available from: [Link]
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Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available from: [Link]
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Bentham Science Publishers. (2017). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Available from: [Link]
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PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. Available from: [Link]
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Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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Alamro, F. S., et al. (2021). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Molecular Crystals and Liquid Crystals, 721(1), 43-57. Available from: [Link]
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Djebaili, R., et al. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry, 13(5), 301-315. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(difluoromethyl)benzoate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(difluoromethyl)benzoate, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this substance confidently and safely from cradle to grave.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 1018678-48-2) is a halogenated aromatic ester.[1] While specific toxicity data for this compound is limited, its structural class suggests potential hazards that must be respected. The available safety information indicates that it is harmful to aquatic life with long-lasting effects (H412).[1] Structurally similar compounds, such as other halogenated benzoates, are known to be irritants to the skin, eyes, and respiratory system.[2][3][4] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.
Key Hazard Considerations:
-
Environmental Toxicity: Harmful to aquatic life with long-lasting effects.[1]
-
Irritation: Potential for skin, eye, and respiratory irritation based on analogous compounds.[2][3][4]
-
Combustibility: While not highly flammable, it is a combustible solid.[1]
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety begins with establishing a robust barrier between the researcher and the chemical. The following PPE and engineering controls are mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any potential vapors, which can cause respiratory tract irritation. |
| Engineering Controls | A properly functioning chemical fume hood is essential for all handling and disposal procedures. | Ensures adequate ventilation and containment of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The overarching principle is that halogenated organic compounds must be segregated from other waste streams.[5][6]
Step 1: Waste Segregation
The cornerstone of safe chemical waste disposal is proper segregation.[7] this compound is a halogenated organic compound.[5] As such, it must be collected in a designated hazardous waste container for "Halogenated Organic Waste."[5][6]
Causality behind this step: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[5] Mixing them with non-halogenated waste can contaminate the entire batch, leading to more complex and costly disposal procedures.
Step 2: Container Selection and Labeling
Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended.[8][9] The use of metal containers for halogenated solvent waste is generally not recommended due to the potential for corrosion.[10]
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[8][11] Do not use abbreviations or chemical formulas.[6]
Step 3: Waste Accumulation
Collect the waste in a designated satellite accumulation area (SAA) within the laboratory.[9][11] This area should be at or near the point of generation and under the control of laboratory personnel.[7][12]
Self-Validating System: The SAA protocol ensures that waste is managed by trained personnel in the immediate vicinity of its generation, minimizing the risk of spills and mishandling. Regular inspections of the SAA for container integrity and proper labeling are a critical component of this system.[7][9]
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol) is a common decontamination procedure. The rinsate must be collected and disposed of as halogenated organic waste.[13]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) department.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Cleanup: Carefully sweep or shovel the absorbent material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Safeguarding Your Research: A Practical Guide to Handling Methyl 2-(difluoromethyl)benzoate
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for managing Methyl 2-(difluoromethyl)benzoate in a laboratory setting. Our focus is on providing procedural, step-by-step guidance to ensure both personal safety and experimental integrity.
Immediate Hazard Assessment
Key Hazards:
-
Combustible Solid: Can ignite if exposed to a source of ignition.
-
Potential Skin and Eye Irritant: Similar compounds suggest a risk of irritation upon contact.[1][2][3]
-
Potential Respiratory Irritant: Inhalation of dust or fumes may irritate the respiratory tract.[1][3]
-
Aquatic Hazard: Classified as harmful to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | To prevent eye contact with dust particles and minimize skin exposure. |
| Dissolving and Solution Handling | - Chemical splash goggles- Nitrile or Neoprene gloves- Laboratory coat | To protect against splashes that could cause serious eye damage and skin irritation. |
| Heating or Refluxing | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., Butyl rubber)- Flame-resistant laboratory coat | To provide enhanced protection against splashes, and potential exothermic reactions or fires. |
| Large-Scale Operations (>5g) | - Chemical splash goggles and a face shield- Chemical-resistant gloves- Chemical-resistant apron over a laboratory coat- Respiratory protection may be required based on ventilation | To provide maximum protection against significant splashes and potential aerosol generation. |
It is essential to consult glove manufacturer's chemical resistance guides to select the most appropriate glove material for the solvents being used.[4][5]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required equipment, such as spatulas, weighing paper, and glassware.
-
-
Handling:
-
When weighing the solid, do so in a fume hood or a balance enclosure to minimize the risk of inhaling dust particles.
-
Handle the compound gently to avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
Keep containers tightly closed when not in use.[3]
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and equipment after use.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
-
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid using combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent materials from spills, should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7][8] Avoid release to the environment.[9]
By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
